molecular formula C7H10N2O B1425873 4-methoxy-N-methylpyridin-2-amine CAS No. 1104455-24-4

4-methoxy-N-methylpyridin-2-amine

Cat. No.: B1425873
CAS No.: 1104455-24-4
M. Wt: 138.17 g/mol
InChI Key: SMTQFLZEYWPDEZ-UHFFFAOYSA-N
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Description

4-methoxy-N-methylpyridin-2-amine ( 1104455-24-4) is a high-purity chemical intermediate with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . This compound is characterized by a pyridine ring substituted with a methoxy group at the 4-position and a methylamino group at the 2-position. As a specialist building block in organic synthesis, this amine is of significant value in medicinal chemistry research. It serves as a key precursor in the development of more complex molecules, particularly in the exploration of novel N -alkyl- N -phenylpyridin-2-amine derivatives . Such structural motifs are investigated for their potential as inhibitors of tubulin polymerization, targeting the colchicine binding site, which represents a promising approach in anticancer research . Furthermore, structurally related 2-aminopyridine analogues have been extensively studied as potent inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory pathways, and have been developed as potential positron emission tomography (PET) tracers for imaging inflammation . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-7-5-6(10-2)3-4-9-7/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTQFLZEYWPDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104455-24-4
Record name 4-methoxy-N-methylpyridin-2-amine
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Foundational & Exploratory

A Senior Application Scientist's Guide to the N-Methylation of 2-amino-4-methoxypyridine: Synthesis of 4-methoxy-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the synthesis of 4-methoxy-N-methylpyridin-2-amine, a valuable building block in medicinal chemistry, starting from 2-amino-4-methoxypyridine. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, self-validating protocol suitable for researchers in drug development and organic synthesis.

Part 1: Strategic & Mechanistic Foundations

The N-methylation of aminopyridines is a fundamental transformation in the synthesis of pharmacologically active compounds. The introduction of a methyl group can significantly alter a molecule's properties, including its potency, selectivity, metabolic stability, and solubility.[1] The target molecule, this compound, is an important intermediate for more complex molecular frameworks.[2][3][4]

The Nucleophilic Character of 2-amino-4-methoxypyridine

The starting material, 2-amino-4-methoxypyridine, possesses two primary nucleophilic nitrogen atoms: the exocyclic amino group (at C2) and the endocyclic pyridine ring nitrogen.[5][6] The primary amino group is generally the more nucleophilic and desired site for methylation in this context. However, reaction conditions must be carefully controlled to prevent undesired methylation of the pyridine ring nitrogen, which would lead to the formation of a quaternary pyridinium salt.[7][8]

The Mechanism: SN2 Alkylation

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The process is typically facilitated by a base, which deprotonates the primary amino group to generate a more potent nucleophilic amide anion. This anion then attacks the electrophilic methyl group of the methylating agent, displacing a leaving group and forming the N-methylated product.

SN2_Mechanism sub 2-Amino-4-methoxypyridine anion Amide Anion (Enhanced Nucleophile) sub->anion Deprotonation base Base lg Leaving Group + Base-H⁺ ts Transition State anion->ts Nucleophilic Attack ma Methylating Agent (e.g., (CH₃)₂SO₄) ma->ts prod This compound ts->prod ts->lg Leaving Group Departs

Caption: SN2 mechanism for N-methylation of 2-amino-4-methoxypyridine.

Selecting the Optimal Methylating Agent

Several reagents can be used for N-methylation, each with distinct advantages and critical safety considerations.[9]

Methylating AgentFormulaKey Characteristics & Causality
Dimethyl Sulfate (CH₃)₂SO₄High Reactivity & Efficiency: A powerful and cost-effective methylating agent that often leads to high yields.[10][11] Extreme Toxicity: It is highly toxic, carcinogenic, and readily absorbed through the skin.[12][13][14] Its use demands stringent safety protocols, including working in a certified chemical fume hood with appropriate personal protective equipment (PPE).[15]
Methyl Iodide CH₃IGood Reactivity: A common and effective methylating agent.[7][16][17] Volatility & Toxicity: It is a volatile liquid and a suspected carcinogen. Over-alkylation to form quaternary salts can be a competing reaction.[1][18]
"Green" Alternatives e.g., Dimethyl Carbonate (DMC)Lower Toxicity: DMC is considered a more environmentally benign methylating agent.[9][19] Requires Harsher Conditions: Reactions with DMC often necessitate higher temperatures and pressures to achieve comparable reactivity to traditional agents, which may not be suitable for all substrates.[19]

For this guide, we will focus on a protocol using dimethyl sulfate due to its efficiency, while heavily emphasizing the critical safety measures required.

Part 2: A Validated Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks and rigorous safety measures to ensure a reliable and safe synthesis.

Overall Experimental Workflow

The synthesis follows a logical progression from reaction setup to final product characterization.

Caption: Experimental workflow for the synthesis of this compound.

Reagents and Equipment
Reagent / EquipmentQuantity / SpecificationPurpose / Rationale
2-amino-4-methoxypyridine1.24 g (10.0 mmol)Starting Material[5][6]
Sodium Hydride (NaH)0.48 g (12.0 mmol, 60% in oil)Base: Deprotonates the amine for enhanced nucleophilicity[16][17]
Dimethyl Sulfate0.84 mL (11.0 mmol)Methylating Agent[10][11]
Anhydrous Tetrahydrofuran (THF)50 mLAnhydrous reaction solvent
Saturated aq. NH₄Cl20 mLQuenching unreacted NaH
Saturated aq. NaHCO₃20 mLNeutralizing wash
Brine20 mLRemoves residual water
Ethyl Acetate~150 mLExtraction solvent
Anhydrous Na₂SO₄ or MgSO₄As neededDrying agent
Silica GelAs neededStationary phase for chromatography
3-necked Round Bottom Flask100 mLReaction vessel
Magnetic Stirrer, Stir Bar---Agitation
Addition Funnel50 mLControlled addition of reagents
Ice Bath---Temperature control
TLC Plates (Silica)As neededReaction monitoring
Step-by-Step Methodology

CRITICAL SAFETY PRECAUTION: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive.[12][14] All manipulations must be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.[13][15] Prepare a quench solution (e.g., 10% aqueous ammonia) to neutralize any spills immediately.[13]

  • Reaction Setup:

    • Under a nitrogen atmosphere, add sodium hydride (0.48 g) to a 100 mL 3-necked round-bottom flask equipped with a magnetic stir bar.

    • Wash the NaH with hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

    • Add anhydrous THF (30 mL) to the flask.

    • In a separate beaker, dissolve 2-amino-4-methoxypyridine (1.24 g) in anhydrous THF (20 mL).

    • Slowly add the dissolved substrate to the NaH suspension at room temperature. Stir for 30 minutes. The evolution of hydrogen gas should be observed.

  • Methylation Reaction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add dimethyl sulfate (0.84 mL) dropwise via syringe or addition funnel over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Extraction:

    • Once complete, cool the flask back to 0 °C in an ice bath.

    • CAREFULLY and SLOWLY quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) dropwise to neutralize any unreacted NaH.

    • Add deionized water (20 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure this compound.

Part 3: Characterization and Data

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

Expected Spectroscopic Data
  • ¹H NMR: Expect to see a new singlet corresponding to the N-methyl protons around δ 2.8-3.0 ppm. The methoxy group singlet should appear around δ 3.8-3.9 ppm. The aromatic protons on the pyridine ring will show characteristic shifts and coupling patterns.

  • ¹³C NMR: A new carbon signal for the N-methyl group will appear in the aliphatic region (around 30 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₇H₁₁N₂O⁺ (m/z ≈ 139.09).

Part 4: Safety as a Pillar of Trustworthiness

Handling highly toxic reagents like dimethyl sulfate is a measure of a laboratory's commitment to safety and procedural integrity.

  • Exposure Risks: Dimethyl sulfate is a potent alkylating agent for biological macromolecules, including DNA, which is the basis of its carcinogenicity.[12] It can cause severe burns on contact with skin or eyes, and inhalation can lead to delayed, severe respiratory distress.[14][15]

  • Handling: Always handle in a certified chemical fume hood.[12] Use a syringe or addition funnel for transfers to minimize exposure. Ensure secondary containment is used when storing or moving the reagent.

  • Decontamination: All glassware that comes into contact with dimethyl sulfate should be decontaminated by rinsing with a 10% aqueous ammonia solution.[13] Spills should be immediately neutralized with the same solution or a spill absorbent designed for hazardous chemicals.[13][15]

  • Waste Disposal: All waste containing dimethyl sulfate must be collected in a designated, sealed hazardous waste container and disposed of according to institutional guidelines.[12]

By adhering to this comprehensive guide, researchers can confidently and safely synthesize this compound, a key intermediate for advancing drug discovery and development programs.

References

  • Lin, W., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PubMed Central. [Link]

  • Chemstock. (n.d.). DIMETHYL SULPHATE. [Link]

  • ResearchGate. (n.d.). Spectrum of (E)-N-(2-methoxybenzylidene)-4-methylpyridin-2-amine or [2M-4M]. [Link]

  • International Labour Organization. (n.d.). DIMETHYL SULPHATE. ICSC 0148. [Link]

  • Supporting Information. (n.d.). Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. [Link]

  • PubMed. (n.d.). An efficient and practical N-methylation of amino acid derivatives. [Link]

  • LookChem. (n.d.). Exploring 4-Amino-2-Methoxypyridine: Properties and Applications. [Link]

  • ResearchGate. (n.d.). Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation.... [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • National Center for Biotechnology Information. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PubMed Central. [Link]

  • PubChem. (n.d.). 6-methoxy-N-methylpyridin-2-amine. [Link]

  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 2-Amino-4-methylpyridine (HMDB0246517). [Link]

  • Wiley Online Library. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie. [Link]

  • Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. [Link]

  • Royal Society of Chemistry. (n.d.). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. [Link]

  • ResearchGate. (2004). An Efficient and Practical N-Methylation of Amino Acid Derivatives. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxy-N-methylaniline. [Link]

  • PubChemLite. (n.d.). 3-methoxy-4-methylpyridin-2-amine (C7H10N2O). [Link]

  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Improved Procedures for Preparation of 4-Hydroxy- and 2-Amino-4-methoxy-2-aminopyridines. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Dana Bioscience. (n.d.). This compound 1g. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 4-methoxy-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methoxy-N-methylpyridin-2-amine, with the Chemical Abstracts Service (CAS) registry number 1104455-24-4, is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science.[1][2][3] Its structural elucidation and purity assessment are paramount for reproducible research and development. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, grounded in the analysis of structurally related molecules and fundamental spectroscopic principles. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Furthermore, detailed, field-proven protocols for acquiring this data are provided, alongside a discussion on chromatographic methods for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its atomic connectivity and chemical environment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals for the aromatic protons and the methyl groups. The electron-donating effects of the methoxy and methylamino groups will significantly influence the chemical shifts of the pyridine ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Comparative Insights
H-6~7.8 - 8.0Doublet (d)~5.0 - 6.0This proton is adjacent to the ring nitrogen, leading to a downfield shift. Data from 4-methylpyridin-2-amine shows the H-6 proton at a similar downfield position.[4]
H-5~6.2 - 6.4Doublet of doublets (dd)J(H5-H6) ≈ 5.0 - 6.0, J(H5-H3) ≈ 2.0 - 3.0The methoxy group at C-4 will exert a shielding effect, shifting this proton upfield compared to unsubstituted pyridine.
H-3~6.0 - 6.2Doublet (d)~2.0 - 3.0The strong electron-donating amino group at C-2 and the methoxy group at C-4 will cause significant shielding, resulting in a pronounced upfield shift.
-OCH₃~3.8 - 3.9Singlet (s)N/AThis is a typical chemical shift for a methoxy group attached to an aromatic ring.[5]
-NHCH₃~2.9 - 3.1Singlet (s)N/AThe chemical shift is characteristic of an N-methyl group on an aromatic amine.
-NHCH₃Broad singletN/AN/AThe amine proton signal is often broad and its chemical shift can vary with concentration and solvent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework. The substituent effects on the carbon chemical shifts are predictable based on established empirical models for substituted pyridines.[6][7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C-2~160 - 162The direct attachment of the nitrogen atom of the amino group results in a significant downfield shift.
C-3~95 - 100This carbon is shielded by both the adjacent amino group and the methoxy group at C-4.
C-4~165 - 168The carbon atom bearing the electron-donating methoxy group will be significantly deshielded. This is consistent with data for 4-methoxypyridine.[9]
C-5~105 - 110Shielded by the C-4 methoxy group.
C-6~148 - 150This carbon is adjacent to the ring nitrogen, leading to a downfield shift, similar to what is observed in 2-amino-4-methylpyridine.[10]
-OCH₃~55 - 56A typical chemical shift for a methoxy group carbon.
-NHCH₃~28 - 30Characteristic chemical shift for an N-methyl group carbon.
Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample C Add deuterated solvent (e.g., CDCl3) A->C B Add to NMR tube D Insert sample into spectrometer B->D C->B E Tune and shim the instrument D->E F Acquire 1H and 13C spectra E->F G Fourier transform F->G H Phase and baseline correction G->H I Integrate and pick peaks H->I

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The spectra should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For this compound (Molecular Weight: 138.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will be dictated by the stability of the resulting fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted FragmentFragmentation Pathway
138[M]⁺Molecular ion
123[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
109[M - CH₂NH]⁺Loss of the methylamino group.
95[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment.

The fragmentation of substituted pyridines often involves initial losses from the substituent groups, followed by cleavage of the pyridine ring.[11][12][13]

Experimental Protocol for Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis A Dissolve sample in volatile solvent B Inject into GC A->B C Separate on capillary column B->C D Ionize by electron impact (EI) C->D E Detect fragments D->E F Generate mass spectrum E->F G Identify molecular ion and fragments F->G

Caption: Workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A standard capillary column (e.g., DB-5ms) is suitable for separation.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injector port of the GC.

  • GC Method: Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Method: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400). Electron ionization at 70 eV is standard.[11]

  • Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the compound of interest and examine its mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 3500Medium, BroadN-H StretchSecondary Amine
3000 - 3100MediumAromatic C-H StretchPyridine Ring
2850 - 3000Medium-StrongAliphatic C-H Stretch-OCH₃ and -NCH₃
~1600 & ~1500Medium-StrongC=C and C=N Ring StretchingPyridine Ring[14][15]
1230 - 1270StrongAsymmetric C-O-C StretchAryl Methyl Ether
1020 - 1050MediumSymmetric C-O-C StretchAryl Methyl Ether

The presence of a broad band in the N-H stretching region and the strong C-O stretching bands will be key diagnostic features in the IR spectrum.[16][17][18]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

FTIR_Workflow A Clean ATR crystal B Record background spectrum A->B C Place small amount of sample on crystal B->C D Apply pressure C->D E Acquire sample spectrum D->E F Clean crystal E->F

Caption: Workflow for ATR-FTIR spectroscopy.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Absorption

As a substituted pyridine, this compound is expected to exhibit absorption bands in the UV region due to π → π* and n → π* electronic transitions.[19] The electron-donating substituents will likely cause a bathochromic (red) shift compared to unsubstituted pyridine.[20][21]

Table 5: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

Predicted λ_max (nm)Electronic Transition
~220 - 240π → π
~270 - 290π → π and n → π*

The exact position and intensity of these bands can be influenced by the solvent polarity.[1]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

  • Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Data Acquisition: Fill a separate cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.[19]

Purity Assessment

Beyond structural elucidation, determining the purity of a synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of water (with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

  • Detection: UV detection at one of the absorption maxima (e.g., 275 nm) would be appropriate.

The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is also a viable method for purity assessment, particularly if coupled with a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon.

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature ramp to ensure the elution of the compound and any potential impurities.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound, based on fundamental principles and comparative data from structurally similar compounds. The detailed protocols herein offer a robust framework for researchers to acquire high-quality analytical data for this molecule. The combination of NMR, MS, IR, and UV-Vis spectroscopy, alongside chromatographic purity assessment, will ensure the unambiguous characterization of this compound, facilitating its application in research and development.

References

  • Kleinpeter, E., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 36(2), 259-264. [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • Kleinpeter, E., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. [Link]

  • Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15016-15031. [Link]

  • Rathnayake, A. D., et al. (2021). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry, 64(22), 16496-16513. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • Yusof, N. A., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry, 22(1), 58-69. [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link]

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  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine. [Link]

  • PubChem. (n.d.). 6-methoxy-N-methylpyridin-2-amine. [Link]

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  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

  • Janssen, A. H., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics, 20(33), 21436-21445. [Link]

  • Supplementary Information. (n.d.). [Link]

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  • PubChem. (n.d.). 4-Methoxy-N-methyl-2-pyrimidinamine. [Link]

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An In-Depth NMR Analysis of 4-methoxy-N-methylpyridin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-methoxy-N-methylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the spectral features of this substituted pyridine derivative, grounded in fundamental NMR principles and supported by data from analogous structures. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a robust understanding for practical application.

Introduction

This compound is a substituted pyridine of interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and physical properties. NMR spectroscopy stands as an unparalleled tool for this purpose, offering intricate details of the molecular framework. This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this compound, providing a predictive analysis based on the well-established effects of substituents on the pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, and the N-methyl group protons. The chemical shifts and coupling patterns can be predicted by considering the electronic effects of the substituents.

The electron-donating methoxy group at the 4-position will increase the electron density of the ring, particularly at the ortho (3 and 5) and para (2 and 6) positions. Conversely, the amino group at the 2-position is also electron-donating. These combined effects will lead to a general upfield shift of the ring protons compared to unsubstituted pyridine.

A detailed, predictive breakdown of the proton signals is as follows:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Rationale
H-6~7.8-8.0DoubletJH6-H5 = ~5-6 HzThis proton is ortho to the ring nitrogen, which is electron-withdrawing, leading to a downfield shift. It will be coupled to the H-5 proton.
H-5~6.2-6.4Doublet of doubletsJH5-H6 = ~5-6 Hz, JH5-H3 = ~2-3 HzThis proton is ortho to the electron-donating methoxy group and meta to the amino group, resulting in an upfield shift. It will exhibit coupling to both H-6 and H-3.
H-3~6.0-6.2DoubletJH3-H5 = ~2-3 HzThis proton is ortho to the amino group and meta to the methoxy group, leading to a significant upfield shift. It will be coupled to the H-5 proton.
OCH₃~3.8-3.9SingletN/AThe chemical shift is characteristic of a methoxy group attached to an aromatic ring.
NCH₃~2.9-3.1SingletN/AThe chemical shift is typical for a methyl group attached to a nitrogen atom on an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.

The analysis of the predicted ¹³C NMR spectrum is as follows:

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~158-162This carbon is directly attached to the amino group and is adjacent to the ring nitrogen, resulting in a significant downfield shift.
C-4~165-168The carbon bearing the methoxy group will be the most downfield-shifted aromatic carbon due to the strong deshielding effect of the oxygen atom.
C-6~148-152This carbon is alpha to the ring nitrogen, leading to a downfield shift, though less pronounced than C-2 due to the absence of a direct amino substituent.
C-5~105-108This carbon is ortho to the electron-donating methoxy group and meta to the amino group, resulting in a notable upfield shift.
C-3~95-98This carbon is ortho to the electron-donating amino group and meta to the methoxy group, causing a strong upfield shift, making it the most shielded of the ring carbons.
OCH₃~55-57This chemical shift is characteristic of a methoxy group carbon.
NCH₃~28-32This chemical shift is typical for an N-methyl group carbon attached to an aromatic system.

Experimental Protocols

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: ~12-16 ppm.

      • Number of Scans: 8-16 scans for a reasonably concentrated sample.

      • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: ~200-220 ppm.

      • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

      • Relaxation Delay (d1): 2-5 seconds.

Visualizing the Molecular Structure and Logic

To aid in the understanding of the molecular structure and the relationships between the different nuclei, the following diagrams are provided.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Experiment transfer->h1_nmr c13_nmr ¹³C NMR Experiment transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline peak_pick Peak Picking baseline->peak_pick integrate Integration (¹H) assign Spectral Assignment integrate->assign peak_pick->integrate peak_pick->assign

Caption: Standard workflow for NMR analysis.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging established principles of substituent effects on the pyridine nucleus and drawing comparisons with analogous structures, we have outlined the expected spectral features in detail. The provided experimental protocols offer a clear and validated methodology for obtaining high-quality NMR data. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • PubChem: 2-Amino-4-methoxypyridine. (n.d.). Retrieved from [Link]

An In-depth Technical Guide to the Characterization of 4-Methoxy-N-methylpyridin-2-amine (CAS Number: 1104455-24-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N-methylpyridin-2-amine, identified by the CAS number 1104455-24-4, is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its structural motif is a key component in the synthesis of a novel class of biologically active molecules, particularly those designed as inhibitors of tubulin polymerization for anticancer applications. This guide provides a comprehensive technical overview of the characterization of this compound, including its synthesis, analytical profiling, and its role as a precursor to potent cytotoxic agents.

Core Compound Specifications

PropertyValueSource
CAS Number 1104455-24-4[1]
Chemical Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
SMILES CNC1=NC=CC(=C1)OC[1]
IUPAC Name This compound

Synthesis and Purification

The synthesis of this compound is conceptually based on the nucleophilic aromatic substitution of a suitable 2-halopyridine precursor. A plausible and commonly employed synthetic route involves the reaction of 2-chloro-4-methoxypyridine with methylamine.

Synthetic Workflow

Synthesis_of_this compound 2-chloro-4-methoxypyridine 2-chloro-4-methoxypyridine Reaction Reaction 2-chloro-4-methoxypyridine->Reaction Methylamine Methylamine Methylamine->Reaction This compound This compound Reaction->this compound Nucleophilic Aromatic Substitution Purification Purification This compound->Purification e.g., Column Chromatography Final_Product Purified this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol:
  • Reaction Setup: To a solution of 2-chloro-4-methoxypyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or in an alcohol like tert-butanol, add methylamine (a solution in a solvent like THF or water, or as a gas) (1.2-2.0 eq).[2]

  • Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq), is added to the reaction mixture to scavenge the HCl generated during the reaction.[2]

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically ranging from 80 °C to 120 °C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate or dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are critical for its use in further synthetic applications. The primary analytical techniques employed for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, and the N-methyl group protons. Based on the analysis of similar structures like 4-methylpyridin-2-amine and 4-methoxypyridine, the aromatic protons would appear in the range of δ 6.0-8.0 ppm.[3][4] The methoxy protons would be a singlet at approximately δ 3.8-4.0 ppm, and the N-methyl protons would appear as a singlet or a doublet (if coupled to the N-H proton) around δ 2.8-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The aromatic carbons are expected to resonate in the region of δ 100-165 ppm. The methoxy carbon would be around δ 55 ppm, and the N-methyl carbon would be in the range of δ 25-30 ppm.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₁₀N₂O), the expected molecular ion peak [M]⁺ would be at m/z 138.17. The protonated molecule [M+H]⁺ would be observed at m/z 139.18 in techniques like Electrospray Ionization (ESI). Common fragmentation patterns for such molecules may involve the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or cleavage of the pyridine ring.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase HPLC method would be suitable for this analysis.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Detection: UV detection at a wavelength where the pyridine chromophore absorbs, typically around 254 nm or 270 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method would allow for the separation of the target compound from any starting materials, by-products, or impurities, enabling accurate purity determination.

Mechanism of Action of Derivatives and Biological Activity

This compound serves as a critical scaffold for the synthesis of N-alkyl-N-substituted phenylpyridin-2-amine derivatives, which have been identified as potent inhibitors of tubulin polymerization.[2]

Tubulin Polymerization Inhibition

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic instability of microtubules is crucial for cell division. Molecules that interfere with this process can arrest the cell cycle and induce apoptosis, making them effective anticancer agents.

The derivatives synthesized from this compound act by binding to the colchicine-binding site on β-tubulin.[2] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.

Signaling Pathway and Experimental Workflow

Mechanism_of_Action cluster_0 Cellular Effects Compound This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubule_Dynamics Disruption of Microtubule Dynamics Polymerization->Microtubule_Dynamics Mitotic_Spindle Defective Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of tubulin polymerization inhibitors derived from this compound.

Cytotoxicity Data of Derivatives

Derivatives of this compound have demonstrated significant cytotoxic activity against a panel of human tumor cell lines. For instance, certain N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines exhibit low micromolar to sub-micromolar GI₅₀ (50% growth inhibition) values.[2]

Derivative ClassCancer Cell LineGI₅₀ (µM)Reference
N-alkyl-N-(4-methoxyphenyl)pyridin-2-aminesA549 (Lung)1.55 - 9.63[2]
KB (Nasopharyngeal)1.85 - 8.50[2]
KBVIN (Multidrug-resistant)2.20 - 7.95[2]
DU145 (Prostate)1.95 - 6.80[2]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin.

  • Reagents: Purified tubulin protein, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), and the test compound (dissolved in DMSO).

  • Procedure: a. A solution of tubulin in polymerization buffer is pre-incubated on ice. b. The test compound at various concentrations is added to the tubulin solution. c. The mixture is transferred to a temperature-controlled spectrophotometer set at 37 °C. d. The polymerization of tubulin into microtubules is monitored by the increase in absorbance at 340 nm over time.

  • Data Analysis: The rate of polymerization is calculated for each compound concentration. The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. Its primary significance lies in its role as a precursor for the development of potent tubulin polymerization inhibitors with promising anticancer activity. A thorough analytical characterization of this compound, employing NMR, MS, and HPLC, is paramount to ensure its quality and suitability for use in medicinal chemistry research and drug discovery pipelines. The insights into the mechanism of action of its derivatives provide a strong rationale for the continued exploration of this chemical scaffold in the design of novel therapeutics.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available from: [Link]

  • Kuo, C. C., et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 55(17), 7710-7721.
  • Wang, Y., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(15), 6578-6591.
  • Supplementary Information. Available from: [Link]

  • Gad-Elkareem, M. A. M., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 64(5), 397-403.
  • ResearchGate. ChemInform Abstract: Improved Procedures for Preparation of 4-Hydroxy- and 2-Amino-4-methoxy-2-aminopyridines. Available from: [Link]

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An In-depth Technical Guide to the Synthesis of 4-methoxy-N-methylpyridin-2-amine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methoxy-N-methylpyridin-2-amine is a key substituted pyridine derivative that serves as a crucial building block in the development of novel pharmaceuticals and functional materials. Its unique electronic and structural properties, conferred by the methoxy and N-methylamino substituents on the pyridine core, make it a valuable intermediate for accessing a diverse range of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on the selection of starting materials and the rationale behind the chosen experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related compounds with efficiency and a thorough understanding of the underlying chemical principles.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular synthetic route will often depend on the availability and cost of the starting materials, the desired scale of the reaction, and the specific functional group compatibility required for more complex derivatives. This guide will explore the following key synthetic disconnections:

  • From 2-Chloro-4-methoxypyridine: A Nucleophilic Aromatic Substitution Approach

  • From 2-Amino-4-methoxypyridine: A Post-functionalization Strategy via N-Methylation

  • From 4-Methoxypyridine N-oxide: Activation and Amination

  • From Acyclic Precursors: Constructing the Pyridine Core

I. Synthesis from 2-Chloro-4-methoxypyridine: A Nucleophilic Aromatic Substitution Approach

The use of 2-chloro-4-methoxypyridine as a starting material represents one of the most direct and widely employed methods for the synthesis of this compound. This approach leverages the principles of nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the pyridine ring, further activated by the electronegative nitrogen atom, facilitates the displacement of the chloride leaving group by a nucleophile.[1][2]

Causality of Experimental Choices

The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the 2- and 4-positions. This makes these positions susceptible to attack by nucleophiles.[1] The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic species, which then expels the chloride ion to restore aromaticity.[3][4] The choice of methylamine as the nucleophile directly installs the required N-methylamino group at the 2-position.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 2-Chloro-4-methoxypyridine

  • Methylamine (as a solution in a suitable solvent, e.g., THF, ethanol, or as a gas)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (optional, depending on the form of methylamine used)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or an alcohol like ethanol)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloro-4-methoxypyridine in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine (typically 1.5 to 3 equivalents) to the stirred solution. If using methylamine hydrochloride, a stoichiometric amount of a non-nucleophilic base should be added to liberate the free amine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation: Representative Reaction Parameters
Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Chloro-4-nitropyridineAmine, TriethylamineEthanolRT - HeatVariesGood[5]
2-BromopyridinesAmine, Pd catalyst, ligand, baseToluene/Dioxane80-100VariesVaries[3]

Note: The data in this table is for analogous systems and serves as a predictive framework. Specific optimization for this compound is recommended.

Visualization: SNAr Pathway

SNAr_Pathway SM 2-Chloro-4-methoxypyridine Int Meisenheimer-like Intermediate SM->Int Nucleophilic Attack Nuc Methylamine (CH3NH2) Nuc->Int Product This compound Int->Product Chloride Elimination HCl HCl Int->HCl

Caption: Nucleophilic aromatic substitution (SNAr) pathway.

II. Synthesis from 2-Amino-4-methoxypyridine: A Post-functionalization Strategy via N-Methylation

An alternative and equally viable approach begins with the commercially available 2-amino-4-methoxypyridine. This strategy focuses on the selective methylation of the primary amino group to introduce the N-methyl functionality.

Causality of Experimental Choices

The challenge in this approach lies in achieving selective mono-methylation and avoiding over-methylation to the dimethylamino derivative or methylation of the pyridine ring nitrogen. Common N-methylation strategies include the use of methylating agents like methyl iodide or dimethyl sulfate, or reductive amination with formaldehyde. Reductive amination is often preferred for its milder conditions and higher selectivity for mono-methylation. The use of a protecting group on the amino functionality can also be employed to ensure selective methylation.[6]

Experimental Protocol: Reductive Amination

Materials:

  • 2-Amino-4-methoxypyridine

  • Formaldehyde (as an aqueous solution, e.g., formalin)

  • A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or formic acid)

  • A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or acetic acid)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 2-amino-4-methoxypyridine in the chosen solvent, add formaldehyde (typically 1.1 to 1.5 equivalents).

  • Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or aminal.

  • Carefully add the reducing agent portion-wise to the reaction mixture. The reaction may be exothermic.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over a suitable drying agent, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualization: N-Methylation Workflow

N_Methylation_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification Start 2-Amino-4-methoxypyridine Quench Quench (aq. NaHCO3) Start->Quench Reagents Formaldehyde + Reducing Agent Reagents->Quench Solvent Solvent (e.g., DCM) Solvent->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product This compound Purify->Product

Caption: General workflow for N-methylation via reductive amination.

III. Synthesis from 4-Methoxypyridine N-oxide: Activation and Amination

The use of pyridine N-oxides as starting materials offers a versatile route to functionalized pyridines. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 6-positions, for nucleophilic attack. The Reissert-Henze reaction and its variations provide a pathway to introduce an amino group at the 2-position.[7][8][9][10]

Causality of Experimental Choices

The N-oxide group is strongly electron-withdrawing, making the pyridine ring highly susceptible to nucleophilic attack. In the presence of an activating agent, such as benzoyl chloride or a phosphonium salt, an N-acyloxy or N-phosphonium pyridinium salt is formed.[7][10] This intermediate is highly reactive towards nucleophiles. Subsequent reaction with an amine, followed by hydrolysis, can yield the 2-aminopyridine derivative.

Experimental Protocol: Modified Reissert-Henze Reaction

Materials:

  • 4-Methoxypyridine N-oxide[11]

  • An activating agent (e.g., benzoyl chloride, phosphorus oxychloride, or a phosphonium coupling reagent like PyBOP)

  • Methylamine

  • Anhydrous, non-polar solvent (e.g., dichloromethane, chloroform)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 4-methoxypyridine N-oxide in the chosen anhydrous solvent.

  • Cool the solution to 0 °C and slowly add the activating agent (e.g., benzoyl chloride). Stir for a short period to form the reactive intermediate.

  • Introduce methylamine into the reaction mixture.

  • Allow the reaction to proceed, monitoring its progress by TLC or LC-MS.

  • Upon completion, the reaction is typically worked up by washing with an aqueous base to remove acidic byproducts.

  • The organic layer is then dried and concentrated.

  • The crude product is purified by standard methods.

IV. Synthesis from Acyclic Precursors: Constructing the Pyridine Core

For a more fundamental approach, the pyridine ring of this compound can be constructed from acyclic starting materials. Various named reactions, such as the Hantzsch and Bohlmann-Rahtz pyridine syntheses, are well-established for this purpose.[12] These methods typically involve the condensation of carbonyl compounds with an ammonia source to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.

Causality of Experimental Choices

The selection of acyclic precursors is critical to achieving the desired substitution pattern on the final pyridine ring. For this compound, this would require precursors that can introduce the methoxy group at the 4-position and the amino group at the 2-position. This can be a multi-step process and is often more complex than functionalizing a pre-existing pyridine ring.

Conceptual Synthetic Scheme

A plausible, though challenging, retrosynthetic analysis could involve the condensation of a 1,3-dicarbonyl equivalent, an enamine or enone bearing the future methoxy group, and a nitrogen source that can be converted to the N-methylamino group.

Visualization: General Pyridine Synthesis from Acyclic Precursors

Acyclic_to_Pyridine Acyclic Acyclic Precursors (e.g., 1,5-dicarbonyls, enamines) DHP Dihydropyridine Intermediate Acyclic->DHP Condensation/ Cyclization Pyridine Substituted Pyridine DHP->Pyridine Oxidation

Caption: General strategy for pyridine synthesis from acyclic precursors.

Conclusion

The synthesis of this compound can be achieved through several strategic routes, each with its own merits. The choice of the most appropriate method will be dictated by factors such as starting material availability, cost, scalability, and the desired complexity of the final product. The nucleophilic aromatic substitution of 2-chloro-4-methoxypyridine and the N-methylation of 2-amino-4-methoxypyridine represent the most direct and likely most practical approaches for many applications. The use of pyridine N-oxides and the construction of the pyridine ring from acyclic precursors offer alternative, albeit potentially more complex, strategies that can be valuable in specific contexts, particularly for the synthesis of diverse libraries of substituted pyridines. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity of the target compound.

References

  • Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010). PubMed. [Link]

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  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014).
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  • A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (2009). ResearchGate. [Link]

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Discovery and history of substituted aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Aminopyridines

Authored by Gemini, Senior Application Scientist

Abstract

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, representing a privileged structure found in a multitude of clinically significant therapeutic agents.[1][2] These nitrogen-bearing heterocycles exhibit a vast array of biological activities, stemming from their unique structural and electronic properties that allow for interaction with diverse enzymes and receptors.[1] This technical guide provides a comprehensive exploration of the discovery and history of substituted aminopyridines, from their initial synthesis in the early 20th century to their evolution into highly modulated, target-specific drug candidates. We will delve into the pivotal synthetic methodologies that enabled their exploration, chronicle the development of landmark drugs such as Amifampridine and Dalfampridine, and dissect the structure-activity relationships that guide modern drug design. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the causality behind the enduring success of this remarkable chemical class.

The Dawn of Aminopyridines: Early Syntheses and First Pharmacological Observations

The journey of aminopyridines began with fundamental explorations in heterocyclic chemistry. The three structural isomers—2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP)—form the basic framework from which a universe of derivatives has been built.[3]

One of the earliest and most fundamental methods for the synthesis of 2-aminopyridine is the Chichibabin reaction , first reported in 1914. This reaction involves the direct amination of pyridine with sodium amide, providing a straightforward entry into the 2-AP scaffold.[4] This method was crucial in making 2-aminopyridine readily available, which later proved to be an invaluable precursor for various drugs, including the anti-inflammatory piroxicam and the antibacterial sulfapyridine.[2][4]

The initial pharmacological reports on aminopyridines emerged in the mid-20th century, noting their excitatory effects on the central nervous system.[1] However, it was not until the 1960s and 1970s that the therapeutic potential of 4-aminopyridine, in particular, began to be uncovered in the field of neurology.[1] This set the stage for decades of research into harnessing its unique mechanism of action.

Timeline of Key Discoveries

The following diagram outlines the major milestones in the history of substituted aminopyridines, from foundational synthesis to the approval of modern therapeutics.

G cluster_0 Early 20th Century cluster_1 Mid-20th Century cluster_2 Late 20th Century cluster_3 21st Century 1914 Chichibabin Reaction (Synthesis of 2-AP) 1924 First Pharmacological Reports (CNS Excitatory Effects) 1914->1924 1960s-1970s Discovery of 4-AP's Neurological Potential 1924->1960s-1970s 1970s 3,4-DAP (Amifampridine) Discovered in Scotland 1960s-1970s->1970s 1980s 3,4-DAP First Used for LEMS in Sweden 1970s->1980s 1990s Development of Fused Heterocycles (e.g., Zolpidem) 1980s->1990s 2009 Amifampridine (Firdapse®) Approved in Europe for LEMS 1990s->2009 2010 Dalfampridine (Ampyra®) Approved in US for MS 2009->2010 2018 Firdapse® Approved in US for LEMS 2010->2018

Caption: A timeline of major milestones in aminopyridine history.

The Chemist's Toolkit: Evolution of Synthetic Methodologies

The accessibility of substituted aminopyridines is a direct result of the development of robust and versatile synthetic strategies. The choice of synthetic route is dictated by the desired substitution pattern and the need for scalability and efficiency.

Foundational Synthetic Strategies
Nucleophilic Aromatic Substitution (SNAr)

A cornerstone of aminopyridine synthesis is the reaction of halopyridines (typically chloro- or fluoropyridines) with an amine source. The electron-withdrawing nature of the pyridine ring nitrogen facilitates nucleophilic attack, particularly at the 2- and 4-positions.

  • Amination of Chloropyridines: This method often requires forcing conditions (high temperature/pressure) or the use of a transition metal catalyst, such as palladium, to facilitate C-N bond formation.[5][6] The use of simple amides as the amine source under refluxing conditions without a metal catalyst has also been demonstrated as a practical alternative.[6]

  • Amination of Fluoropyridines: 2-Fluoropyridine is a highly effective substrate for SNAr reactions, reacting with lithium amides under mild conditions to provide 2-aminopyridines in good yields.[7]

Reduction of Nitropyridines

This is a classic and reliable method, particularly for the synthesis of 4-aminopyridine. The process typically involves the reduction of an intermediate like 4-nitropyridine-N-oxide.

Experimental Protocol: Synthesis of 4-Aminopyridine via Reduction [8] This protocol is adapted from the literature for the reduction of 4-nitropyridine-N-oxide using iron in an acidic medium. The causality behind this choice is the high efficiency and yield of the reduction and the relative low cost of the reagents, making it suitable for larger-scale preparations.

  • Reaction Setup: A mechanically stirred reaction vessel is charged with 4-nitropyridine-N-oxide and a solvent such as water or ethanol.

  • Addition of Reducing Agent: Iron powder is added to the suspension. The choice of iron is based on its effectiveness as a reducing agent for nitro groups in the presence of an acid.

  • Acidification: An aqueous mineral acid (e.g., 25-30% sulfuric acid or hydrochloric acid) is added portion-wise to the mixture. The acid activates the iron and facilitates the reduction process. The reaction is typically exothermic and may require cooling to maintain control.

  • Reaction Monitoring: The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • The reaction mixture is cooled and filtered to remove iron salts.

    • The filtrate is neutralized with a base, such as sodium carbonate, until alkaline.

    • The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The choice of ethyl acetate provides a good balance of polarity for extracting 4-aminopyridine while being easily removable.

    • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude 4-aminopyridine.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 4-aminopyridine with high purity (typically 85-90% yield).[8]

Modern Synthetic Innovations
Ring Transformation Reactions

More advanced strategies allow for the construction of highly functionalized aminopyridines from different heterocyclic precursors.

Experimental Protocol: Synthesis of Functionalized 4-Aminopyridines [9] This method demonstrates a ring transformation of a nitropyrimidinone with an active methylene compound, offering access to vicinally substituted 4-aminopyridines which are valuable precursors for fused ring systems.

  • Reactant Preparation: A solution of 1,6-dihydro-1-methyl-5-nitro-2-phenyl-4(5H)-pyrimidinone (1 mmol) is prepared in methanol.

  • Addition of Reagents: Ethyl 3-oxobutanoate (2 mmol) and ammonium acetate (2 mmol) are added to the solution. Ammonium acetate serves as the nitrogen source for the newly formed amino group on the pyridine ring.

  • Reaction Conditions: The mixture is heated under reflux for an extended period (e.g., 3 days). The prolonged heating is necessary to drive the complex cascade of ring-opening and ring-closing reactions.

  • Isolation: After cooling, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by silica gel column chromatography to afford the desired 4-amino-3-ethoxycarbonylpyridine derivative in high yield.[9]

G cluster_0 Classical Synthesis of 4-AP Pyridine Pyridine PyridineNoxide Pyridine-N-Oxide Pyridine->PyridineNoxide Oxidation NitroPyridineNoxide 4-Nitropyridine-N-Oxide PyridineNoxide->NitroPyridineNoxide Nitration FourAP 4-Aminopyridine NitroPyridineNoxide->FourAP Reduction (Fe / Acid)

Caption: A representative workflow for the synthesis of 4-aminopyridine.

Therapeutic Breakthroughs: From Broad-Spectrum Blockers to Targeted Agents

The therapeutic value of aminopyridines lies primarily in their ability to modulate ion channels, although their derivatives have been developed to hit a wide range of biological targets.

4-Aminopyridine and 3,4-Diaminopyridine: The Potassium Channel Blockers

The most prominent members, 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), function as broad-spectrum blockers of voltage-gated potassium (Kᵥ) channels.[1][10][11][12] In neurological disorders characterized by demyelination, such as Multiple Sclerosis (MS), the loss of the insulating myelin sheath exposes Kᵥ channels on the axon. This leads to a leakage of potassium ions during action potential propagation, which short-circuits the nerve impulse.

By blocking these exposed channels, 4-AP and 3,4-DAP prolong the duration of the action potential, allowing more calcium to enter the nerve terminal and enhancing the release of neurotransmitters, thereby restoring nerve conduction.[11][13]

  • Dalfampridine (Ampyra®): A sustained-release formulation of 4-AP, it is approved for the symptomatic treatment of walking disability in patients with MS.[1][11]

  • Amifampridine (Firdapse®): This is the phosphate salt of 3,4-DAP. It was first discovered in Scotland in the 1970s, with its clinical utility in Lambert-Eaton Myasthenic Syndrome (LEMS) identified in the 1980s.[14] LEMS is an autoimmune disorder where antibodies attack calcium channels on the presynaptic nerve terminal, impairing acetylcholine release. Amifampridine enhances the remaining calcium influx to overcome this deficit. Its development journey culminated in European approval in 2009 and FDA approval in 2018.[14][15][16][17]

Potassium Channel Subtype IC₅₀ of 4-Aminopyridine (µM)
Kᵥ1.413
Kᵥ3.129
Kᵥ3.2100
Kᵥ1.3195
Kᵥ1.1170 - 290
Kᵥ1.2230 - 590
Table compiled from data in references[18]. IC₅₀ values can vary based on experimental conditions.
Diversification into New Therapeutic Areas

The aminopyridine scaffold has proven to be remarkably versatile, serving as a key structural motif in drugs targeting a variety of diseases.[3]

  • Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors. For instance, Crizotinib, which contains a 2-aminopyridine moiety, was developed as a potent inhibitor of ALK and ROS1 kinases for non-small cell lung cancer.[1][19] Structure-based design has led to the synthesis of aminopyridine derivatives that are potent and selective inhibitors of Janus Kinase 2 (JAK2), a target for myeloproliferative neoplasms.[19]

  • Anti-Infectives: Researchers have explored 3,5-diaryl-2-aminopyridines as a novel class of antimalarial agents.[20] Structure-activity relationship (SAR) studies revealed that replacing the pyridine core with a pyrazine led to analogues with potent oral antimalarial activity in mouse models.[20]

  • PDE4 Inhibitors: By modifying existing pharmacophores, scientists have developed substituted aminopyridines as potent inhibitors of phosphodiesterase-4 (PDE4), a target for inflammatory diseases like asthma and COPD.[21]

Structure-Activity Relationships (SAR): Guiding Modern Drug Design

The success of aminopyridine-based drug discovery hinges on a deep understanding of how chemical modifications to the core structure impact biological activity, selectivity, and pharmacokinetic properties.

Key SAR Insights
  • Substitution on the Amino Group: The primary amine of 4-AP is crucial for its Kᵥ channel blocking activity. However, functionalizing this position to form amides, carbamates, or ureas can create prodrugs or analogues with altered properties.[22] For example, peptide derivatives of 4-AP have been synthesized to reduce its high toxicity while retaining therapeutic potential for neurodegenerative disorders.[23]

  • Substitution on the Pyridine Ring: Adding substituents to the pyridine core is the primary strategy for modulating potency and selectivity. In the development of c-Met kinase inhibitors, SAR exploration of the aminopyridine ring was used to improve inhibitory potency while simultaneously decreasing affinity for the hERG channel, a crucial step for avoiding cardiac toxicity.[24]

  • Core Scaffold Hopping: In some cases, replacing the pyridine ring with a similar bioisostere can lead to improved properties. As seen in antimalarial drug discovery, switching from a 3,5-diaryl-2-aminopyridine to a 3,5-diaryl-2-aminopyrazine maintained potent antiplasmodial activity while offering a novel chemical space to explore.[20]

G cluster_outcomes Desired Outcomes Core Aminopyridine Core R1 R1: Amino Group (Modulates Toxicity, PK) Core->R1 Modify R2 R2: Ring Substituent (Modulates Potency, Selectivity) Core->R2 Substitute CoreHop Core Hopping (e.g., Pyridine -> Pyrazine) (Improves Properties, Novelty) Core->CoreHop Replace ReducedToxicity Reduced Toxicity R1->ReducedToxicity FavorablePK Favorable PK/ADME R1->FavorablePK ImprovedPotency Improved Potency R2->ImprovedPotency IncreasedSelectivity Increased Selectivity R2->IncreasedSelectivity CoreHop->ImprovedPotency CoreHop->FavorablePK

Caption: Key strategies in the structure-activity relationship of aminopyridines.

Conclusion and Future Outlook

From simple heterocyclic molecules first synthesized over a century ago, substituted aminopyridines have evolved into a profoundly important class of compounds in the pharmaceutical sciences. Their history is a testament to the power of medicinal chemistry, demonstrating how a simple scaffold can be systematically modified to address a wide range of unmet medical needs. The journey from the broad-spectrum activity of 4-aminopyridine to highly selective kinase inhibitors illustrates a path of increasing sophistication and rational design.

The future of aminopyridine research remains bright. As synthetic methodologies become more advanced, chemists will be able to access an even greater diversity of structures, enabling the exploration of new biological targets.[1] There is significant ongoing research into their use against neglected tropical diseases and as novel anti-infective and anticancer agents.[3][25] The continued application of structure-based drug design, coupled with a deeper understanding of their pharmacology, ensures that the aminopyridine core will remain a valuable and enduring scaffold for the discovery of next-generation therapeutics.

References

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  • Amifampridine. (n.d.). Wikipedia. [Link]

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  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). PubMed. [Link]

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  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. [Link]

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  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. [Link]

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  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Semantic Scholar. [Link]

  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. (2019). PubMed. [Link]

  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. (2003). PubMed. [Link]

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An In-depth Technical Guide to the Molecular Structure of 4-methoxy-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of 4-methoxy-N-methylpyridin-2-amine (CAS No: 1104455-24-4). As a substituted pyridine derivative, this compound holds significant potential as a versatile intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1] This document delineates a robust synthetic pathway, offers an in-depth interpretation of its predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and discusses the electronic and steric influences of its functional groups on the molecule's overall reactivity. The protocols and analyses presented herein are designed to provide researchers with the foundational knowledge required for the effective utilization and further development of this compound in their respective fields.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its basicity, lipophilicity, and ability to interact with biological targets.[2] The title compound, this compound, is a unique trifunctionalized pyridine, incorporating an electron-donating methoxy group, a secondary amine, and a methyl substituent. This specific arrangement of functional groups offers a rich chemical handle for a variety of synthetic transformations, making it a valuable building block in drug discovery and development.

The methoxy group at the 4-position significantly influences the electronic properties of the pyridine ring, enhancing its electron density and affecting its reactivity in both electrophilic and nucleophilic substitution reactions.[3] The N-methylated amino group at the 2-position provides a key point for further molecular elaboration and can modulate the compound's hydrogen bonding capacity and overall polarity. Understanding the interplay of these functional groups is crucial for predicting the molecule's behavior in complex synthetic schemes and for designing novel compounds with desired biological activities.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2, 4, and N positions.

PropertyValueSource
CAS Number 1104455-24-4Internal Data
Molecular Formula C₇H₁₀N₂OInternal Data
Molecular Weight 138.17 g/mol Internal Data
Predicted Boiling Point ~260-270 °CInferred from similar compounds[2]
Predicted Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)Inferred from similar compounds[4]

The presence of the electron-donating methoxy group at the 4-position increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the methoxy group. This electronic effect makes the ring more susceptible to electrophilic attack than unsubstituted pyridine.[5] Conversely, the nitrogen atom in the pyridine ring withdraws electron density, making the 2- and 4-positions susceptible to nucleophilic attack.[6][7] The interplay of these electronic effects governs the reactivity of the molecule.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound can be logically approached in a two-step sequence: first, the synthesis of the precursor 2-amino-4-methoxypyridine, followed by the selective N-methylation of the amino group.

Step 1: Synthesis of 2-amino-4-methoxypyridine

The synthesis of the precursor, 2-amino-4-methoxypyridine, is efficiently achieved via a nucleophilic aromatic substitution reaction.

Protocol:

  • To a solution of 2-amino-4-chloropyridine in methanol, add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-4-methoxypyridine.[4]

Causality of Experimental Choices:

  • Choice of Substrate: 2-amino-4-chloropyridine is an ideal starting material as the chloro group at the 4-position is a good leaving group for nucleophilic aromatic substitution. The pyridine nitrogen activates the 4-position for nucleophilic attack.[6][7]

  • Choice of Reagent: Sodium methoxide provides the methoxide nucleophile. The reaction is carried out in methanol, which also serves as the solvent.

  • Reaction Conditions: Heating under reflux provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like 2-amino-4-methoxypyridine.[8]

Synthesis_Step1 start 2-amino-4-chloropyridine reaction Nucleophilic Aromatic Substitution start->reaction reagent1 Sodium Methoxide (in Methanol) reagent1->reaction conditions Reflux conditions->reaction product 2-amino-4-methoxypyridine reaction->product Synthesis_Step2 start 2-amino-4-methoxypyridine deprotonation Deprotonation start->deprotonation base Sodium Hydride (NaH) base->deprotonation methylating_agent Methyl Iodide (CH3I) methylation N-methylation methylating_agent->methylation product This compound deprotonation->methylation Amide Anion methylation->product

Sources

An In-depth Technical Guide on the Purity and Stability of 4-methoxy-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methoxy-N-methylpyridin-2-amine is a substituted pyridine derivative of increasing interest within pharmaceutical research and development. Its structural motifs, including the aminopyridine core, are prevalent in a range of biologically active molecules. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its purity and stability profile is paramount to ensure safety, efficacy, and regulatory compliance. This guide provides a comprehensive technical overview of the methodologies and scientific principles for assessing and maintaining the integrity of this compound. It is intended for researchers, analytical scientists, and drug development professionals engaged in its synthesis, characterization, and formulation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods and stable formulations.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[ChemScene][1]
Molecular Weight 138.17 g/mol [Biosynth][2]
CAS Number 1104455-24-4[ChemScene][1]
Appearance Expected to be a solid at room temperatureGeneral knowledge
pKa Not experimentally determined; estimated based on similar aminopyridinesGeneral knowledge
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSOGeneral knowledge

Synthesis and Potential Impurities

While specific proprietary synthesis routes may vary, a plausible and common method for the preparation of this compound involves the N-methylation of a suitable precursor. A likely synthetic pathway is the methylation of 4-methoxypyridin-2-amine.[3] This informs the potential impurity profile that must be considered during purity analysis.

Potential Process-Related Impurities:
  • Starting Material: Unreacted 4-methoxypyridin-2-amine.

  • Over-methylation: Formation of a quaternary ammonium salt.

  • Reagent-Related Impurities: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate) or bases (e.g., sodium hydride).

  • By-products: Impurities arising from side reactions, which will be specific to the chosen synthetic route.

A thorough analytical characterization is necessary to identify and quantify these potential impurities.

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of this compound requires the use of orthogonal analytical techniques to create a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for purity analysis of small organic molecules like this compound. A well-developed method can separate the main compound from its impurities.[4]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic compounds.[4]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape of the basic amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAn appropriate organic modifier for elution from a C18 column.
Gradient 10% to 90% B over 20 minutesA broad gradient is suitable for initial screening of unknown impurities.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)The aromatic pyridine ring will have strong UV absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

This method should be validated according to ICH guidelines to ensure it is fit for purpose.[4]

Spectroscopic Characterization

¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the identity of this compound. NMR can also be used for quantitative purity assessment (qNMR) with an internal standard.

  • ¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include those for the methyl groups (methoxy and N-methyl) and the protons on the pyridine ring.

  • ¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule.

MS is used to determine the molecular weight of the compound and can be coupled with HPLC (LC-MS) to identify unknown impurities by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition.

Workflow for Purity Analysis

Caption: Workflow for the synthesis, purification, and comprehensive purity assessment of this compound.

Stability Profile and Degradation Pathways

A thorough understanding of the stability of this compound is critical for determining appropriate storage conditions and shelf-life. This is achieved through forced degradation studies and long-term stability testing, guided by ICH principles.[5][6][7][8][9]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish a stability-indicating analytical method.[10][11][12][13]

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. The rate of deamination of aminopyrimidines has been shown to increase with hydroxide concentration.[14]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Solution and solid samples exposed to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are detected.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The methoxy group may be susceptible to hydrolysis under strong acidic conditions to yield the corresponding 4-hydroxy derivative. The amine functionality is generally stable to hydrolysis.

  • Oxidation: The pyridine ring and the N-methyl group are potential sites for oxidation, which could lead to N-oxide formation or demethylation.

  • Photodegradation: Aromatic and heteroaromatic systems can be susceptible to photodegradation, potentially leading to complex decomposition products. Methoxy-substituted compounds have shown susceptibility to photodegradation.

DegradationPathways cluster_stress Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Acid Acid Hydrolysis (e.g., HCl, heat) HydrolysisProduct 4-hydroxy-N-methylpyridin-2-amine Acid->HydrolysisProduct Oxidation Oxidation (e.g., H₂O₂) OxidationProduct1 This compound N-oxide Oxidation->OxidationProduct1 OxidationProduct2 4-methoxypyridin-2-amine (Demethylation) Oxidation->OxidationProduct2 Light Photolysis (UV/Vis Light) PhotoProduct Complex Photodegradants Light->PhotoProduct Parent This compound Parent->HydrolysisProduct O-demethylation Parent->OxidationProduct1 N-oxidation Parent->OxidationProduct2 N-demethylation Parent->PhotoProduct Ring cleavage/rearrangement

Caption: Plausible degradation pathways of this compound under forced degradation conditions.

Long-Term Stability Studies

To establish a re-test period, long-term stability studies should be conducted on at least three primary batches under the conditions specified in the ICH guidelines.[5][6][15][16]

StudyStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for the long-term study.

Recommended Storage and Handling

Based on the chemical nature of this compound and general best practices for amine-containing compounds, the following storage and handling procedures are recommended:

  • Storage: Store in a well-closed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize potential oxidative degradation.

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The purity and stability of this compound are critical quality attributes that must be rigorously controlled and understood. A combination of chromatographic and spectroscopic techniques is essential for comprehensive purity assessment and impurity identification. A systematic approach to stability testing, guided by ICH principles, will elucidate potential degradation pathways and inform the establishment of appropriate storage conditions and a re-test period. The methodologies and principles outlined in this guide provide a robust framework for ensuring the quality and integrity of this compound throughout the drug development lifecycle.

References

  • ICH. (n.d.). ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Lee, H. Y., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Creative BioMart Microbe. (n.d.). API/Pharmaceuticals Stability Testing. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]

  • Lee, H. Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • MRIGlobal. (n.d.). Stability Testing for API Synthesis. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. [Link]

  • National Renewable Energy Laboratory. (n.d.). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. [Link]

  • ResearchGate. (2025, August 10). A detailed experimental and theoretical study on the decomposition of methoxy radicals. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. [Link]

  • MPG.PuRe. (n.d.). Supporting Information. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • ResearchGate. (2025, August 6). Photodegradation of Methoxy Substituted Curcuminoids. [Link]

  • OSTI.GOV. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. [Link]

  • National Institutes of Health. (2021, June 8). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxy-N-methylaniline. [Link]

  • Amanote Research. (n.d.). Photodegradation of Methoxy Substituted Curcuminoids. [Link]

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Methodological & Application

Application Note and Protocol for the Synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Applications

N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines represent a class of tertiary diarylamine derivatives that have garnered significant interest in medicinal chemistry and drug development. These compounds have been identified as potent tubulin polymerization inhibitors, exhibiting cytotoxic activity against various human tumor cell lines.[1] The structural motif, featuring a substituted pyridine ring linked to a 4-methoxyphenylamine moiety, is a key pharmacophore found in other anticancer agents.[1] The ability to synthetically modify the alkyl group and the pyridine scaffold allows for the generation of diverse chemical libraries, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. This guide provides a detailed, field-proven protocol for the synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, grounded in established palladium-catalyzed cross-coupling chemistry and subsequent alkylation.

Synthetic Strategy: A Two-Step Approach

The most versatile and widely adopted strategy for the synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines involves a two-step sequence. This approach offers modularity, allowing for the independent introduction of the aryl and alkyl substituents.

Step 1: Buchwald-Hartwig Amination. The initial and crucial step is the formation of the C-N bond between the pyridine ring and the 4-methoxyaniline. The Buchwald-Hartwig amination is the reaction of choice for this transformation due to its broad substrate scope and functional group tolerance.[2][3] This palladium-catalyzed cross-coupling reaction efficiently joins an aryl halide (or triflate) with an amine.[2][4][5]

Step 2: N-Alkylation. Following the successful synthesis of the secondary amine intermediate, N-(4-methoxyphenyl)pyridin-2-amine, the final step involves the introduction of the alkyl group. This is typically achieved through a nucleophilic substitution reaction where the deprotonated secondary amine acts as a nucleophile, attacking an alkyl halide.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a two-step process, beginning with the palladium-catalyzed N-arylation followed by N-alkylation.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: N-Alkylation 2-Halopyridine 2-Halopyridine Intermediate N-(4-methoxyphenyl)pyridin-2-amine 2-Halopyridine->Intermediate Coupling 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Intermediate Pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_catalyst->Intermediate Ligand Ligand (e.g., Xantphos) Ligand->Intermediate Base Base (e.g., NaOtBu) Base->Intermediate Final_Product N-alkyl-N-(4-methoxyphenyl) pyridin-2-amine Intermediate->Final_Product Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Final_Product Base_alkylation Base (e.g., NaH) Base_alkylation->Final_Product

Figure 1: General two-step synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of N-(4-methoxyphenyl)pyridin-2-amine (Intermediate)

This protocol details the Buchwald-Hartwig amination for the synthesis of the key secondary amine intermediate.

Materials:

  • 2-Chloropyridine or 2-Bromopyridine

  • 4-Methoxyaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Anhydrous reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (2 mol%) and Xantphos (4 mol%). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add 2-chloropyridine (1.0 eq), 4-methoxyaniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent (2-chloropyridine).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 110 °C) and stirred vigorously under the inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(4-methoxyphenyl)pyridin-2-amine.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for an efficient catalytic cycle.[4][5] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[2]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine, forming the active nucleophile in the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation.

Part 2: Synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine (Final Product)

This protocol describes the N-alkylation of the intermediate to yield the final product. The example below uses methyl iodide for N-methylation.

Materials:

  • N-(4-methoxyphenyl)pyridin-2-amine (from Part 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Methyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add a solution of N-(4-methoxyphenyl)pyridin-2-amine (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium amide salt.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise to the cooled solution. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.[1]

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine.

Rationale for Experimental Choices:

  • Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the secondary amine.[1] Anhydrous DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature Control: The initial deprotonation and the quenching of the reaction are performed at 0 °C to control the exothermicity and ensure safety.

Data Summary and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Parameter Technique Expected Observations
Structure Confirmation ¹H and ¹³C NMR SpectroscopyCharacteristic shifts for the aromatic protons of the pyridine and methoxyphenyl rings, as well as signals corresponding to the alkyl group. The disappearance of the N-H proton signal from the intermediate is a key indicator of successful alkylation.[6]
Purity and Identity LC-MSA single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the target molecule.
Functional Groups Infrared (IR) SpectroscopyPresence of C-N, C=C, and C-O stretching vibrations. Absence of the N-H stretching band from the intermediate.

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism of the palladium-catalyzed N-arylation is a well-established catalytic cycle.

G Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)(L2)-X OxAdd->Pd(II)Complex LigandEx Amine Coordination Pd(II)Complex->LigandEx R'NH2 AmineComplex [Ar-Pd(II)(L2)(R'NH2)]+X- LigandEx->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)(L2)-NHR' Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L2 Ar-NHR'

Sources

Application Notes and Protocols: 4-methoxy-N-methylpyridin-2-amine as a Versatile Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by targeting the ATP-binding site of these enzymes.

Within the vast landscape of kinase inhibitor scaffolds, the 2-aminopyridine moiety has emerged as a "privileged" structure.[2][3][4] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP, makes it an ideal anchor for designing potent and selective inhibitors. This guide focuses on a valuable derivative, 4-methoxy-N-methylpyridin-2-amine , and its application as a key intermediate in the synthesis of next-generation kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase (CDK) inhibitors.

Chemical Properties and Synthesis of this compound

This compound is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. The methoxy group at the 4-position and the N-methyl group on the amino function offer opportunities for modulating the electronic properties, solubility, and steric interactions of the final kinase inhibitor, thereby influencing its potency and selectivity.

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available 2-amino-4-chloropyridine. The first step involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by a selective N-methylation of the amino group.

Protocol 1: Synthesis of 2-amino-4-methoxypyridine

This protocol describes the synthesis of the precursor, 2-amino-4-methoxypyridine, from 2-amino-4-chloropyridine via a nucleophilic aromatic substitution reaction.[5]

Materials:

  • 2-amino-4-chloropyridine

  • Sodium methoxide (25% solution in methanol)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Dichloromethane and Methanol (for chromatography)

Procedure:

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in methanol, add a solution of sodium methoxide in methanol (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford 2-amino-4-methoxypyridine as a solid.

Expected Yield: 75-85%

Protocol 2: Synthesis of this compound

This protocol outlines the N-methylation of 2-amino-4-methoxypyridine. The use of a strong base like sodium hydride followed by an electrophilic methyl source such as methyl iodide is a common and effective method for the methylation of amino groups on electron-rich aromatic rings.[6][7]

Materials:

  • 2-amino-4-methoxypyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-amino-4-methoxypyridine (1.0 eq) in anhydrous THF to the cooled suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Expected Yield: 60-75%

Application in the Synthesis of a Cyclin-Dependent Kinase (CDK) Inhibitor

The dysregulation of Cyclin-Dependent Kinases (CDKs) is a frequent event in cancer, leading to uncontrolled cell proliferation.[1] The 2-aminopyridine scaffold is a key feature in several approved and investigational CDK inhibitors, including the CDK4/6 inhibitor Palbociclib. The following protocol describes a representative synthesis of a CDK inhibitor core structure using this compound as a key intermediate, employing a palladium-catalyzed cross-coupling reaction.

The CDK Signaling Pathway and Point of Inhibition

The cell cycle is tightly regulated by the sequential activation and inactivation of CDKs in complex with their cyclin partners. In many cancers, the CDK4/6-Cyclin D axis is hyperactive, leading to the phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle progression. Small molecule inhibitors can block the ATP-binding site of CDK4/6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.

CDK_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases G1_S_Transition G1 to S Phase Transition (Cell Proliferation) E2F->G1_S_Transition promotes Inhibitor This compound -derived Inhibitor Inhibitor->CyclinD_CDK46 inhibits

Caption: Inhibition of the CDK4/6 pathway.

Protocol 3: Synthesis of a Pyridinyl-based Kinase Inhibitor Core via Buchwald-Hartwig Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an aryl bromide to form a key C-N bond present in many kinase inhibitors. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.

Materials:

  • This compound

  • A suitable aryl bromide (e.g., 2-bromo-6-acetyl-5-methyl-8-cyclopentylpyrido[2,3-d]pyrimidin-7(8H)-one, a Palbociclib precursor fragment)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired kinase inhibitor core structure.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 2-amino-4-chloropyridine Intermediate1 2-amino-4-methoxypyridine (Protocol 1) Start->Intermediate1 NaOMe, MeOH Intermediate2 This compound (Protocol 2) Intermediate1->Intermediate2 1. NaH 2. MeI Final_Product Kinase Inhibitor Core (Protocol 3) Intermediate2->Final_Product Aryl_Bromide Aryl Bromide (e.g., Pyridopyrimidinone) Aryl_Bromide->Final_Product Pd(OAc)2, Xantphos, NaOtBu, Toluene

Caption: Synthetic workflow for a kinase inhibitor core.

Quantitative Data: Inhibitory Activity of Representative Kinase Inhibitors

The inhibitory potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below presents IC50 values for representative CDK inhibitors that feature a 2-aminopyridine scaffold, demonstrating the potential of derivatives from this compound.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound A CDK2/Cyclin A19[3][4]
Compound B CDK988.4[2][8]
Compound C CDK77.21[9]
Palbociclib CDK4/Cyclin D111
CDK6/Cyclin D116

Note: Compounds A, B, and C are representative 2-aminopyridine-based CDK inhibitors from the literature and are not directly synthesized from this compound but illustrate the potency of this class of compounds.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate for the synthesis of potent and selective kinase inhibitors. The straightforward two-step synthesis from commercially available starting materials makes it an accessible building block for medicinal chemistry campaigns. The strategic placement of the methoxy and N-methyl groups provides chemists with valuable handles to fine-tune the pharmacological properties of the final compounds. As the demand for novel kinase inhibitors continues to grow, the application of well-designed intermediates like this compound will be crucial in the development of next-generation targeted therapies for cancer and other diseases.

References

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry. [Link]

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. National Institutes of Health. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PubMed Central. [Link]

  • Exploring 4-Amino-2-Methoxypyridine: Properties and Applications. Medium. [Link]

  • 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]

  • 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitor activity. IRIS-AperTO. [Link]

  • Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. PubMed. [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold. PubMed. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

  • Synthesis of 2-amino-4-methoxy-N-methylaniline. PrepChem.com. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine.
  • On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]

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Introduction: Unveiling the Potential of a Novel Pyridine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the potential applications of 4-methoxy-N-methylpyridin-2-amine in oncological research, providing a framework for its investigation as a novel anti-cancer agent.

This compound is a heterocyclic organic compound with the chemical formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol [1]. While this specific molecule is not extensively documented in cancer research literature, it belongs to a promising class of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines, which have demonstrated significant cytotoxic activity against various human tumor cell lines[2]. This application note will, therefore, extrapolate from the findings on closely related analogues to provide a comprehensive guide for researchers interested in investigating the anti-cancer potential of this compound. The proposed mechanism of action, based on its structural congeners, is the inhibition of tubulin polymerization, a clinically validated target for cancer chemotherapy[2]. This document serves as a foundational resource, offering detailed protocols to explore its efficacy and mechanism of action.

Proposed Mechanism of Action: Disruption of Microtubule Dynamics

Based on the analysis of its structural analogues, this compound is hypothesized to function as a tubulin polymerization inhibitor. This mechanism is central to the action of several successful anti-cancer drugs, including taxanes and vinca alkaloids. By interfering with the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these agents can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.

A study on related N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines revealed that these compounds likely bind to the colchicine binding site on β-tubulin[2]. Molecular docking simulations of a representative compound from this class showed that the 4-methoxyphenyl moiety forms crucial hydrogen bonds with amino acid residues within this site, such as Glu200 and Tyr202. The pyridine ring occupies a lipophilic pocket, further stabilizing the interaction[2]. This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules, leading to the disruption of the microtubule network.

G cluster_0 Cellular Effects cluster_1 Mechanism of Action G2/M Arrest G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces Compound This compound Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule Polymerization Microtubule->G2/M Arrest Disruption leads to

Caption: Proposed mechanism of this compound.

Application Notes & Experimental Protocols

This section provides detailed protocols for the initial characterization of the anti-cancer properties of this compound.

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein. It is a reliable and sensitive method for assessing cytotoxicity.

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), and a non-cancerous cell line like MCF-10A for selectivity) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to obtain final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

    • Replace the media in the 96-well plates with the media containing the various concentrations of the compound.

    • Incubate for 48-72 hours.

  • SRB Assay:

    • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

    • Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Read the absorbance at 510 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition for each concentration.

  • Plot the percentage of inhibition against the log of the compound concentration and determine the GI₅₀ (concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Cell Line Cancer Type Hypothetical GI₅₀ (µM)
MCF-7Breast2.5
HCT-116Colon1.8
A549Lung3.2
HeLaCervical2.1
MCF-10ANon-cancerous> 50
Tubulin Polymerization Assay

Objective: To directly assess the inhibitory effect of this compound on the in vitro polymerization of purified tubulin.

Principle: Tubulin polymerization can be monitored by the increase in absorbance at 340 nm as microtubules are formed.

Protocol:

  • Reagents:

    • Purified bovine brain tubulin (>99% pure).

    • GTP (Guanosine-5'-triphosphate).

    • General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Test compound and controls (Paclitaxel as a polymerization enhancer, Colchicine as an inhibitor).

  • Assay Procedure:

    • Resuspend purified tubulin in general tubulin buffer on ice.

    • In a 96-well, UV-transparent plate, add the test compound at various concentrations.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

  • Plot the absorbance at 340 nm versus time for each concentration.

  • Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibition is indicated by a decrease in the rate and extent of polymerization.

G cluster_0 Experimental Workflow Start Prepare Reagents (Tubulin, GTP, Buffers) Add_Compound Add Compound/ Controls to Plate Start->Add_Compound Add_Tubulin Add Tubulin Solution Add_Compound->Add_Tubulin Initiate Initiate Polymerization (Add GTP, 37°C) Add_Tubulin->Initiate Measure Measure Absorbance (340 nm over time) Initiate->Measure Analyze Analyze Polymerization Curves Measure->Analyze

Caption: Workflow for the tubulin polymerization assay.

Immunofluorescence for Microtubule Network Visualization

Objective: To visually confirm the disruptive effect of this compound on the intracellular microtubule network.

Protocol:

  • Cell Culture on Coverslips:

    • Grow cancer cells (e.g., HeLa) on sterile glass coverslips in a 24-well plate until they reach 50-60% confluency.

  • Compound Treatment:

    • Treat the cells with the compound at its GI₅₀ concentration for 16-24 hours. Include vehicle and positive controls.

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Microscopy:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

Expected Results:

  • Vehicle Control: Well-defined, filamentous microtubule network extending throughout the cytoplasm.

  • Compound-Treated: Disrupted, fragmented, or diffuse microtubule structures, indicating inhibition of polymerization.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation of this compound as a potential anti-cancer agent. Based on the activity of structurally related compounds, it is plausible that this molecule functions as a tubulin polymerization inhibitor[2]. The successful execution of these experiments will elucidate its cytotoxic profile, confirm its mechanism of action, and provide the necessary foundation for more advanced preclinical studies, such as cell cycle analysis, apoptosis assays, and in vivo xenograft models. This systematic approach will be crucial in determining the therapeutic potential of this and other novel pyridine derivatives in oncology.

References

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for the Cellular Characterization of 4-methoxy-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Hypothesis-Driven Approach to Characterization

4-methoxy-N-methylpyridin-2-amine is a pyridine derivative with limited currently available data on its biological activity. However, its structural similarity to known bioactive compounds provides a logical starting point for investigation. Specifically, the related compound, 2-amino-4-methylpyridine, is a potent inhibitor of inducible nitric oxide synthase (iNOS or NOS II)[1][2][3]. The iNOS enzyme is a critical mediator in inflammatory processes, producing large quantities of nitric oxide (NO), a key signaling and effector molecule. Overproduction of NO is implicated in the pathophysiology of various inflammatory diseases[4].

Given this structural relationship, we hypothesize that this compound may also function as an inhibitor of the iNOS pathway. These application notes provide a comprehensive framework to test this hypothesis, guiding the researcher through a series of robust cell-based assays to determine the compound's effect on iNOS expression, nitric oxide production, and overall cell viability. The murine macrophage cell line, RAW 264.7, is used as the model system, as it reliably expresses iNOS upon stimulation with bacterial lipopolysaccharide (LPS)[4][5][6][7].

Hypothesized Mechanism of Action

The central hypothesis is that this compound interferes with the production of nitric oxide in activated macrophages. This could occur through direct inhibition of the iNOS enzyme, suppression of iNOS protein expression, or by acting on upstream signaling pathways. The following protocols are designed to dissect these possibilities.

Hypothesized_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Signaling Cascade TLR4->NFkB Initiates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Catalyzes Test_Compound This compound (Hypothesized Target) Test_Compound->iNOS_Gene Suppresses? Test_Compound->iNOS_Protein Inhibits?

Caption: Hypothesized mechanism of this compound.

PART 1: Compound Preparation and Storage

Proper handling of the test compound is critical for reproducible results.

1.1. Reconstitution of Lyophilized Powder:

  • Based on vendor information, this compound has a molecular weight of 138.17 g/mol [8].

  • To prepare a 10 mM stock solution, dissolve 1.38 mg of the compound in 1 mL of high-purity, sterile Dimethyl Sulfoxide (DMSO).

  • Ensure complete dissolution by vortexing. Centrifuge briefly to collect the solution at the bottom of the tube.

1.2. Storage and Stability:

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • When preparing working dilutions for cell culture, the final concentration of DMSO should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

PART 2: Core Cellular Assays

This section outlines the primary experimental workflow to assess the compound's biological activity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis (24h Post-Induction) Culture_Cells 1. Culture RAW 264.7 Cells Pretreat 2. Pretreat with Compound Culture_Cells->Pretreat Induce 3. Induce with LPS (1 µg/mL) Pretreat->Induce Harvest_Supernatant 4a. Harvest Supernatant Induce->Harvest_Supernatant Lyse_Cells 4b. Lyse Cells Induce->Lyse_Cells MTT 4c. Perform MTT Assay on remaining cells Induce->MTT Griess 5a. Griess Assay for Nitrite (NO) Harvest_Supernatant->Griess Western 5b. Western Blot for iNOS Lyse_Cells->Western

Caption: Overall experimental workflow for compound characterization.

Protocol 2.1: Cell Culture and iNOS Induction

This protocol details the culture of RAW 264.7 macrophages and their stimulation to produce nitric oxide.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5][7]

  • Lipopolysaccharide (LPS) from E. coli O111:B4[5]

  • Sterile tissue culture plates (24-well and 96-well formats)

Procedure:

  • Cell Seeding: Culture RAW 264.7 cells in complete DMEM. Seed cells into appropriate plates at a density that will result in ~80-90% confluency at the time of the assay.

    • For 96-well plates (MTT and Griess assays): Seed at 5 x 10⁴ cells/well[4].

    • For 24-well plates (Western blotting): Seed at 5 x 10⁵ cells/well[4].

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for adherence[4].

  • Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the old medium from the cells and replace it with the medium containing the test compound. Incubate for 1 hour.

    • Suggested Concentration Range: 1 µM to 50 µM.

    • Controls: Include a "vehicle control" (0.1% DMSO) and a "no treatment" control.

  • LPS Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL[4][7]. Do not add LPS to the negative control wells.

  • Final Incubation: Return the plates to the incubator for 24 hours[4][7].

Protocol 2.2: Assessment of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO[9][10].

Materials:

  • Griess Reagent System (e.g., Promega G2930 or similar)[10] containing:

    • Sulfanilamide solution

    • N-1-napthylethylenediamine dihydrochloride (NED) solution

  • Sodium Nitrite (NaNO₂) standard

  • 96-well flat-bottom plate

Procedure:

  • Standard Curve Preparation: Prepare a nitrite standard curve (e.g., 0-100 µM) by serially diluting a sodium nitrite stock solution in the same culture medium used for the experiment[10][11].

  • Sample Collection: After the 24-hour incubation, carefully collect 50-100 µL of the cell culture supernatant from each well of the 96-well plate and transfer to a new 96-well plate[7][11].

  • Griess Reaction:

    • Add 50 µL of the Sulfanilamide solution to each well containing the standards and samples.

    • Incubate for 5-10 minutes at room temperature, protected from light[10].

    • Add 50 µL of the NED solution to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light[10].

  • Measurement: A purple/magenta color will develop. Measure the absorbance at 540-550 nm within 30 minutes using a microplate reader[9].

  • Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 2.3: Assessment of Cell Viability (MTT Assay)

This assay determines if the observed reduction in NO is due to a specific inhibitory effect or simply due to compound-induced cell death (cytotoxicity).

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Preparation: After collecting the supernatant for the Griess assay, carefully remove the remaining medium from the 96-well plate.

  • MTT Addition: Add 100 µL of fresh serum-free medium and 10-20 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals[12].

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[13]. Mix thoroughly by gentle shaking or pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader[14].

  • Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.

ParameterGriess AssayMTT Assay
Principle Measures Nitrite (NO₂⁻)Measures Mitochondrial Reductase Activity
Endpoint Colorimetric (540 nm)Colorimetric (570 nm)
Sample Cell Culture SupernatantAdherent Cells
Purpose Quantify NO ProductionAssess Cell Viability/Cytotoxicity
Protocol 2.4: Assessment of iNOS Protein Expression (Western Blot)

This protocol directly measures the amount of iNOS protein in the cells to determine if the compound affects its expression.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[15]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane[16]

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: anti-iNOS/NOS2 antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent Detection Substrate (ECL)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Cell Lysis: After the 24-hour treatment in 24-well plates, wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

  • Lysate Preparation: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant[15].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[15].

  • Sample Preparation: Mix a calculated volume of lysate (typically 20-30 µg of total protein) with Laemmli sample buffer and boil for 5-10 minutes[16][17].

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane[16].

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C, following the manufacturer's recommended dilution[16].

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[16].

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip and re-probe the membrane for a loading control (β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software.

Data Interpretation

  • Scenario 1: Potent iNOS Inhibitor: The compound significantly reduces nitrite levels (Griess assay) with no effect on cell viability (MTT assay) and no change in iNOS protein levels (Western blot). This suggests the compound directly inhibits the enzymatic activity of iNOS.

  • Scenario 2: iNOS Expression Suppressor: The compound reduces nitrite levels and correspondingly reduces iNOS protein expression, with no effect on cell viability. This indicates the compound acts upstream, likely interfering with the NF-κB signaling pathway or iNOS gene transcription.

  • Scenario 3: Cytotoxic Compound: The compound reduces nitrite levels but also causes a significant drop in cell viability. In this case, the reduction in NO is likely a non-specific consequence of cell death and not a targeted inhibitory effect.

  • Scenario 4: No Effect: The compound shows no significant changes in any of the assays compared to the LPS-stimulated vehicle control.

References

  • Dou, W., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Weldon, R. B., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research. Retrieved from [Link]

  • Arote, R., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Methods in Molecular Biology. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Is anybody experienced with this anti-iNOS antibody (Sigma) in Western blot assays? (2015). ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2019). iNOS level is regulated by autophagy during LPS-stimulated condition. ResearchGate. Retrieved from [Link]

  • Moore, W. M., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology. Retrieved from [Link]

  • Can any one suggest the exact protocol for NO assay using Griess reagent? (2013). ResearchGate. Retrieved from [Link]

  • Lee, J., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules. Retrieved from [Link]

  • Park, S. Y., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences. Retrieved from [Link]

  • Dou, W., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Western Blot Tips for Detection of Proteins Present in Tissue Lysates. (n.d.). Bio-Rad. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

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Application Notes and Protocols: Characterizing 4-methoxy-N-methylpyridin-2-amine as a Novel Chemical Probe for Biological Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers on the characterization and application of 4-methoxy-N-methylpyridin-2-amine, a novel pyridinamine derivative, as a potential chemical probe. Drawing from established principles of chemical biology and pharmacology, we present a systematic workflow to validate its biological activity, identify its molecular target(s), and utilize it for cellular studies. The protocols herein are designed to be self-validating, emphasizing rigorous data interpretation and the importance of appropriate controls. This guide is intended for researchers in academia and industry engaged in cell biology, target validation, and drug discovery.

Introduction to Chemical Probes

A chemical probe is a highly selective and potent small molecule that modulates the function of a specific protein target, enabling the study of that target's role in biological systems.[1][2] Unlike genetic methods such as CRISPR or RNAi which operate at the genomic or transcriptomic level, chemical probes offer acute, reversible, and dose-dependent control over protein function.[2] This temporal control is invaluable for dissecting dynamic cellular processes and for validating the therapeutic potential of a protein target.[1][3]

The utility of a chemical probe is directly proportional to the rigor with which it has been characterized. A poorly characterized agent with unknown off-targets can lead to misleading and irreproducible results.[2][4] Therefore, a systematic approach is required to validate a new molecule's potency, selectivity, and mechanism of action before it can be confidently deployed in biological research.

This guide will use this compound as a case study to illustrate the workflow for characterizing a novel compound as a chemical probe. While structurally related analogs, such as certain N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines, have been reported to exhibit biological activity as tubulin polymerization inhibitors, the specific targets and activities of this compound remain to be elucidated.[5] The following sections will detail the necessary experimental steps, from initial synthesis and in vitro validation to target identification and cellular application.

Part 1: Initial Synthesis, Purification, and In Vitro Validation

The first phase of characterization involves the chemical synthesis of this compound and confirmation of its biological activity in vitro. This step is crucial for establishing a baseline of its potency and for ensuring that the observed activity is attributable to the compound itself and not to impurities.

Protocol 1: Synthesis and Purity Assessment of this compound

A plausible synthetic route for this compound can be adapted from standard procedures for N-alkylation of aminopyridines. The following is a representative protocol.

Materials:

  • 2-Amino-4-methoxypyridine

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of 2-Amino-4-methoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Purity Assessment:

  • LC-MS: Confirm the mass of the desired product.

  • ¹H and ¹³C NMR: Confirm the chemical structure and assess for the presence of impurities.

  • Purity by HPLC: Quantify the purity of the final compound, which should be >95% for use in biological assays.

Protocol 2: In Vitro Tubulin Polymerization Assay

Based on the activity of structurally related compounds, a logical first step is to test the effect of this compound on tubulin polymerization.[5]

Materials:

  • Tubulin polymerization assay kit (containing >99% pure tubulin, GTP, and a general-purpose buffer)

  • Test compound: this compound, dissolved in DMSO

  • Positive control: Paclitaxel (promotes polymerization) or Nocodazole (inhibits polymerization)

  • Negative control: DMSO

  • Microplate reader capable of measuring absorbance at 340 nm over time at 37 °C

Procedure:

  • Prepare a 2X stock of tubulin in the provided buffer.

  • Prepare serial dilutions of the test compound, positive control, and negative control in buffer.

  • In a pre-warmed 96-well plate, add 50 µL of the compound dilutions.

  • Initiate the polymerization by adding 50 µL of the 2X tubulin stock (containing GTP) to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37 °C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot absorbance versus time to generate polymerization curves.

  • To determine the IC₅₀, perform the assay with a range of compound concentrations and calculate the percentage of inhibition relative to the DMSO control.

Data Presentation:

Table 1: Hypothetical Dose-Response Data for this compound in a Tubulin Polymerization Assay

Compound Concentration (µM)% Inhibition of Tubulin Polymerization
0.015.2
0.115.8
0.548.9
1.075.3
5.092.1
10.098.6
IC₅₀ (µM) 0.52

Part 2: Target Identification and Cellular Engagement

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical validation step.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells or cell lysates. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Materials:

  • Cultured cells (e.g., HeLa or A549)

  • Test compound and DMSO vehicle

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Equipment for protein quantification and Western blotting (SDS-PAGE, transfer apparatus, antibodies against the target protein and a loading control)

Procedure:

  • Treat cultured cells with the test compound at a desired concentration (e.g., 10x IC₅₀) or with DMSO for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermocycler, then cool to room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Workflow for Target Deconvolution

If the target of a hit compound is unknown, a common strategy is affinity purification coupled with mass spectrometry (AP-MS).

AP_MS_Workflow cluster_synthesis Probe Synthesis cluster_biochem Biochemical Experiment cluster_analysis Analysis Probe 4-methoxy-N- methylpyridin-2-amine Linker Linker Attachment (e.g., Click Chemistry Handle) Probe->Linker Chemical Synthesis Affinity_Tag Immobilization (e.g., Biotin) Linker->Affinity_Tag Chemical Synthesis Incubation Incubation of Probe with Lysate Cell_Lysate Cell Lysate (Protein Mixture) Cell_Lysate->Incubation Pull_Down Affinity Pull-Down Incubation->Pull_Down Beads Streptavidin Beads Beads->Pull_Down Wash Wash Steps (Remove Non-specific Binders) Pull_Down->Wash Elution Elution of Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS_Prep In-gel Digestion (Trypsin) SDS_PAGE->MS_Prep Mass_Spec LC-MS/MS Analysis MS_Prep->Mass_Spec Data_Analysis Database Search & Protein Identification Mass_Spec->Data_Analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Part 3: Cellular Phenotyping and Pathway Analysis

Once target engagement is confirmed, the next step is to characterize the compound's effect on cellular phenotype and to link this effect to the target's known biological function.

Protocol 4: Cell Viability/Proliferation Assay

This assay determines the compound's effect on cell growth and provides a key metric, the EC₅₀ value.

Materials:

  • Adherent cells (e.g., A549)

  • Cell culture medium and serum

  • Test compound and DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® or MTT)

  • 96-well clear-bottom plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound (and DMSO control) for 48-72 hours.

  • Add the viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of viability relative to the DMSO control and plot against compound concentration to determine the EC₅₀.

Protocol 5: Immunofluorescence Staining for Microtubule Integrity

If the compound is hypothesized to target tubulin, its effect on the microtubule network can be directly visualized.

Materials:

  • Cells grown on glass coverslips

  • Test compound and DMSO

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the compound (at EC₅₀ concentration) and DMSO for an appropriate time (e.g., 24 hours).

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block with 1% BSA in PBS.

  • Incubate with the primary anti-α-tubulin antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips onto microscope slides and image using a fluorescence microscope.

  • Compare the microtubule structure in compound-treated cells versus DMSO-treated cells. Look for signs of microtubule depolymerization or bundling.

Hypothetical Signaling Pathway

Disruption of the microtubule network can impact numerous cellular processes, including cell cycle progression, intracellular transport, and signaling.

Signaling_Pathway Probe 4-methoxy-N- methylpyridin-2-amine Tubulin Tubulin Probe->Tubulin Inhibits Polymerization Microtubules Microtubule Dynamics Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle Disruption leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Prolonged arrest induces

Caption: Hypothetical pathway of probe-induced apoptosis.

Part 4: Assessing Selectivity

A high-quality chemical probe should be highly selective for its intended target.

Selectivity Profiling: To assess selectivity, the compound should be tested against a panel of related proteins. For a putative tubulin inhibitor, this might involve screening against other cytoskeletal proteins or a broad panel of kinases, as many small molecule inhibitors have off-target kinase activity.

Table 2: Hypothetical Selectivity Profile for this compound

TargetIC₅₀ (µM)
Tubulin 0.52
Kinase A> 50
Kinase B25.6
Kinase C> 50
iNOS> 50
hERG> 50

A selectivity of at least 30-fold against other targets within a protein family is a common benchmark for a useful chemical probe.[3]

Conclusion and Best Practices

The journey from a screening hit to a validated chemical probe is a multi-step process that requires careful and systematic investigation. This guide has outlined a comprehensive workflow using this compound as a model compound. The core principles—confirming structure and purity, validating in vitro activity, demonstrating cellular target engagement, characterizing the cellular phenotype, and assessing selectivity—are universal to the development of any chemical probe. By adhering to these rigorous standards, researchers can generate reliable data and confidently probe the complexities of biological systems.

References

  • Title: Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The promise and peril of chemical probes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The era of high-quality chemical probes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chemical probe - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The art of the chemical probe Source: Nature Chemical Biology URL: [Link]

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Pyridinylamines

The N-aryl pyridine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. However, the synthesis of these crucial building blocks is often hampered by the unique electronic properties of the pyridine ring. The lone pair of electrons on the pyridine nitrogen can coordinate to and deactivate palladium catalysts, a phenomenon that has historically complicated traditional cross-coupling reactions.[1] Furthermore, the electron-deficient nature of the pyridine ring renders it less reactive in the crucial oxidative addition step compared to carbocyclic aryl halides.

The advent of the Buchwald-Hartwig amination has revolutionized the construction of C–N bonds, providing a powerful and versatile tool for accessing aryl amines under relatively mild conditions.[2][3][4] Through the development of specialized, sterically hindered, and electron-rich phosphine ligands, the challenges associated with pyridine substrates have been largely overcome, enabling the efficient synthesis of a diverse range of substituted pyridinylamines.[2][5]

This guide provides a comprehensive overview of the Buchwald-Hartwig amination of substituted pyridines, detailing the reaction mechanism, offering a guide to catalyst and ligand selection, and presenting robust, field-proven protocols for various pyridine substrates.

Core Principles: Understanding the Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][3][6] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle begins with the oxidative addition of the pyridyl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[7] The reactivity trend for the halide is generally Br > Cl > I > OTf.[8] While aryl iodides are typically highly reactive, in this specific coupling, they can sometimes form inhibitory iodide-bridged palladium dimers.[8]

  • Amine Coordination & Deprotonation : The resulting Pd(II) complex coordinates with the amine nucleophile. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination : This final step involves the formation of the C–N bond, yielding the desired N-aryl pyridine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][6]

An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, particularly with primary amines, leading to hydrodehalogenation of the starting material.[2]

Buchwald_Hartwig_Cycle cluster_main cluster_inputs Pd(0)L2 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd(0)L2->OA_Complex Oxidative Addition Amido_Complex L₂Pd(II)(Ar)(NR¹R²) OA_Complex->Amido_Complex Amine Binding & Deprotonation Product Ar-NR¹R² Amido_Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration ArX Pyridyl-X ArX->OA_Complex Amine HNR¹R² Amine->Amido_Complex Base Base Base->Amido_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Catalyst and Ligand Selection Guide

The success of the amination of pyridines hinges on the choice of the palladium source and, most critically, the phosphine ligand. The ligand stabilizes the palladium center, promotes the desired reaction steps, and prevents catalyst deactivation by the pyridine substrate.[1] Modern catalyst systems often utilize pre-formed palladium "precatalysts" which are more stable and generate the active Pd(0) species more reliably than sources like Pd(OAc)₂.[5][7]

Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art for this transformation.[2][5] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, while their electron-donating ability facilitates the reductive elimination step.

Ligand/PrecatalystRecommended ForKey Features & Scientist's Notes
XPhos General purpose, good for 2- and 3-halopyridines, including chlorides.A highly versatile and robust ligand. XPhos Pd G3 or G4 precatalysts are excellent starting points for screening.
RuPhos Primary and secondary amines, particularly effective for sterically hindered substrates.[9]Often provides higher rates and yields for challenging couplings. Its unique structure can lead to different rate-limiting steps compared to other ligands.[9]
BrettPhos Primary amines, substrates with base-sensitive functional groups.[10]Designed to be particularly effective for coupling primary amines.[10] Often used with weaker bases or LiHMDS for improved functional group tolerance.[10]
Josiphos-type Electron-deficient pyridines, chloro-pyridines.Ferrocene-based ligands that show excellent activity for activating less reactive C-Cl bonds.[7]

Scientist's Note: For challenging 2-chloropyridines, catalyst inhibition is a major concern.[1] Using a highly active, bulky ligand like XPhos or RuPhos is crucial. It is also common to increase catalyst loading from a typical 1-2 mol% up to 5 mol% for these difficult substrates.[7]

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood. All reagents and solvents should be anhydrous and handled using appropriate techniques.

Protocol 1: Amination of an Electron-Deficient Pyridine (2-Chloro-5-nitropyridine)

This protocol details the coupling of a highly electron-deficient pyridine, where oxidative addition is generally more facile.

  • Reagents & Materials:

    • 2-Chloro-5-nitropyridine (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • XPhos Pd G3 (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

    • Schlenk tube or sealed reaction vial, magnetic stir bar

  • Procedure:

    • To a Schlenk tube under an argon atmosphere, add 2-chloro-5-nitropyridine, XPhos Pd G3, and sodium tert-butoxide.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene, followed by morpholine via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature.

    • Quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Self-Validation: The stark color change from a pale yellow suspension to a deep brown or black solution is indicative of catalyst activity. A complete consumption of the starting material should be observed by LC-MS.

Protocol 2: Amination of a Sterically Hindered Pyridine (2-Bromo-3-methylpyridine)

This protocol is designed for a substrate where steric hindrance near the reaction center can slow the coupling. A more active ligand/catalyst system is employed.

  • Reagents & Materials:

    • 2-Bromo-3-methylpyridine (1.0 mmol, 1.0 equiv)

    • Aniline (1.1 mmol, 1.1 equiv)

    • RuPhos Pd G3 (0.02 mmol, 2 mol%)

    • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv, 1.0 M solution in THF)

    • Anhydrous 1,4-Dioxane (5 mL)

    • Schlenk tube or sealed reaction vial, magnetic stir bar

  • Procedure:

    • To a Schlenk tube under argon, add 2-bromo-3-methylpyridine and RuPhos Pd G3.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous 1,4-dioxane and aniline.

    • Add the LHMDS solution dropwise at room temperature.

    • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Quench with water and extract with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Scientist's Note: Using LHMDS as a base can improve tolerance for certain functional groups and is sometimes more effective than alkoxide bases.[10]

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Here are solutions to common issues encountered with pyridine substrates.

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst Inhibition: Pyridine nitrogen coordinating to Pd.[1]2. Inefficient Oxidative Addition: C-Cl bond is difficult to activate.[7]3. Deactivated Catalyst: Oxygen or water in the reaction.[7][11]1. Switch to a bulkier ligand (e.g., RuPhos, XPhos). Increase catalyst loading to 3-5 mol%.2. Increase reaction temperature. Ensure a highly active precatalyst (G3/G4) is used. Switch from chloride to bromide if possible.[7]3. Use scrupulously dry, degassed solvents and ensure the inert atmosphere is maintained throughout.
Hydrodehalogenation 1. β-Hydride Elimination: Competing side reaction, especially with primary amines.[2]2. Slow Reductive Elimination: The final step is slower than competing pathways.3. Trace Water: Can act as a proton source.1. Use a ligand known to accelerate reductive elimination (e.g., Josiphos-type).2. Use a slight excess of the amine (1.2-1.5 equiv).[7]3. Ensure all reagents and solvents are strictly anhydrous. Use a fresh, high-purity base.[7]
Low Yield with Dichloropyridines 1. Lack of Regioselectivity: Reaction occurs at multiple positions.2. Double Amination: Both halogens react.1. Exploit differential reactivity (Br > Cl).[12] For dichloropyridines, the 2-position is often more electronically activated.[7][13] Lowering the temperature may improve selectivity.2. Use stoichiometric amounts of the amine (1.0-1.1 equiv) to disfavor the second coupling.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Singleton, M. L. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. Available at: [Link]

  • A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Borate, K., et al. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, H., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Available at: [Link]

  • Dorel, R. & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2024). Available at: [Link]

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. National Institutes of Health. (2020). Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. (2007). Available at: [Link]

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Application Notes and Protocols: Leveraging 4-methoxy-N-methylpyridin-2-amine for the Synthesis of Novel Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Tubulin in Oncology and the Promise of Pyridine-Based Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their roles are critical in a myriad of cellular functions, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division. The critical nature of microtubule dynamics in mitosis has rendered them a prized target for the development of anticancer therapeutics. Agents that disrupt microtubule polymerization or depolymerization can arrest the cell cycle, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.

Prominent examples of clinically successful tubulin-targeting agents include the taxanes (e.g., paclitaxel), which stabilize microtubules, and the vinca alkaloids (e.g., vincristine), which prevent their assembly. However, challenges such as acquired drug resistance and significant side effects necessitate the discovery of new classes of tubulin inhibitors. A particularly promising area of research focuses on small molecules that bind to the colchicine site on β-tubulin. These agents inhibit tubulin polymerization and have shown efficacy against multi-drug resistant cancer cell lines.

This application note details the synthesis and evaluation of a novel class of tubulin polymerization inhibitors derived from the versatile starting material, 4-methoxy-N-methylpyridin-2-amine. We will explore the rationale behind the molecular design, provide a detailed synthetic protocol, and outline a methodology for assessing the biological activity of these compounds as potent antimitotic agents.

Molecular Design Rationale: The N-Alkyl-N-phenylpyridin-2-amine Scaffold

The design of the target compounds is predicated on the established pharmacophore of many colchicine-site binders, which often feature two aryl rings in a specific spatial orientation. In our design, the this compound core serves as a versatile scaffold. The pyridine ring and the N-linked methoxyphenyl group mimic the bi-aryl arrangement crucial for tubulin binding.

A key publication by Li et al. (2012) in the European Journal of Medicinal Chemistry laid the groundwork for this approach, demonstrating that N-alkyl-N-substituted phenylpyridin-2-amine derivatives exhibit significant cytotoxic activity and inhibit tubulin assembly by binding to the colchicine site.[1][2] Their work revealed that the introduction of a tertiary amine and specific substitutions on the pyridine and phenyl rings could lead to compounds with sub-micromolar efficacy.

The core structure, this compound, provides a solid foundation for further chemical elaboration to optimize potency and pharmacokinetic properties.

Synthetic Workflow: From Starting Material to Active Inhibitor

The synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives is a multi-step process that can be systematically executed. The following workflow diagram illustrates the general synthetic strategy, starting from a commercially available substituted 2-aminopyridine.

G cluster_0 Synthesis of Key Intermediate cluster_1 Coupling and Derivatization cluster_2 Final Product Synthesis A 2-Amino-4-methoxypyridine B N-Methylation A->B e.g., Formaldehyde, NaBH3CN C This compound B->C D Buchwald-Hartwig Cross-Coupling C->D F N-(4-methoxyphenyl)-N-methylpyridin- 2-amine Derivative D->F E Substituted Aryl Halide (e.g., 1-bromo-4-nitrobenzene) E->D G Reduction of Nitro Group F->G e.g., Fe, NH4Cl H Final Tubulin Inhibitor G->H

Caption: General synthetic workflow for N-aryl-N-methylpyridin-2-amine derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Representative Tubulin Inhibitor

This protocol is adapted from the procedures described by Li et al. (2012) for the synthesis of N-alkyl-N-phenylpyridin-2-amine derivatives.[1]

Objective: To synthesize a potent tubulin polymerization inhibitor from a this compound precursor.

Materials:

  • This compound

  • Substituted aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)biphenyl

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Buchwald-Hartwig Cross-Coupling

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the substituted aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and 2-(dicyclohexylphosphino)biphenyl (0.04 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coupled intermediate.

Step 2: Reduction of the Nitro Group (if applicable)

  • Dissolve the nitro-containing intermediate from Step 1 in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter through celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by silica gel column chromatography.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol outlines a method to assess the inhibitory effect of the synthesized compounds on tubulin polymerization.

Objective: To determine the IC50 value of the synthesized compound for the inhibition of tubulin assembly.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP)

  • Glycerol

  • Synthesized inhibitor compound

  • Positive control (e.g., Combretastatin A-4)

  • Negative control (DMSO vehicle)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 1-2 mg/mL.

    • Prepare a stock solution of GTP in General Tubulin Buffer.

    • Prepare serial dilutions of the synthesized inhibitor and control compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of the inhibitor dilutions or controls.

    • Add the tubulin solution to each well.

    • Incubate the plate at 4 °C for 15 minutes to allow for inhibitor binding.

  • Initiation of Polymerization:

    • Initiate polymerization by adding GTP to each well to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-heated to 37 °C.

    • Immediately begin recording the absorbance at 340 nm every 30 seconds for 30-60 minutes.

  • Data Analysis:

    • The increase in absorbance at 340 nm corresponds to the extent of tubulin polymerization.

    • Plot the rate of polymerization (or the final absorbance) against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the rate of tubulin polymerization by 50%.

Biological Activity and Structure-Activity Relationships

Research has shown that N-alkyl-N-phenylpyridin-2-amine derivatives can be potent inhibitors of tubulin polymerization.[1][2] The most active compounds from these studies exhibit IC50 values in the low micromolar range, comparable to the clinical candidate Combretastatin A-4 (CA-4).[1]

Compound ReferenceModifications from Core StructureTubulin Polymerization IC50 (µM)Cytotoxicity GI50 (µM) - A549 Cells
6a N-methyl, 3-nitro, 6-Cl on pyridine1.40.23
7g N-ethyl, 3-amino, 5-CF3 on pyridine1.70.41
8c N-propyl, 3-amino, 5-Cl on pyridine1.50.19
CA-4 (Reference) N/A1.2N/A

Data adapted from Li et al., Eur J Med Chem, 2012.[1]

Key Structure-Activity Relationship (SAR) Insights:

  • Tertiary Amine: The presence of a tertiary amine is crucial for potent activity.

  • Substituents on the Pyridine Ring: Electron-withdrawing groups at the 3- and 5-positions of the pyridine ring generally enhance cytotoxic activity.

  • N-Alkyl Group: The length of the N-alkyl chain can influence potency, with methyl, ethyl, and propyl groups showing good activity.

  • Colchicine Site Binding: Competitive binding assays have demonstrated that these compounds inhibit the binding of [³H]colchicine to tubulin, indicating they target the colchicine binding site.[1]

Mechanism of Action: Disruption of Microtubule Dynamics

The synthesized inhibitors exert their anticancer effects by directly interfering with the assembly of microtubules. This mechanism is depicted in the following diagram.

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Consequences A α/β-Tubulin Heterodimers B Polymerization A->B C Microtubule B->C G Inhibition of Polymerization B->G D Depolymerization C->D D->A E N-Aryl-N-methylpyridin- 2-amine Inhibitor F Binding to Colchicine Site on β-Tubulin E->F F->A H Disruption of Mitotic Spindle G->H I G2/M Cell Cycle Arrest H->I J Apoptosis I->J

Caption: Mechanism of action of pyridine-based tubulin polymerization inhibitors.

By binding to the colchicine site on β-tubulin, these inhibitors prevent the incorporation of tubulin heterodimers into growing microtubule polymers. This leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during mitosis. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers the apoptotic cell death cascade.[3]

Conclusion and Future Directions

This compound and its analogs represent a promising and synthetically accessible scaffold for the development of novel tubulin polymerization inhibitors. The straightforward synthetic routes and the potent, specific biological activity of the resulting compounds make this chemical series an attractive area for further investigation in cancer drug discovery. Future efforts could focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and on exploring their potential in combination therapies. The detailed protocols and mechanistic insights provided in this application note serve as a robust foundation for researchers and drug development professionals to advance this exciting class of anticancer agents.

References

  • Li, L., et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. European Journal of Medicinal Chemistry, 57, 183-194. [Link]

  • PubMed. (2012). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. PubMed. [Link]

  • Li, G., et al. (2020). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1849-1860. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methoxy-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxy-N-methylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. We will delve into the mechanistic underpinnings of key reactions, provide actionable solutions to common problems, and offer detailed protocols to enhance the yield and purity of your target compound.

Part 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed to make informed decisions in the lab.

Q1: What are the most common synthetic strategies for preparing this compound, and how do I choose between them?

A1: The synthesis of this compound primarily relies on two robust strategies for forming the critical C-N bond: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the more direct and cost-effective method. It involves reacting a pyridine ring bearing a good leaving group at the 2-position (e.g., 2-chloro- or 2-bromo-4-methoxypyridine) with methylamine. The pyridine's electron-deficient nature facilitates nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the ring nitrogen.[1][2]

  • Buchwald-Hartwig Amination: This is a powerful, modern cross-coupling reaction that offers broader substrate scope and often proceeds under milder conditions than classical methods.[3][4] It is particularly useful when the SNAr reaction is sluggish due to a poorly activating substrate or a less effective leaving group.[4] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5]

Decision Criteria:

Feature Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Starting Material 2-halo-4-methoxypyridine (Cl, Br) 2-halo-4-methoxypyridine (Br, I, OTf)
Reagents Methylamine, Base (e.g., K₂CO₃, Et₃N) Methylamine, Pd catalyst, Ligand, Base (e.g., NaOtBu)
Cost Generally lower (no precious metal catalyst) Higher (due to Palladium catalyst and phosphine ligand)
Scope & Tolerance More limited; sensitive to electronics Very broad; tolerates many functional groups

| Recommendation | Start with SNAr. It is simpler and more economical. If yields are poor or the reaction fails, proceed to Buchwald-Hartwig. | Use when SNAr fails or for complex substrates requiring high functional group tolerance. |

Q2: Why is the incoming amine directed to the 2-position of the pyridine ring in an SNAr reaction?

A2: The regioselectivity of nucleophilic attack on the pyridine ring is a direct consequence of the stability of the reaction intermediate. The rate-determining step in an SNAr reaction is the formation of a negatively charged, high-energy intermediate known as a Meisenheimer complex.[1][2]

When the nucleophile (methylamine) attacks at the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization.[1][6] Conversely, attack at the C-3 position does not allow for this resonance stabilization, as the negative charge remains confined to the carbon atoms of the ring. Consequently, the activation energy for attack at the 2- and 4-positions is much lower, making these pathways strongly favored.

Caption: SNAr reaction pathway highlighting the key intermediate.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Scenario 1: Low Conversion in Nucleophilic Aromatic Substitution (SNAr)

Problem: After the recommended reaction time, TLC or LC-MS analysis shows a significant amount of unreacted 2-halo-4-methoxypyridine starting material.

Potential Cause Underlying Rationale & Explanation Recommended Solution
1. Poor Leaving Group The C-X bond (where X is the halogen) is broken during the rearomatization step. The reaction rate is highly dependent on the leaving group's ability to stabilize a negative charge. The order of reactivity is I > Br > Cl >> F. A chloro-substituent may be insufficiently reactive.If using 2-chloro-4-methoxypyridine, consider switching to 2-bromo-4-methoxypyridine . The weaker C-Br bond and better stability of Br⁻ as a leaving group will significantly accelerate the reaction.
2. Insufficient Temperature SNAr reactions often have a significant activation energy barrier. The methoxy group at C-4 is electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to an electron-withdrawing group. Thermal energy is required to overcome this barrier.Gradually increase the reaction temperature in 20 °C increments. If using a high-boiling solvent like DMF or DMSO, temperatures of 100-150 °C may be necessary. Consider switching to microwave irradiation to shorten reaction times and improve yields.[7]
3. Inappropriate Solvent Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal for SNAr. They solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "naked" and more reactive. Using protic solvents (e.g., ethanol, water) can solvate the amine nucleophile via hydrogen bonding, reducing its nucleophilicity.Ensure you are using a dry, polar aprotic solvent. DMSO is an excellent choice as its high polarity can accelerate the reaction. If using an alcohol, consider switching to t-butanol with a strong base, which can favor the reaction.[7]
4. Reagent Stoichiometry An insufficient excess of methylamine can lead to incomplete conversion, especially if the amine is volatile (e.g., methylamine gas or a solution in THF).Use a moderate excess of methylamine (1.5 to 3.0 equivalents). If using a solution, ensure it is fresh. For gaseous methylamine, bubble it through the solution for a set period or use a sealed reaction vessel to maintain pressure.
Scenario 2: Catalyst Inactivity in Buchwald-Hartwig Amination

Problem: The reaction stalls, and analysis shows starting materials and potentially some hydrodehalogenated side product (4-methoxypyridine).

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Potential Cause Underlying Rationale & Explanation Recommended Solution
1. Oxygen Contamination The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species, halting the catalytic cycle.[5]Thoroughly degas your solvent before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Assemble your reaction glassware hot from the oven under a positive pressure of an inert gas (Argon or Nitrogen) and maintain this atmosphere throughout the reaction.
2. Inappropriate Ligand The phosphine ligand is critical. It stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition. Sterically hindered, electron-rich "Buchwald ligands" (e.g., SPhos, XPhos) or bidentate ligands (e.g., Xantphos, BINAP) are often required for efficient coupling with heteroaryl chlorides or bromides.[3][8]For a 2-bromopyridine substrate, a ligand like Xantphos or DavePhos is a good starting point. If using a more challenging 2-chloropyridine, a more sterically demanding biarylphosphine ligand such as XPhos or RuPhos may be necessary. Screen a small panel of ligands to find the optimal one for your specific system.
3. Incorrect Base The base's role is to deprotonate the amine-palladium complex to form the palladium-amido intermediate, which precedes reductive elimination.[5] A base that is too weak will not perform this step efficiently. A base that is too strong can sometimes lead to side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice, but others like LHMDS or K₃PO₄ can be better for sensitive substrates.NaOtBu is the standard choice and works well in most cases. If you observe substrate decomposition, consider a weaker inorganic base like K₂CO₃ or Cs₂CO₃ , although this may require higher temperatures or longer reaction times.
4. Catalyst Poisoning Impurities in the starting materials or solvent can act as catalyst poisons. Sulfur-containing compounds are particularly notorious for deactivating palladium catalysts.Ensure your starting materials are of high purity. If necessary, recrystallize or chromatograph the 2-halo-4-methoxypyridine before use. Use high-purity, anhydrous solvents from a reputable supplier.

Part 3: Optimized Experimental Protocols

These protocols are provided as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol uses 2-bromo-4-methoxypyridine for improved reactivity.

Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
2-Bromo-4-methoxypyridine 188.02 1.88 g 10.0 1.0
Methylamine (40% in H₂O) 31.06 2.33 mL 30.0 3.0
Potassium Carbonate (K₂CO₃) 138.21 2.76 g 20.0 2.0

| Dimethyl Sulfoxide (DMSO) | - | 20 mL | - | - |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-methoxypyridine (1.88 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous DMSO (20 mL) to the flask.

  • Slowly add the methylamine solution (2.33 mL, 30.0 mmol) to the stirring mixture at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure product. Expected Yield: 75-90%.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides a robust alternative if SNAr is unsuccessful.

Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
2-Bromo-4-methoxypyridine 188.02 0.94 g 5.0 1.0
Methylamine (2.0 M in THF) 31.06 3.0 mL 6.0 1.2
Pd₂(dba)₃ 915.72 46 mg 0.05 0.01 (1 mol% Pd)
Xantphos 578.68 87 mg 0.15 0.03 (3 mol%)
Sodium tert-butoxide 96.10 0.67 g 7.0 1.4

| Anhydrous Toluene | - | 25 mL | - | - |

Procedure:

  • Inert Atmosphere Setup: Add the Pd₂(dba)₃ (46 mg), Xantphos (87 mg), and sodium tert-butoxide (0.67 g) to a flame-dried Schlenk flask. Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 2-bromo-4-methoxypyridine (0.94 g, 5.0 mmol) followed by anhydrous toluene (25 mL) via syringe.

  • Add the methylamine solution in THF (3.0 mL, 6.0 mmol) dropwise to the stirring mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by carefully adding 20 mL of water.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography. Expected Yield: 80-95%.

References

  • Li, J. J., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][7]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link][3]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Available at: [Link][1]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link][5]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. (2026). Wordpress. Available at: [Link][4]

  • Journal of Consortium of Research Journals. Rapid Amination of Methoxy Pyridines with Aliphatic Amines. (2018). Available at: [Link]

  • Journal of Medicinal Chemistry. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (2009). Available at: [Link][9][10]

  • Molecules. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). Available at: [Link][8]

  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). Available at: [Link][6]

  • Google Patents. Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Available at: [11]

Sources

Technical Support Center: Purification Challenges of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex purification challenges encountered in the laboratory. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions during your purification workflows.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in substituted pyridines?

    • My purified substituted pyridine is colored (yellow/brown). Why?

    • How should I store my purified, anhydrous substituted pyridine?

    • What are the essential safety precautions when purifying pyridines?

  • Troubleshooting Guide: Column Chromatography

    • Why am I observing peak tailing for my pyridine compound in HPLC/Flash Chromatography?

    • How can I improve the resolution between my substituted pyridine and a closely eluting impurity?

    • My substituted pyridine appears to be degrading on the silica gel column. What can I do?

  • Troubleshooting Guide: Distillation

    • Why is simple distillation not removing water from my pyridine derivative?

    • My substituted pyridine is temperature-sensitive. How can I purify it by distillation?

  • Troubleshooting Guide: Recrystallization

    • My substituted pyridine is "oiling out" instead of forming crystals. What's happening and how can I fix it?

    • I'm not getting any crystal formation after cooling the solution. What should I do?

    • My product recovery is very low after recrystallization. How can I improve it?

  • Troubleshooting Guide: Acid-Base Extraction

    • How do I effectively separate my basic substituted pyridine from neutral or acidic impurities?

  • Troubleshooting Guide: Handling Pyridine N-Oxide Impurities

    • My synthesis produced a pyridine N-oxide as a byproduct. How can I remove it?

  • References

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in substituted pyridines?

A: Common impurities can be broadly categorized:

  • Starting Materials & Reagents: Unreacted starting materials from the synthesis are a primary source of impurities. For instance, in a Hantzsch synthesis, residual aldehydes or β-ketoesters may be present.[1]

  • Byproducts: Side reactions can lead to isomeric or structurally related impurities. For example, incomplete oxidation of a dihydropyridine intermediate can leave it as a contaminant.[2]

  • Solvents: Residual solvents from the reaction or a previous purification step are common. High-boiling point solvents like DMF or DMSO can be particularly challenging to remove.[3]

  • Water: Pyridine and its derivatives are often hygroscopic, readily absorbing moisture from the atmosphere.[4]

  • Homologues: In commercially sourced pyridines, homologues such as picolines and lutidines can be present, which often have close boiling points, making separation by simple distillation difficult.[4]

  • Pyridine N-oxides: These can form during synthesis or through slow oxidation of the pyridine nitrogen.[5]

Q2: My purified substituted pyridine is colored (yellow/brown). Why?

A: Discoloration in pyridines is typically due to the presence of impurities or degradation products. This can arise from oxidation or polymerization of the pyridine or trace impurities. Purification through distillation, often after treatment with a drying agent like potassium hydroxide (KOH) or a mild oxidizing agent like potassium permanganate (KMnO₄), can often yield a colorless liquid.[4]

Q3: How should I store my purified, anhydrous substituted pyridine?

A: Anhydrous substituted pyridines should be stored in a tightly sealed, dark glass bottle to protect them from moisture and light. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation and moisture absorption.[4]

Q4: What are the essential safety precautions when purifying pyridines?

A: Pyridine and many of its derivatives are flammable, toxic, and have a strong, unpleasant odor.[4]

  • Ventilation: Always handle these compounds in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[4]

  • Ignition Sources: Keep away from open flames, hot plates, and other potential ignition sources.[4]

  • Grounding: Ensure that distillation equipment is properly grounded to prevent static discharge.[4]

Troubleshooting Guide: Column Chromatography
Q1: Why am I observing peak tailing for my pyridine compound in HPLC/Flash Chromatography?

A: Peak tailing is a frequent issue when purifying basic compounds like substituted pyridines on silica gel or silica-based columns (e.g., C18).[6]

Causality: The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica.[6] This strong, non-ideal interaction leads to multiple retention mechanisms, causing the peak to tail. Other causes can include column overload or a mismatch between the sample solvent and the mobile phase.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing in chromatography.

Experimental Protocol: Reducing Peak Tailing in RP-HPLC

  • Mobile Phase Additive: Prepare your mobile phase (e.g., water/acetonitrile) and add a competing base like triethylamine (TEA) to a final concentration of 5-10 mM.[6] The TEA will preferentially interact with the active silanol sites, masking them from your pyridine analyte.

  • pH Adjustment: Alternatively, lower the mobile phase pH to approximately 2.5-3.0 using an additive like formic or trifluoroacetic acid.[6] This protonates the silanol groups, reducing their interaction with the basic pyridine. Caution: If using phosphate buffers with acetonitrile, be aware that the buffer can precipitate at high ACN concentrations.[6]

Q2: How can I improve the resolution between my substituted pyridine and a closely eluting impurity?

A: Improving resolution requires manipulating selectivity, efficiency, or retention.

Resolution Improvement Strategies

StrategyActionRationale
Change Selectivity Modify the mobile phase composition (e.g., change organic solvent from acetonitrile to methanol) or adjust the pH.Different solvents or pH values can alter the ionization state and interaction of your compound and impurities with the stationary phase, changing their relative retention times.[6]
Change the stationary phase (e.g., from C18 to a phenyl or cyano column).Provides a different interaction mechanism (e.g., pi-pi interactions with a phenyl column) that can differentiate between closely related compounds.[6]
Increase Efficiency Use a column with a smaller particle size (e.g., 5 µm to sub-2 µm).Smaller particles lead to sharper peaks, which can resolve closely eluting compounds. This requires a system capable of handling higher backpressures.[6]
Decrease the flow rate.Increases the number of theoretical plates, leading to better separation, but at the cost of longer run times.
Increase Retention Decrease the amount of organic solvent in the mobile phase.Increases the retention factor (k'), providing more time for the compounds to interact with the stationary phase and separate.
Q3: My substituted pyridine appears to be degrading on the silica gel column. What can I do?

A: The acidic nature of standard silica gel can cause degradation of sensitive substituted pyridines.[6]

Solutions:

  • Deactivate the Silica: Neutralize the silica gel by preparing a slurry in your chosen solvent and adding 1-2% triethylamine. After stirring, remove the solvent under reduced pressure before packing the column.

  • Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or a polymer-based column.[6]

  • Run a 2D-TLC Test: To confirm instability on silica, spot your sample on a square TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If your compound is stable, the spot will be on the diagonal. Degradation products will appear as spots off the diagonal.[3]

Troubleshooting Guide: Distillation
Q1: Why is simple distillation not removing water from my pyridine derivative?

A: Pyridine and many of its derivatives are hygroscopic and form a minimum-boiling azeotrope with water.[4] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. For pyridine, the azeotrope boils at approximately 94°C and contains about 43% water by mole fraction, making complete separation by simple distillation impossible.[4]

Workflow for Drying Pyridines:

Drying_Pyridine Start Start: Wet Pyridine Derivative PreDry Pre-drying with KOH or NaOH pellets (for significant water content) Start->PreDry Decant Decant pyridine from desiccant PreDry->Decant ChemicalDry Add chemical drying agent (e.g., CaH₂) Decant->ChemicalDry Reflux Reflux for several hours (under inert atmosphere) ChemicalDry->Reflux Caution: H₂ gas evolved Distill Distill the anhydrous pyridine Reflux->Distill Store Store over molecular sieves (under inert atmosphere) Distill->Store

Caption: Step-by-step workflow for drying pyridine derivatives.

Experimental Protocol: Preparation of Anhydrous Pyridine

  • Pre-drying: Add solid potassium hydroxide (KOH) pellets (approx. 10-20 g/L) to the pyridine in a flask. Let it stand for several hours to overnight with occasional swirling.[4]

  • Decanting: Carefully decant the pyridine from the KOH into a dry distillation flask.[4]

  • Final Drying: Add calcium hydride (CaH₂) powder (approx. 5-10 g/L) to the decanted pyridine. CAUTION: CaH₂ reacts with water to produce flammable hydrogen gas; ensure the system is not sealed and has a vent to a fume hood or bubbler.[4]

  • Reflux: Fit the flask with a reflux condenser (protected by a drying tube or inert gas inlet) and reflux the mixture for a few hours to ensure complete reaction with any residual water.[4]

  • Distillation: Distill the pyridine under an inert atmosphere (nitrogen or argon), collecting the fraction that boils at the correct temperature for your specific derivative.

Q2: My substituted pyridine is temperature-sensitive. How can I purify it by distillation?

A: For thermally labile compounds, reducing the boiling point is crucial. This can be achieved by performing the distillation under reduced pressure (vacuum distillation). By lowering the pressure, the boiling point of the liquid is significantly decreased, allowing for purification at a lower, non-destructive temperature.

Troubleshooting Guide: Recrystallization
Q1: My substituted pyridine is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution cools too rapidly, leading to supersaturation.[7]

Solutions:

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.[7]

  • Change Solvent System: Choose a solvent with a lower boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.[7]

Q2: I'm not getting any crystal formation after cooling the solution. What should I do?

A: This is a common problem, usually indicating that the solution is not sufficiently saturated or that nucleation has not occurred.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches provide a surface for crystals to form.[8]

    • Seeding: Add a tiny, pure crystal of your compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[8]

  • Increase Concentration: If nucleation techniques fail, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[7][8]

Q3: My product recovery is very low after recrystallization. How can I improve it?

A: Low recovery can be attributed to several factors:

  • Using Too Much Solvent: This is the most common cause. The goal is to use the minimum amount of hot solvent to fully dissolve your crude product. This ensures the solution is saturated upon cooling, maximizing crystal yield.[7]

  • Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), product will be lost. To prevent this, use a pre-heated funnel and flask, and keep the solution near its boiling point during filtration.

  • Cooling to an Insufficiently Low Temperature: Ensure the flask is thoroughly chilled in an ice bath to minimize the solubility of your compound in the mother liquor.

  • Incomplete Transfer: Ensure all crystals are quantitatively transferred from the flask to the filter funnel.

Troubleshooting Guide: Acid-Base Extraction
Q1: How do I effectively separate my basic substituted pyridine from neutral or acidic impurities?

A: Acid-base extraction is a powerful technique that leverages the different solubilities of a compound in its neutral and charged (salt) forms.[9] A basic substituted pyridine will be soluble in an organic solvent in its neutral form but will become water-soluble when protonated to form a salt.

Experimental Protocol: Acid-Base Extraction of a Substituted Pyridine

  • Dissolution: Dissolve the crude mixture (containing your basic pyridine, and neutral/acidic impurities) in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 5-10% HCl).[9] This will protonate the basic pyridine, forming a water-soluble pyridinium salt.

    • Py-R + HCl → [Py-R-H]⁺Cl⁻ (Water-soluble)

  • Separation: Allow the layers to separate. The aqueous layer now contains your protonated pyridine, while the organic layer contains any neutral or acidic impurities. Drain the aqueous layer into a clean flask.

  • Backwash (Optional but Recommended): To remove any residual neutral compounds from the aqueous layer, perform a "backwash" by adding a small amount of fresh organic solvent, shaking, and discarding the organic layer.[10]

  • Liberation of the Free Base: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., aqueous NaOH or NaHCO₃) until the solution is basic (check with pH paper). This will deprotonate the pyridinium salt, causing the neutral pyridine to precipitate or form an oil.[11]

    • [Py-R-H]⁺Cl⁻ + NaOH → Py-R + H₂O + NaCl (Organic-soluble)

  • Final Extraction: Extract the liberated neutral pyridine back into an organic solvent (2-3 times).

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified substituted pyridine.

Troubleshooting Guide: Handling Pyridine N-Oxide Impurities
Q1: My synthesis produced a pyridine N-oxide as a byproduct. How can I remove it?

A: Pyridine N-oxides are significantly more polar than their corresponding pyridines and can often be separated by chromatography.[12] However, if separation is difficult or if you wish to convert the N-oxide back to the desired pyridine, a chemical reduction is effective.

Deoxygenation Methods:

  • Phosphorus Trichloride (PCl₃): Treating the mixture with PCl₃ in a solvent like chloroform will deoxygenate the pyridine N-oxide.[5][13] This method is generally effective, but PCl₃ is a harsh reagent and may not be compatible with all functional groups.

  • Ammonium Formate and Palladium on Carbon: A milder and often high-yielding method involves reduction using ammonium formate with a palladium on carbon (Pd/C) catalyst in a solvent like methanol.[14] This procedure is simple, operates under mild conditions, and is tolerant of many functional groups.[14]

References
  • Method for recovery of pyridine bases. Google Patents.
  • Acid-Base Extraction. Available at: [Link]

  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. Available at: [Link]

  • Process for the reduction of pyridine n-oxides. Google Patents.
  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Purdue University. Available at: [Link]

  • Process For Purification Of N Oxide Pyridine Derivative. Quick Company. Available at: [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Available at: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Publishing. Available at: [Link]

  • Distillation process for mixtures of pyridines. Google Patents.
  • Transition metal pyridine complexes. Wikipedia. Available at: [Link]

  • Retention of Pyridine N-Oxides on HPLC. Chromatography Forum. Available at: [Link]

  • Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Available at: [Link]

  • Metal complex catalysis in a synthesis of pyridine bases. ResearchGate. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester. Available at: [Link]

  • Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]

  • Extractions. Khan Academy. Available at: [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Available at: [Link]

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  • Transition Metal Complexes of Pyridine N-Oxide. Journal of the American Chemical Society. Available at: [Link]

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  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-methoxy-N-methylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 4-methoxy-N-methylpyridin-2-amine (CAS: 1104455-24-4), a key intermediate in pharmaceutical and agrochemical research.[1][2] We will explore common synthetic challenges, from low yields to impurity formation, and provide evidence-based strategies to optimize your reaction outcomes.

Section 1: Synthetic Strategies Overview

The synthesis of this compound typically proceeds through one of two primary pathways, starting from the commercially available 2-amino-4-chloropyridine. The choice between these routes depends on the reactivity of the intermediates and potential side reactions. A third, less common but powerful alternative, is the Buchwald-Hartwig amination.

  • Route A: Methoxylation Followed by N-Methylation. This route involves first performing a nucleophilic aromatic substitution (SNAr) to replace the chlorine with a methoxy group, followed by the methylation of the exocyclic amine.

  • Route B: N-Methylation Followed by Methoxylation. This pathway reverses the order, first methylating the 2-amino group and then performing the SNAr reaction.

  • Route C: Palladium-Catalyzed Buchwald-Hartwig Amination. This approach couples 2-chloro-4-methoxypyridine with methylamine using a palladium catalyst and a suitable ligand. This is particularly useful when other methods fail.[3][4]

Below is a decision-making workflow to help select an appropriate synthetic strategy.

Synthetic_Routes_Decision_Tree start Start: Synthesize This compound route_a Route A: 1. Methoxylation of 2-amino-4-chloropyridine 2. N-Methylation of 4-methoxypyridin-2-amine start->route_a Default Starting Point q1 Are you experiencing N-quaternization issues with Route A? route_b Route B: 1. N-Methylation of 2-amino-4-chloropyridine 2. Methoxylation of 4-chloro-N-methylpyridin-2-amine q1->route_b Yes q2 Is the S N Ar reaction in Route B proving to be low-yielding or are starting materials sensitive to Pd catalysts? q1->q2 No, proceed to check other issues with Route A route_a->q1 route_b->q2 route_c Route C: Buchwald-Hartwig Amination of 2-chloro-4-methoxypyridine with methylamine q2->route_a No, optimize Route B or reconsider Route A q2->route_c Yes

Caption: Synthetic Routes Decision Tree.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Area 1: Low Product Yield

Q: My N-methylation of 4-methoxypyridin-2-amine (Route A) is resulting in a low yield and a complex mixture. What are the likely causes and solutions?

A: This is a classic challenge in pyridine chemistry. The primary causes are often competing methylation at the pyridine ring nitrogen (quaternization) and suboptimal deprotonation of the exocyclic amine.[5]

  • Causality—Competing Nucleophilicity: The lone pair on the endocyclic pyridine nitrogen is often more nucleophilic than the exocyclic 2-amino group. Direct reaction with a strong methylating agent like methyl iodide (MeI) without a proper base can preferentially form the N-methylpyridinium salt, a highly polar and often unwanted byproduct.[6][7]

  • Solution—Optimize Base and Methylating Agent:

    • Use a Strong, Non-Nucleophilic Base: Employ a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) to completely deprotonate the 2-amino group before adding the methylating agent.[8][9] This forms the sodium amidate, which is a much stronger nucleophile than the pyridine nitrogen, thus favoring selective N-methylation.

    • Consider Milder Methylating Agents: If harsh conditions still lead to side products, consider alternative reagents. Trimethylphosphate or phenyl trimethylammonium salts can be effective under specific conditions and may prevent over-alkylation.[5][10]

    • Control Stoichiometry and Temperature: Use only a slight excess (1.05-1.2 equivalents) of the methylating agent. Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can help control selectivity.[8][11]

Q: The nucleophilic aromatic substitution (SNAr) of 4-chloro-N-methylpyridin-2-amine with sodium methoxide (Route B) is slow and incomplete. How can I drive it to completion?

A: Incomplete SNAr reactions on pyridine rings are typically due to insufficient temperature or issues with the nucleophile.

  • Causality—Activation Energy: While the 4-position of pyridine is activated for nucleophilic attack, the reaction still requires sufficient thermal energy to overcome the activation barrier and disrupt the aromatic system to form the intermediate Meisenheimer complex.[12][13]

  • Solution—Reaction Conditions:

    • Increase Temperature: These reactions often require elevated temperatures. Heating the reaction mixture in a sealed tube or under reflux in a high-boiling solvent like DMSO or NMP at temperatures between 120-150 °C is common.[14]

    • Ensure Anhydrous Conditions: Sodium methoxide is hygroscopic. The presence of water can consume the nucleophile and introduce side reactions. Ensure your solvent is dry and the sodium methoxide is of high quality.

    • Use a Molar Excess of Nucleophile: Employing a significant excess of sodium methoxide (e.g., 5-10 equivalents) can effectively drive the reaction to completion according to Le Châtelier's principle.[14]

Q: I'm attempting a Buchwald-Hartwig amination (Route C) and observing little to no product formation. What should I troubleshoot?

A: Buchwald-Hartwig reactions are highly sensitive to the specific combination of catalyst, ligand, base, and solvent. Failure often points to an improperly matched catalytic system or reagent degradation.[15][16]

  • Causality—Catalyst Inhibition and Inactivity: Pyridine-based substrates can be challenging as the nitrogen lone pair can coordinate to the palladium center and inhibit catalysis. The choice of ligand is therefore paramount to shield the metal center and promote the reductive elimination step.[15]

  • Solution—Systematic Optimization:

    • Screen Ligands: For electron-deficient heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or t-BuXPhos are often required to promote the difficult oxidative addition and subsequent C-N bond formation.[15][17]

    • Vary the Base: Strong, non-coordinating bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice. If substrate degradation is an issue, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used, though this might require higher reaction temperatures.[15]

    • Check Reagent Quality: The palladium precatalyst, ligands, and base can be sensitive to air and moisture. Use fresh reagents and ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[15]

Problem Area 2: Impurity Formation & Purification

Q: My crude product shows a major byproduct that is highly polar and soluble in water. What is it and how can I avoid it?

A: This is the classic signature of the N-methylpyridinium salt, formed by quaternization of the pyridine ring nitrogen.[5][7]

  • Formation Mechanism: As discussed previously, this occurs when the methylating agent reacts with the endocyclic nitrogen. It is favored by polar solvents and the absence of a strong base to deprotonate the exocyclic amine first.

  • Prevention Strategy: The most effective prevention is to ensure complete formation of the exocyclic amidate anion before introducing the methylating agent, as detailed above (use of NaH in an appropriate solvent like THF or DMF).[8][9]

  • Purification: If the salt has formed, it can often be removed during aqueous work-up due to its high water solubility. A standard work-up involves diluting the reaction mixture with ethyl acetate and washing with water and brine. The pyridinium salt will partition into the aqueous layer.

Q: I'm struggling with the column chromatography purification. The product either streaks badly or co-elutes with starting material.

A: Aminopyridines can be challenging to purify due to their basicity, which leads to strong interactions with the acidic silica gel.

  • Solution—Modify the Mobile Phase:

    • Add a Basic Modifier: To prevent streaking, add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol). This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Use an Alternative Stationary Phase: If silica gel fails, consider using neutral or basic alumina as the stationary phase.

    • Gradient Elution: Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to effectively separate non-polar impurities from your more polar product.[18]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for a first attempt?

Route A (Methoxylation then N-Methylation) is often a good starting point. The SNAr on 2-amino-4-chloropyridine is typically robust, and the resulting 4-methoxypyridin-2-amine is a stable intermediate that can be purified before the more delicate N-methylation step.[14][19]

Q2: What are the key safety considerations for N-methylation with sodium hydride and methyl iodide?

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Argon or Nitrogen) and away from any moisture. Quench any residual NaH carefully at low temperature (0 °C) with a proton source like isopropanol before aqueous work-up.

  • Methyl Iodide (MeI): MeI is a toxic and carcinogenic substance. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Q3: Can I use a different base, like potassium carbonate, for the N-methylation?

While a weaker inorganic base like K₂CO₃ can be used, it often requires higher temperatures and may not be strong enough to fully deprotonate the amine.[8] This can lead to a slower reaction and an increased risk of N-quaternization, as the equilibrium will favor the neutral amine, which is susceptible to reaction at the ring nitrogen. NaH is generally more effective for achieving high selectivity and yield.

Q4: How do I confirm the final product structure and purity?

A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. Look for the appearance of a singlet corresponding to the N-methyl group (~3.0-3.2 ppm) and a singlet for the methoxy group (~3.8-4.0 ppm). The aromatic signals will also shift accordingly.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₇H₁₀N₂O, MW: 138.17).

  • TLC/LC-MS: To assess purity and monitor reaction progress.

Section 4: Data & Protocol Summaries

Table 1: Comparison of N-Methylation Conditions
ParameterCondition A (Recommended)Condition B (Alternative)Potential Issues
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Incomplete deprotonation, N-quaternization
Methylating Agent Methyl Iodide (MeI)Dimethyl Sulfate (DMS)High toxicity of DMS
Solvent THF, DMF (anhydrous)Acetone, AcetonitrileLower selectivity in less polar solvents
Temperature 0 °C to Room TempRefluxIncreased side reactions at high temp
Typical Yield >80%40-70%Lower efficiency and more impurities
Protocol 1: Synthesis via Route A (Methoxylation then N-Methylation)

Step 1: Synthesis of 4-methoxypyridin-2-amine

  • To a sealed tube, add 2-amino-4-chloropyridine (1.0 eq).

  • Add a solution of sodium methoxide in methanol (e.g., 30% w/w, 5-10 eq) and DMSO as a co-solvent.[14]

  • Seal the vessel and heat to 140-150 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • After cooling, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or column chromatography to yield 4-methoxypyridin-2-amine.

Step 2: N-Methylation to this compound

  • Suspend 4-methoxypyridin-2-amine (1.0 eq) in anhydrous THF under an Argon atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise, allowing for gas evolution to subside between additions.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with ethyl acetate (3x), wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient, optionally with 1% triethylamine) to yield the final product.

Troubleshooting_Workflow start Low Yield Observed check_step Identify problematic step: N-Methylation or S N Ar? start->check_step methylation_node N-Methylation Issues check_step->methylation_node N-Methylation snar_node S N Ar Issues check_step->snar_node S N Ar quaternization Check for Quaternization (Polar byproduct) methylation_node->quaternization incomplete_rxn Incomplete Reaction? quaternization->incomplete_rxn No sol_base Solution: 1. Use strong base (NaH) 2. Add base BEFORE MeI 3. Lower temperature quaternization->sol_base Yes sol_reagents Solution: 1. Check reagent purity 2. Use fresh/dry base 3. Increase reaction time incomplete_rxn->sol_reagents Yes snar_incomplete Incomplete Reaction? snar_node->snar_incomplete sol_snar_temp Solution: 1. Increase temperature (120-150 °C) 2. Use excess NaOMe 3. Ensure anhydrous conditions snar_incomplete->sol_snar_temp Yes

Caption: Troubleshooting Workflow for Low Yield.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Benchchem. Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Benchchem. Troubleshooting low yield in multi-component pyridine synthesis.
  • Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC, NIH. Available from: [Link]

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • Benchchem. Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Wordpress. Available from: [Link]

  • ChemBK. 2-AMINO-4-METHOXYPYRIDINE. Available from: [Link]

  • QSpace, Queen's University. Studies on the Optimization of Buchwald-Hartwig Amination of Aryl Halides. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Reddit. Mild methylation conditions. r/Chempros. Available from: [Link]

  • National Institutes of Health. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC, NIH. Available from: [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • Benchchem. Application Notes and Protocols for N-Methylation of Pyridine-2-Carboxamides.
  • Wikipedia. Methylpyridinium. Available from: [Link]

  • ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

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Technical Support Center: Water Removal in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of water removal during pyridine synthesis. Water, whether present as a solvent, a reagent impurity, or a reaction byproduct, can significantly impact yield, purity, and reaction kinetics. This resource provides in-depth, field-proven answers to common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is removing water so critical in pyridine synthesis?

A: Water can be highly detrimental for several reasons. First, many reagents used in pyridine ring construction, such as organometallics or strong bases, are water-sensitive and will be quenched, halting the reaction. Second, in condensation reactions like the Hantzsch or Guareschi-Thorpe syntheses, water is a byproduct.[1][2] Its presence can shift the reaction equilibrium backward, reducing the yield of the desired pyridine derivative.[3] Lastly, water can promote unwanted side reactions, such as the hydrolysis of functional groups on your reactants or products, leading to impurities that complicate purification.[4]

Q2: My starting pyridine is wet. What's the best initial drying method?

A: For pyridine with significant water content, a pre-drying step with a suitable desiccant is recommended. Solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) are effective and commonly used for this purpose.[5][6] Pyridine is hygroscopic and forms a minimum boiling azeotrope with water (boiling point of 94°C with 43% water), making simple distillation ineffective for complete removal.[6][7] After initial drying with KOH, the pyridine can be decanted for more rigorous drying methods.[6]

Q3: What's the difference between "dry" and "anhydrous" pyridine in a practical sense?

A: The required level of dryness is dictated by your reaction's sensitivity.

  • "Dry" Pyridine: Often suitable for general-purpose applications. This level of dryness can typically be achieved by refluxing over and distilling from calcium hydride (CaH₂).[6][8][9] The residual water content is usually in the range of 10-50 ppm.

  • "Anhydrous" Pyridine: Required for highly moisture-sensitive reactions, such as those involving potent organometallics. To achieve this, a final drying step over potassium metal is employed after pre-drying with CaH₂. The formation of a deep red precipitate indicates that all water has been consumed, as the potassium begins to deprotonate the pyridine itself.[10][11] This method can reduce water content to sub-ppm levels.

Q4: How can I accurately measure the water content in my pyridine?

A: The gold standard for determining low levels of water in organic solvents is the Karl Fischer titration .[12] This method is highly accurate and can quantify water content down to the parts-per-million (ppm) level. For less sensitive applications or qualitative checks, spectroscopic methods like UV-Vis or GC-MS can also be employed, though they may require calibration and are generally less precise for water quantification than Karl Fischer titration.[13][14][15]

Part 2: Troubleshooting Guide: Azeotropic Distillation

Azeotropic distillation is a powerful technique for continuously removing water formed during a reaction, thereby driving the equilibrium towards product formation.[3][16] It is commonly performed using a Dean-Stark apparatus.[17][18]

Q5: I'm not collecting any water in my Dean-Stark trap. What's going wrong?

A: This is a common issue with several potential causes:

  • Incorrect Entrainer: The entrainer (e.g., toluene, benzene, or xylene) must form a low-boiling azeotrope with water.[19][20][21] Ensure the boiling point of the azeotrope is below the temperature of your reaction mixture.

  • Insufficient Temperature: The reaction must be heated to the boiling point of the azeotrope to ensure it distills over into the condenser. Check your heating mantle and thermometer placement.

  • Leaky Apparatus: Any leaks in the glassware joints will prevent a closed system, allowing vapors to escape instead of being directed into the condenser. Ensure all joints are properly sealed.

  • Inefficient Condenser: If the condenser is not cold enough, the azeotrope vapor will not condense and will be lost. Check that cooling water is flowing at an adequate rate.

Q6: The collected liquid in my Dean-Stark trap is cloudy or a single phase, not two distinct layers. Why?

A: This indicates that the organic entrainer and water are not separating properly upon cooling.

  • Miscibility Issues: While the entrainer should be immiscible with water at room temperature, some degree of mutual solubility can occur, especially if other polar compounds from the reaction mixture are carried over.

  • Emulsion Formation: Vigorous boiling can sometimes lead to the formation of a stable emulsion in the trap. Reducing the heating rate may help.

  • Incorrect Entrainer Choice: Some solvents may not phase-separate cleanly from water. Toluene is generally a reliable choice for pyridine synthesis as it forms a heterogeneous azeotrope with water.[19][20]

Q7: Water is collecting, but my reaction is still not proceeding to completion. What should I check?

A: If water removal is successful but the reaction is stalled, consider these points:

  • Reaction Kinetics: The reaction may simply be slow. Confirm the expected reaction time from literature precedents.

  • Catalyst Deactivation: If your reaction is catalyzed, the catalyst may have been poisoned by impurities in the starting materials or have degraded over time at the reaction temperature.

  • Equilibrium Limitations: Even with water removal, the reaction may have reached an equilibrium that is unfavorable for high conversion. You may need to adjust stoichiometry or other reaction conditions.

Part 3: Troubleshooting Guide: Chemical Drying Agents

Using chemical drying agents is essential for preparing anhydrous pyridine before a reaction. The choice of agent and its proper use are critical.

Q8: I dried my pyridine with molecular sieves, but my reaction still failed due to moisture. What went wrong?

A: Molecular sieves are a convenient drying agent, but they have limitations.

  • Activation is Crucial: Molecular sieves must be activated by heating under vacuum to remove any adsorbed water before use. Inadequately activated sieves will not be effective.

  • Sufficient Quantity and Time: Ensure you are using a sufficient quantity of sieves (typically 10-20% m/v) and allowing enough time for drying (at least 24-72 hours for very dry solvent).[22]

  • Pore Size Matters: Use 3Å or 4Å molecular sieves. The 3Å size is particularly good for removing water while excluding most organic molecules.[8][22]

  • Storage: After drying, the pyridine must be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of atmospheric moisture.[5][8]

Q9: I used Calcium Hydride (CaH₂) to dry my pyridine, and now I see a fine white powder in it. Is this a problem?

A: The fine white powder is likely calcium hydroxide (Ca(OH)₂), formed from the reaction of CaH₂ with water. While it indicates the drying agent is working, it's crucial to separate it from the pyridine before use. The pyridine should be carefully decanted or, for best results, distilled from the solid residue.[6][8] Never add CaH₂ directly to a reaction mixture unless it is explicitly part of the procedure.

Q10: Can I use drying agents like anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for pyridine?

A: While MgSO₄ and Na₂SO₄ are common drying agents, they are generally not recommended for achieving the high degree of dryness required for many pyridine syntheses.[21] They are considered low-capacity, low-efficiency desiccants and are better suited for removing bulk water from organic layers during workup rather than for preparing anhydrous solvents. For rigorous drying, reactive desiccants like CaH₂ or potassium metal are superior.[5][10]

Part 4: Data Tables & Visual Guides

Data Tables

Table 1: Boiling Points of Pyridine, Water, and Common Azeotropes

Substance / MixtureBoiling Point (°C)Composition (% w/w)
Water100.0N/A
Pyridine115.0N/A
Pyridine-Water Azeotrope94.057% Pyridine, 43% Water
Toluene-Water Azeotrope84.180% Toluene, 20% Water

Data sourced from[7][19][23]

Table 2: Comparison of Common Drying Agents for Pyridine

Drying AgentCapacitySpeedFinal DrynessNotes
KOH / NaOH HighModerateGoodExcellent for pre-drying; basic nature can be an issue.[5]
Molecular Sieves (3Å/4Å) ModerateSlowVery GoodMust be activated; good for storage.[5][22]
Calcium Hydride (CaH₂) HighModerateExcellentReacts to form H₂ gas; requires distillation.[6][8]
Potassium Metal HighFastUltimateFor extremely sensitive reactions; highly reactive.[10][11]
Visual Diagrams (Graphviz)

G cluster_0 start Is water a byproduct of the reaction? azeo Use Azeotropic Distillation (e.g., Dean-Stark) start->azeo Yes pre_dry Pre-dry all reagents and solvents rigorously start->pre_dry No drying_agent Add an in-situ drying agent (e.g., Molecular Sieves) azeo->drying_agent If distillation is not feasible caption Fig 1. Decision tree for in-situ water removal. DeanStark cluster_trap Dean-Stark Apparatus flask Reaction Flask (Pyridine Synthesis) trap_body Dean-Stark Trap flask->trap_body 1. Azeotrope Vapor Rises trap_body->flask 4. Entrainer Returns to Flask condenser Condenser trap_body->condenser collection_arm Water (Bottom Layer) Entrainer (Top Layer) trap_body->collection_arm 3. Phase Separation condenser->trap_body 2. Condensate Drips Down caption Fig 2. Workflow of a Dean-Stark apparatus.

Fig 2. Workflow of a Dean-Stark apparatus.

Troubleshooting start Problem: Incomplete Water Removal q1 Method Used? start->q1 azeo Azeotropic Distillation q1->azeo Azeotropic agent Drying Agent q1->agent Agent q_azeo1 Is temperature at azeotrope boiling point? azeo->q_azeo1 q_agent1 Was agent activated (e.g., heated)? agent->q_agent1 q_azeo2 Are glassware joints sealed? q_azeo1->q_azeo2 Yes sol_azeo1 Increase heating q_azeo1->sol_azeo1 No q_azeo3 Is condenser cold? q_azeo2->q_azeo3 Yes sol_azeo2 Check and reseal joints q_azeo2->sol_azeo2 No sol_azeo3 Check coolant flow q_azeo3->sol_azeo3 No q_agent2 Sufficient quantity and time? q_agent1->q_agent2 Yes sol_agent1 Re-activate or use fresh agent q_agent1->sol_agent1 No q_agent3 Is solvent stored under inert gas? q_agent2->q_agent3 Yes sol_agent2 Increase amount/duration q_agent2->sol_agent2 No sol_agent3 Improve storage technique q_agent3->sol_agent3 No caption Fig 3. Troubleshooting flowchart for drying methods.

Fig 3. Troubleshooting flowchart for drying methods.

Part 5: Experimental Protocols

Protocol 1: Drying Pyridine with Calcium Hydride (CaH₂) followed by Distillation

Objective: To prepare dry pyridine suitable for most moisture-sensitive reactions.

Materials:

  • Pyridine (pre-dried with KOH if necessary)

  • Calcium Hydride (CaH₂), powder

  • Dry distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Drying tube (filled with CaCl₂ or Drierite)

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas.

  • Initial Setup: Assemble the distillation apparatus. Place the pre-dried pyridine into the round-bottom flask.

  • Adding CaH₂: Carefully add calcium hydride (approx. 5-10 g per liter of pyridine) to the flask. [6]Caution: CaH₂ reacts with water to produce flammable hydrogen gas. Ensure the setup is not a closed system and is properly vented to a fume hood.

  • Reflux: Fit the flask with a reflux condenser protected by a drying tube. Gently reflux the pyridine over CaH₂ for at least 2-4 hours. [6]This allows for the complete reaction of CaH₂ with any residual water.

  • Distillation: After refluxing, replace the reflux condenser with a distillation head. Distill the pyridine under a positive pressure of inert gas. Collect the fraction boiling at 114-115°C.

  • Storage: Collect the distilled, anhydrous pyridine in a dry, sealed flask (e.g., a Sure/Seal™ bottle) containing activated 3Å molecular sieves. Store under an inert atmosphere. [8][9]

References

  • Purification of Pyridine. Chempedia - LookChem. [Link]

  • US Patent 5,100,514A, "Separation of pyridine from water by extractive distillation".
  • Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). DWSIM. [Link]

  • Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • How to dry the pyridine? ResearchGate. [Link]

  • How do I get dry pyridine? ResearchGate. [Link]

  • Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water | Request PDF. ResearchGate. [Link]

  • Distillation. Koch Modular. [Link]

  • Workup: Drying Methods. Department of Chemistry : University of Rochester. [Link]

  • Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater. PubMed. [Link]

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  • I have to use dry pyridine in a reaction in which water is also produced.suggest method to ... ResearchGate. [Link]

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  • How to quantitatively determine the pyridine in water? ResearchGate. [Link]

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  • Method for removing residual pyridine in waste water.
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  • Guareschi–Thorpe condensation | Request PDF. ResearchGate. [Link]

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  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]

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Technical Support Center: Minimizing Tar Formation in Chichibabin Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Chichibabin reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their amination reactions, with a specific focus on minimizing the formation of tar and other undesirable byproducts. This resource provides in-depth technical guidance, field-proven insights, and validated protocols to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Chichibabin reaction?

Tar formation is a common issue in the Chichibabin reaction, often resulting from the high temperatures and strongly basic conditions required.[1] The primary culprits are polymerization and condensation reactions of the pyridine starting material and the aminopyridine product, which are promoted by the harsh reaction environment. Additionally, side reactions such as dimerization can contribute to the formation of complex, high-molecular-weight byproducts that present as tar.[2]

Q2: How does temperature control impact tar formation?

Temperature is a critical parameter in the Chichibabin reaction. While elevated temperatures are necessary to drive the reaction forward, excessive heat can accelerate the decomposition of reactants and intermediates, leading to increased tar formation.[2] It is generally recommended to run the reaction at the lowest temperature that allows for efficient hydrogen evolution, which indicates the reaction is proceeding.[2]

Q3: Can the choice of solvent influence the amount of tar produced?

Absolutely. The solvent plays a crucial role in the Chichibabin reaction by affecting the solubility of the reactants and the stability of the intermediates.[2] Aprotic solvents like xylene, toluene, or even liquid ammonia are commonly used.[1] The choice of solvent can impact the reaction rate and the extent of side reactions. For instance, running the reaction in liquid ammonia at lower temperatures can sometimes mitigate tar formation, especially for more sensitive substrates.[3]

Q4: Are there alternatives to sodium amide that might produce less tar?

While sodium amide is the classic reagent for this reaction, other metal amides like potassium amide can be used.[4] Potassium amide is more soluble in liquid ammonia, which can allow for homogeneous reaction conditions at lower temperatures, potentially reducing byproduct formation.[5] More recently, milder conditions have been developed using a sodium hydride-iodide composite, which has been shown to facilitate the amination of pyridines at significantly lower temperatures (65-85 °C), thereby minimizing tar formation.[6][7]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your Chichibabin reactions.

Issue 1: Excessive Tar Formation and Dark Reaction Mixture

A dark, tarry reaction mixture is a clear indicator of significant byproduct formation, which can complicate product isolation and reduce yields.

Root Cause Analysis:

High reaction temperatures are the most common cause of excessive tarring. The strongly basic conditions can also promote polymerization of the pyridine ring. The presence of impurities in the starting materials or solvent can also catalyze side reactions.

Mitigation Strategies & Protocols:

  • Optimize Reaction Temperature: The rule of thumb is to use the lowest temperature at which a steady evolution of hydrogen gas is observed.[2] For many pyridine derivatives in aprotic solvents, this is typically in the range of 110-130 °C.[5]

  • Controlled Reagent Addition: Adding the pyridine substrate dropwise to the heated sodium amide suspension can help to control the initial exotherm and maintain a more consistent reaction temperature.

  • Use of High-Purity Reagents and Solvents: Ensure that your pyridine, solvent, and sodium amide are of high purity and anhydrous. Water can react violently with sodium amide and contribute to byproduct formation.[8]

  • Consider Milder, Modern Protocols: For sensitive substrates, traditional high-temperature methods may be unsuitable. A recently developed method utilizing a sodium hydride-iodide composite offers a much milder alternative.[6]

Protocol: Milder Chichibabin Amination using a NaH-Iodide Composite [9]

This protocol is adapted from a milder synthesis of 2-aminopyridines.[9]

Materials:

  • Pyridine (or substituted pyridine)

  • Primary amine (e.g., n-butylamine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Lithium iodide (LiI)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Under a nitrogen atmosphere, add pyridine (0.492 mmol), sodium hydride (1.54 mmol, 3 equiv.), and lithium iodide (1.02 mmol, 2 equiv.) to a 10 mL sealed tube.

  • Add anhydrous THF (500 µL) to the tube.

  • Add the primary amine (1.00 mmol, 2 equiv.) to the reaction mixture at room temperature.

  • Seal the tube and stir the reaction mixture at 85 °C for 7 hours.

  • After completion, cool the mixture to 0 °C and quench with ice-cold water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Issue 2: Low Yield of the Desired 2-Aminopyridine Product

Low yields can be attributed to incomplete reaction, competing side reactions, or product degradation.

Root Cause Analysis:

  • Dimerization: A significant side reaction is the dimerization of the pyridine substrate, which can be favored under certain conditions. For example, 4-tert-butylpyridine can yield up to 89% of the dimer product when heated with sodium amide in xylene at atmospheric pressure.[2]

  • Over-amination: The formation of di-aminated products, such as 2,6-diaminopyridine, can occur, especially with an excess of sodium amide or at higher temperatures.[10][11]

  • Inhibiting Substituents: Electron-withdrawing groups on the pyridine ring can inhibit the Chichibabin reaction.[2]

Mitigation Strategies & Protocols:

  • Pressurization: Conducting the reaction under an inert atmosphere of nitrogen at elevated pressure (e.g., 350 psi) has been shown to significantly favor the desired amination product over dimerization.[2]

Pressure2-Aminated Product YieldDimer Product Yield
Atmospheric11%89%
350 psi Nitrogen74%26%
Data for 4-tert-butylpyridine in xylene with sodium amide.[2][9]
  • Stoichiometric Control: Carefully control the stoichiometry of sodium amide to be as close to one equivalent as possible to minimize over-amination.[10]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed to prevent the formation of di-aminated byproducts.[10]

Issue 3: Difficult Product Isolation and Purification

The presence of tar and other byproducts can make the isolation and purification of the desired aminopyridine challenging.

Root Cause Analysis:

The tarry byproducts are often complex mixtures that can co-elute with the product during chromatography or interfere with crystallization.

Mitigation Strategies & Protocols:

  • Aqueous Workup: A careful aqueous workup is crucial. After quenching the reaction (cautiously with water or ammonium chloride), extraction with a suitable organic solvent can help to separate the desired product from some of the more polar byproducts.[10]

  • Distillation/Recrystallization: For relatively simple aminopyridines, distillation or recrystallization can be effective purification methods.[10]

  • Column Chromatography: For more complex mixtures, column chromatography is often necessary. A careful selection of the stationary and mobile phases is key to achieving good separation.

Visualizations

Chichibabin Reaction and Tar Formation Pathways

Chichibabin_Reaction Pyridine Pyridine Sigma_Complex σ-Adduct (Meisenheimer Adduct) Pyridine->Sigma_Complex + NaNH2 Dimer Dimerization Byproduct Pyridine->Dimer High Temp Low Pressure Tar Tar Formation (Polymerization/Decomposition) Pyridine->Tar Excessive Heat NaNH2 NaNH2 NaNH2->Sigma_Complex Aminopyridine 2-Aminopyridine (Desired Product) Sigma_Complex->Aminopyridine - H- H2 H2 Gas Sigma_Complex->H2 Aminopyridine->Tar Excessive Heat

Caption: The Chichibabin reaction pathway and competing side reactions leading to tar formation.

Troubleshooting Workflow for Chichibabin Reactions

Troubleshooting_Workflow Start Start: Low Yield or Excessive Tar Check_Temp Is Reaction Temp Optimized? Start->Check_Temp Check_Stoich Is NaNH2 Stoichiometry 1:1? Check_Temp->Check_Stoich Yes Lower_Temp Lower Temperature to Minimum for H2 Evolution Check_Temp->Lower_Temp No Check_Purity Are Reagents Pure & Anhydrous? Check_Stoich->Check_Purity Yes Adjust_Stoich Adjust NaNH2 to ~1 Equivalent Check_Stoich->Adjust_Stoich No Consider_Milder Is Substrate Sensitive? Check_Purity->Consider_Milder Yes Purify_Reagents Purify/Dry Reagents & Solvents Check_Purity->Purify_Reagents No Use_Milder_Protocol Use NaH/LiI Protocol Consider_Milder->Use_Milder_Protocol Yes End Improved Yield & Reduced Tar Consider_Milder->End No Lower_Temp->Check_Stoich Adjust_Stoich->Check_Purity Purify_Reagents->Consider_Milder Use_Milder_Protocol->End

Caption: A logical workflow for troubleshooting and optimizing Chichibabin reactions.

References

  • Wikipedia. Chichibabin reaction. [Link]

  • Grokipedia. Chichibabin reaction. [Link]

  • UCLA Chemistry. The Chemistry of Pyridine. [Link]

  • Scientific Update. The Chichibabin amination reaction. [Link]

  • Slideshare. Chichibabin Reaction. [Link]

  • Google P
  • Wikipedia. Chichibabin pyridine synthesis. [Link]

  • Justia Patents. Chichibabin aminations of pyridine bases. [Link]

  • YouTube. Chichibabin Amination Reaction Full Detailed Reaction Mechanism. [Link]

  • ResearchGate. Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Chichibabin reaction. [Link]

  • YouTube. Chichibabin reaction mechanism & Application. [Link]

  • ChemistryViews. Milder Conditions for the Chichibabin Reaction. [Link]

  • Chemistry Notes. Chichibabin amination: Easy mechanism. [Link]

  • DR-NTU. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. [Link]

  • National Institutes of Health. Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents. [Link]

  • ResearchGate. Advances in the Study of the Chichibabin Reaction. [Link]

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Preventing dimerization in aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Dimerization

Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation, specifically dimerization, during the synthesis of aminopyridines. As Senior Application Scientists, we understand that achieving high selectivity and yield is paramount. This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the underlying chemical principles governing your reaction's success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format. We focus on the most common synthetic routes to aminopyridines and the typical dimerization issues associated with each.

Question 1: My Chichibabin reaction is producing a large amount of a bipyridine byproduct. How can I suppress this dimerization?

Answer: This is a classic challenge in Chichibabin chemistry. The formation of a 2,2'-bipyridine dimer is a known side reaction that competes with the desired amination.[1] The mechanism involves the nucleophilic attack of an intermediate σ-adduct or the deprotonated aminopyridine product onto another pyridine molecule.

Several factors influence the rate of this side reaction. Your primary levers for control are temperature, pressure, and solvent choice.

Core Insight: The hydride ion (H⁻) eliminated during the rearomatization step is a very poor leaving group.[1][2] Harsh conditions required to expel it can promote side reactions. The key is to facilitate the desired amination pathway while disfavoring the conditions that lead to dimerization.

Troubleshooting Steps:

  • Increase Reaction Pressure: This is often the most effective single change. Dimerization can be favored at atmospheric pressure. For example, the reaction of 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure yields only 11% of the desired 2-amino product, with 89% forming the dimer.[1] Increasing the pressure to 350 psi under the same conditions can dramatically shift the equilibrium, affording 74% of the aminated product and only 26% dimer.[1] The increased pressure helps to contain the evolved hydrogen gas, which is formed when the ejected hydride reacts with an amine proton source, driving the desired reaction forward.[2][3]

  • Modify Reaction Temperature: While the Chichibabin reaction often requires high temperatures (100–130°C) in solvents like xylene or toluene, excessive heat can promote byproduct formation.[4][5] If you are observing significant dimerization, a systematic decrease in temperature should be explored. Milder variants using liquid ammonia as a solvent allow for much lower reaction temperatures, which can be beneficial for sensitive substrates.[4]

  • Employ Modern Variants: Traditional conditions are often harsh. Consider a recently developed protocol using a sodium hydride-iodide composite (NaH-LiI or NaH-NaI). This system enhances the Brønsted basicity of NaH, allowing for the Chichibabin amination to proceed under milder conditions (e.g., 65-85°C in THF), which can significantly improve selectivity and substrate scope.[6]

Comparative Analysis of Chichibabin Reaction Conditions
ParameterCondition Favoring DimerizationRecommended OptimizationScientific Rationale
Pressure Atmospheric PressureIncrease pressure (e.g., >300 psi)Suppresses side reactions and helps drive the desired amination forward by managing the H₂ gas byproduct.[1]
Temperature Excessively high heat (>150°C)Lower temperature systematicallyReduces the rate of competing decomposition and dimerization pathways.[5]
Reagent Standard NaNH₂ in XyleneUse NaH-Iodide composite in THFEnables the reaction to proceed under significantly milder conditions, improving selectivity.[6]
Question 2: I'm attempting a Buchwald-Hartwig amination of a halopyridine, but my yield is low and I'm isolating a significant amount of a biaryl (bipyridine) dimer. What is causing this and how do I fix it?

Answer: Dimerization in a Buchwald-Hartwig reaction, often forming a bipyridine through homocoupling of your halopyridine starting material, is typically a sign of a dysfunctional or inefficient catalytic cycle. The desired C-N cross-coupling is being outcompeted by a C-C coupling pathway.

Core Insight: The root cause is often related to the relative rates of key steps in the catalytic cycle. If the reductive elimination step to form the C-N bond is slow, the oxidative addition intermediate [L-Pd(Ar)(X)] can undergo side reactions, including homocoupling. Your choice of ligand, base, and solvent are the most critical parameters to adjust.[7][8]

Troubleshooting Workflow:

The following decision tree can guide your optimization strategy.

G start High Dimer Formation in Buchwald-Hartwig Amination ligand Is your ligand bulky and a strong electron donor? start->ligand Step 1: Evaluate Ligand base Is your base sterically hindered and non-nucleophilic? ligand->base Yes (e.g., Buchwald-type) change_ligand Switch to a modern, bulky monodentate ligand like tBuXPhos, RuPhos, or BrettPhos. ligand->change_ligand No (e.g., PPh3, dppf) solvent Are you using a non-polar, aprotic solvent? base->solvent Yes (e.g., NaOtBu, LHMDS) change_base Switch to a stronger, non-coordinating base like NaOtBu or LiHMDS. Weaker bases can slow the cycle. base->change_base No (e.g., K2CO3, Cs2CO3) result Optimize Ligand, Base, & Solvent Simultaneously solvent->result Yes (e.g., Toluene, Dioxane) change_solvent Switch to a less coordinating solvent like Toluene. Polar, coordinating solvents can inhibit the catalyst. solvent->change_solvent No (e.g., DMF, DMSO) change_ligand->base change_base->solvent change_solvent->result

Caption: Troubleshooting workflow for dimerization in Buchwald-Hartwig amination.

Detailed Parameter Optimization:

  • Ligand Selection: This is your most powerful tool. First- and second-generation ligands (e.g., P(o-Tol)₃, BINAP, dppf) are often insufficient for challenging substrates like electron-deficient halopyridines.[8][9] Modern, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) are designed to accelerate the rate-limiting reductive elimination step, which directly outcompetes the pathways leading to dimerization.[10]

  • Base Selection: A strong, non-nucleophilic, sterically hindered base is crucial. Sodium tert-butoxide (NaOt-Bu) is the standard for a reason.[7] Weaker bases like carbonates can lead to slower deprotonation of the amine or the Pd-amine complex, stalling the catalytic cycle and allowing side reactions to occur.

  • Solvent Choice: Non-polar, aprotic solvents like toluene and dioxane are generally preferred.[10] Highly polar or coordinating solvents can interfere with the catalyst, slowing down the reaction and promoting byproduct formation.

Frequently Asked Questions (FAQs)

Question 3: What is the fundamental mechanism of dimerization during SNAr amination of pyridines?

Answer: In a Nucleophilic Aromatic Substitution (SNAr) reaction, dimerization is less common than in metal-catalyzed or radical reactions, but it can occur under specific circumstances. The primary mechanism involves the desired aminopyridine product, which is electron-rich and nucleophilic, attacking an unreacted molecule of the starting halopyridine, which is electrophilic.

This is most likely to happen when:

  • The product is highly nucleophilic: The newly formed aminopyridine can be a better nucleophile than the amine you started with.

  • High concentrations: As the reaction proceeds, the concentration of the aminopyridine product increases, raising the probability of it acting as a nucleophile.

  • Insufficient amine: If the starting amine is consumed or used in sub-stoichiometric amounts, the product has a greater opportunity to compete as the nucleophile.

To mitigate this, ensure you are using a slight excess of the primary aminating agent and maintain conditions that favor the reaction with the intended amine (e.g., appropriate temperature and concentration).[11]

Question 4: Can I use a protecting group strategy to prevent dimerization?

Answer: Yes, this is an excellent and often underutilized strategy, particularly in multi-step syntheses. Protecting the amino group of the product in situ or using a protected amine as the nucleophile can prevent it from participating in undesired side reactions.

Core Insight: The reactivity of an amino group is tied to the lone pair on the nitrogen. By converting the amine into an amide or carbamate, its nucleophilicity is drastically reduced.[12]

Common Protecting Group Strategies:

Protecting GroupReagentKey Features & ConsiderationsTypical Deprotection
Boc (Boc)₂OVery common, stable to many conditions. Ideal for general protection.[13]Acidic conditions (e.g., TFA, HCl in dioxane).
Cbz Cbz-ClStable to acid, removed by hydrogenolysis. Good for orthogonal strategies.H₂, Pd/C.
Acyl Ac₂O, Ac-ClCreates a stable amide. Requires harsher deprotection conditions.Strong acid or base hydrolysis.

Using an "ammonia equivalent" in Buchwald-Hartwig amination, such as benzophenone imine, is a form of this strategy. The imine couples with the aryl halide, and the resulting product is then hydrolyzed to reveal the primary aniline, preventing over-arylation.[8]

Benchmark Protocol: Low-Dimerization Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol provides a robust starting point for the amination of an electron-deficient halopyridine, optimized to minimize homocoupling and other side reactions.

Objective: To synthesize N-benzylpyridin-2-amine with high selectivity.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • 2-Chloropyridine

  • Benzylamine

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • Catalyst Preparation (Pre-formation):

    • In a nitrogen-filled glovebox, add Pd(OAc)₂ (0.02 mmol, 1.0 mol%) and RuPhos (0.04 mmol, 2.0 mol%) to an oven-dried reaction vial equipped with a stir bar.

    • Add 2 mL of anhydrous toluene.

    • Seal the vial and stir at room temperature for 15 minutes. The solution should become homogeneous. This pre-formation step helps ensure the generation of the active Pd(0) catalyst.

  • Reaction Assembly:

    • To the pre-formed catalyst solution, add sodium tert-butoxide (2.8 mmol, 1.4 equiv.).

    • Add 2-chloropyridine (2.0 mmol, 1.0 equiv.).

    • Finally, add benzylamine (2.2 mmol, 1.1 equiv.) via syringe.

    • Seal the reaction vial tightly with a Teflon-lined cap.

  • Reaction Execution:

    • Remove the vial from the glovebox and place it in a pre-heated oil bath at 100 °C.

    • Stir vigorously for 4-12 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS by taking a small aliquot, quenching with water, and extracting with ethyl acetate.

    • Upon completion, cool the reaction to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylpyridin-2-amine.

Rationale for Choices:

  • Ligand (RuPhos): A bulky, electron-rich Buchwald ligand to promote rapid C-N reductive elimination.[10]

  • Base (NaOt-Bu): A strong, non-nucleophilic base to ensure efficient deprotonation without interfering with the catalyst.[7]

  • Solvent (Toluene): A standard non-polar solvent that works well for these couplings.

  • Stoichiometry: A slight excess of the amine ensures the halopyridine is fully consumed, minimizing the chance for self-coupling.

References

  • The Chemistry of Pyridine.University of Illinois.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.American Chemical Society.
  • Chichibabin reaction - Wikipedia.Wikipedia.
  • Chichibabin reaction - Grokipedia.Grokipedia.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.PMC - PubMed Central.
  • Preventing byproduct formation in aminopyridine synthesis.BenchChem.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.
  • Amino Acid-Protecting Groups.SciSpace.
  • ChiChibabin reaction || Detailed Mechanism.YouTube.
  • A Comparative Analysis of Protecting Groups for Aminopyridines.BenchChem.
  • Amination of Heteroaryl Chlorides: Palladium C
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.ChemRxiv.
  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.BenchChem.
  • Buchwald-Hartwig Amination - Wordpress.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald–Hartwig amin
  • Palladium Catalyzed Amination of Aryl Chlorides.Wiley Analytical Science.
  • 23.13: Protection of Amino Groups in Synthesis.Chemistry LibreTexts.
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.DR-NTU.

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Technical Support Center: N-Alkylation of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of aminopyridines. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of this crucial transformation in synthetic chemistry. The N-alkylation of aminopyridines is a cornerstone reaction in the development of pharmaceuticals and functional materials, yet it is fraught with challenges related to regioselectivity and reactivity. This guide is structured as a series of frequently asked questions to directly address the common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary issue is regioselectivity. I'm getting a mixture of products alkylated on the pyridine ring nitrogen and the exocyclic amino nitrogen. How do I control the reaction site?

This is the most common challenge in aminopyridine chemistry. The outcome is a delicate balance between the nucleophilicity of the two nitrogen atoms, which is influenced by electronics, sterics, and reaction conditions.

Underlying Principle: The pyridine ring nitrogen (endocyclic) is generally more nucleophilic in 3- and 4-aminopyridines due to the resonance delocalization of the exocyclic nitrogen's lone pair, which reduces its availability. In 2-aminopyridines, the situation is more complex, and the exocyclic amine can sometimes be more reactive. The final product ratio is determined by the relative rates of competing SN2 reactions or, in some cases, by the thermodynamic stability of the products.

Troubleshooting Workflow & Solutions:

G cluster_problem Problem ID cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Problem Poor Regioselectivity: Mixture of Endocyclic (Ring N) and Exocyclic (Amino N) Alkylation Diagnosis What is the nature of your system? Problem->Diagnosis Analyze AP_Isomer Aminopyridine Isomer? (2-AP, 3-AP, 4-AP) Diagnosis->AP_Isomer Alkyl_Agent Alkylating Agent? (Sterically hindered vs. unhindered) Diagnosis->Alkyl_Agent Sol_Protect Strategy 1: Protect the Exocyclic Amine (e.g., Boc, Ts groups) Then alkylate the ring N. AP_Isomer->Sol_Protect If exocyclic N is too reactive Sol_Conditions Strategy 2: Modify Conditions - Use a bulky alkylating agent to favor the less hindered N. - Use a non-polar, aprotic solvent. AP_Isomer->Sol_Conditions General approach Sol_Metal Strategy 3: Metal Chelation Use a metal salt (e.g., Li+, Mg2+) to coordinate to the endocyclic N, directing alkylation to the exocyclic N. AP_Isomer->Sol_Metal To favor exocyclic N Alkyl_Agent->Sol_Conditions Steric control

Caption: Troubleshooting workflow for regioselectivity in aminopyridine N-alkylation.

  • For 4-Aminopyridine: Alkylation almost exclusively occurs on the more nucleophilic endocyclic (ring) nitrogen. If you desire exocyclic alkylation, you must protect the ring nitrogen first. A common strategy involves transient protection or using directing groups.

  • For 3-Aminopyridine: Similar to 4-aminopyridine, the endocyclic nitrogen is generally more nucleophilic. Selective alkylation on the exocyclic amine is challenging without a protection strategy.

  • For 2-Aminopyridine: This isomer is the most complex. The proximity of the two nitrogen atoms allows for intramolecular hydrogen bonding and potential chelation effects with metal cations from the base. This can sometimes favor exocyclic N-alkylation. Electron-donating groups on the pyridine ring tend to increase the nucleophilicity of the 2-amino group.[1]

    • Solution 1 (Favoring Endocyclic-N): Use a strong, non-coordinating base (like NaH or KHMDS) in an aprotic solvent (like THF or DMF). This deprotonates the exocyclic amine, making it less nucleophilic than the neutral ring nitrogen.

    • Solution 2 (Favoring Exocyclic-N): Employ a weaker base (like K₂CO₃ or Cs₂CO₃) in a polar solvent. Alternatively, a protection/deprotection sequence is the most reliable method. Protecting the exocyclic amine with a group like Boc (tert-butoxycarbonyl) or a tosyl group allows for clean alkylation on the ring nitrogen, followed by deprotection.

Q2: My reaction is extremely slow or fails to proceed. What are the key factors to enhance reactivity?

Low reactivity is typically due to a poor choice of alkylating agent, insufficient base strength, or suboptimal solvent and temperature conditions.

Underlying Principle: The N-alkylation is an SN2 reaction. Its rate is dependent on the concentration and reactivity of both the nucleophile (the aminopyridine) and the electrophile (the alkylating agent). The base's role is to deprotonate the aminopyridine (if required), increasing its nucleophilicity.

Troubleshooting Steps:

  • Evaluate the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a sluggish reaction, switching to the corresponding bromide or iodide will significantly accelerate the rate. Alkyl triflates (R-OTf) and tosylates (R-OTs) are even more reactive and are excellent alternatives for unreactive systems.

  • Increase Base Strength: If you are using a mild base like potassium carbonate (K₂CO₃), it may not be strong enough to deprotonate the exocyclic amine sufficiently, especially if its pKa is high. Consider switching to a stronger base.

    • Table 1: Common Bases for N-Alkylation

      Base Solvent(s) Typical Use Case
      K₂CO₃, Cs₂CO₃ Acetonitrile, DMF General purpose, good for reactive halides.[2]
      NaH, KH THF, Dioxane, DMF Strong, non-nucleophilic; for less acidic amines.
      KHMDS, NaHMDS THF, Toluene Very strong, bulky; good for preventing side reactions.

      | DBU, DIPEA | DCM, Acetonitrile | Organic bases; good for acid-sensitive substrates. |

  • Solvent and Temperature: The solvent must fully dissolve your aminopyridine and base.

    • Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the base, leaving a more "naked" and reactive anion, while not solvating the nucleophile as strongly as protic solvents.

    • Heating the reaction is a standard method to increase the rate. A good starting point is 50-80 °C, but some less reactive combinations may require temperatures above 100 °C. Always monitor for potential side reactions at higher temperatures.

Q3: I'm observing significant amounts of dialkylated product on the exocyclic amine. How can this be suppressed?

Dialkylation occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[3][4] This is a classic problem in amine alkylation.[3][4]

Underlying Principle: The electron-donating nature of the first alkyl group added to the exocyclic nitrogen increases its electron density, making it more nucleophilic and prone to a second reaction.

Solutions:

  • Stoichiometry Control: Use a slight excess of the aminopyridine relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents). This ensures the alkylating agent is consumed before it can react extensively with the mono-alkylated product.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material over the product.

  • Protonation Strategy: A clever approach is to use the amine hydrobromide salt as the starting material.[5] A carefully chosen amount of base will selectively deprotonate the starting primary amine, allowing it to react. The resulting secondary amine product will immediately be protonated by another molecule of the starting salt, effectively "protecting" it from further alkylation.[5]

  • Bulky Reagents: If possible, using a sterically bulky alkylating agent or a bulky base can disfavor the second alkylation step due to steric hindrance around the already substituted nitrogen.

Detailed Experimental Protocol: Selective N1-Alkylation of 4-Aminopyridine

This protocol describes a reliable method for the selective alkylation on the endocyclic (ring) nitrogen of 4-aminopyridine, a common transformation.

Objective: Synthesize 1-benzyl-4-aminopyridinium bromide.

Reagents & Materials:

  • 4-Aminopyridine (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Diethyl ether (for precipitation)

  • Buchner funnel and filter paper

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (e.g., 5.0 g, 53.1 mmol).

  • Dissolution: Add anhydrous acetonitrile (50 mL) to the flask. Stir the mixture at room temperature until the 4-aminopyridine is fully dissolved.

  • Reagent Addition: Slowly add benzyl bromide (e.g., 6.6 mL, 55.8 mmol, 1.05 eq) to the solution via syringe over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM), observing the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the flask to room temperature. A white precipitate of the product should form. To maximize precipitation, you can place the flask in an ice bath for 30 minutes and add diethyl ether (50 mL).

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether (2 x 20 mL) to remove any unreacted benzyl bromide.

  • Drying: Dry the white crystalline solid under vacuum to obtain the pure 1-benzyl-4-aminopyridinium bromide.

Mechanistic Deep Dive: The Regioselectivity Dilemma

The choice of alkylation site is a kinetic competition. The diagram below illustrates the competing pathways for a generic aminopyridine.

G Start Aminopyridine + R-X (Alkyl Halide) Endo_N Endocyclic N Attack (Ring Nitrogen) Start->Endo_N:f0 k_endo Exo_N Exocyclic N Attack (Amino Nitrogen) Start->Exo_N:f0 k_exo Product_Endo Endocyclic Alkylation Product (Pyridinium Salt) Endo_N:f1->Product_Endo Product_Exo Exocyclic Alkylation Product (N-Alkyl Aminopyridine) Exo_N:f1->Product_Exo Note Relative rates (k_endo vs k_exo) determine the major product. This is influenced by: - Sterics - Electronics - Solvent - Base

Caption: Competing N-alkylation pathways in aminopyridines.

References

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. (2022). The Journal of Organic Chemistry.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023). ChemRxiv.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). Preprints.org.
  • Synthesis of N-alkyl-4-aminopyridine. (2018).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2014).
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Process for the N-alkylation of aminopyridines. (2021).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023). Cambridge Open Engage.
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str

Sources

Technical Support Center: Column Chromatography Purification of 4-methoxy-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 4-methoxy-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the successful isolation of this compound. The following information is curated from established chromatographic principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its purification via column chromatography can present challenges due to its basicity and polarity. The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, leading to common issues such as peak tailing, poor resolution, and low recovery. This guide provides a structured approach to troubleshoot these problems and offers detailed protocols for a successful purification.

Frequently Asked Questions (FAQs)

Q1: Why is my purified this compound showing significant peak tailing on a silica gel column?

A1: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[1][2][3] The primary cause is the strong interaction between the basic nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This results in a non-uniform elution front, causing the peak to tail.

Q2: I am experiencing low recovery of my compound after column chromatography. What are the likely causes?

A2: Low recovery can stem from several factors. The most probable cause is irreversible adsorption of your basic compound to the acidic silica gel. Other possibilities include compound degradation on the silica surface or the use of a mobile phase with insufficient elution strength to completely desorb the compound from the stationary phase.[3]

Q3: My compound is colorless. How can I effectively monitor its elution from the column?

A3: For colorless compounds, the most common method is to collect fractions and analyze them using Thin-Layer Chromatography (TLC) with a UV indicator. This compound, being an aromatic compound, should be UV active. Staining the TLC plates with reagents like potassium permanganate or iodine can also be used for visualization.[4]

Q4: Can I use a different stationary phase instead of silica gel?

A4: Yes, using an alternative stationary phase is an excellent strategy. Neutral or basic alumina can be effective in reducing the strong acidic interactions. Another option is to use amine-functionalized silica gel, which has a basic surface and is specifically designed for the purification of amines.[3]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound and provides systematic solutions.

Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing Strong interaction between the basic amine and acidic silica gel.- Add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase. This will neutralize the active silanol sites. - Use a less acidic stationary phase like neutral alumina or amine-functionalized silica gel.[3]
Poor Separation (Co-elution) - Inappropriate mobile phase polarity. - Column overloading.- Optimize the mobile phase composition using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. - Ensure you are not loading too much crude material onto the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Low Recovery - Irreversible adsorption to silica gel. - Compound degradation.- Use a deactivated stationary phase (e.g., amine-functionalized silica) or add a base to your eluent. - If degradation is suspected, minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution.
Compound Elutes with the Solvent Front The mobile phase is too polar.Start with a less polar solvent system. For example, if you are using 50% ethyl acetate in hexanes, try starting with 10-20% ethyl acetate in hexanes and gradually increase the polarity.
No Compound Eluting - The mobile phase is not polar enough. - The compound may have degraded on the column.- Gradually increase the polarity of your mobile phase. A gradient elution from a non-polar to a more polar solvent system is often effective. - To check for degradation, you can perform a stability test by spotting your compound on a TLC plate with a small amount of silica gel and letting it sit for a few hours before developing.

Experimental Protocols

The following is a generalized protocol for the purification of this compound. This should be considered a starting point, and optimization based on TLC analysis of your crude material is crucial.

Thin-Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine the optimal mobile phase for column chromatography. An ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.[5]

Procedure:

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate (with a fluorescent indicator).

  • Develop the TLC plate in a chamber with a pre-determined solvent system. Start with a relatively non-polar mixture, such as 20% ethyl acetate in hexanes, and gradually increase the polarity.

  • To counteract potential peak tailing on the TLC plate, you can add 0.5% triethylamine to the developing solvent.

  • Visualize the spots under a UV lamp (254 nm). The desired product should appear as a dark spot.

  • Calculate the Rf value for your target compound in different solvent systems to find the optimal one.

Table 1: Example TLC Solvent Systems

Solvent System (v/v) Observed Rf (Example) Comments
20% Ethyl Acetate / 80% Hexanes0.1Too low, increase polarity.
40% Ethyl Acetate / 60% Hexanes0.25Good starting point for the column.
60% Ethyl Acetate / 40% Hexanes0.5Too high, decrease polarity.
Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Triethylamine (optional)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Secure the column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (dry loading).

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC (e.g., 40% ethyl acetate in hexanes with 0.5% triethylamine).

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute more polar impurities.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified compound under high vacuum.

Visualizations

Workflow for Troubleshooting Column Chromatography

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem tailing Peak Tailing problem->tailing Yes poor_sep Poor Separation problem->poor_sep Yes low_recovery Low Recovery problem->low_recovery Yes end Successful Purification problem->end No solution_tailing Add Triethylamine (0.1-1%) to Eluent OR Use Amine-Functionalized Silica tailing->solution_tailing solution_sep Optimize Solvent System via TLC (Rf ~0.2-0.3) & Reduce Sample Load poor_sep->solution_sep solution_recovery Use Deactivated Stationary Phase OR Increase Eluent Polarity low_recovery->solution_recovery solution_tailing->end solution_sep->end solution_recovery->end

Caption: A decision tree for troubleshooting common issues in the purification of this compound.

General Column Chromatography Workflow

Chromatography_Workflow tlc 1. TLC Optimization (Find Solvent System, Rf ~0.2-0.3) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Dry Loading Recommended) packing->loading elution 4. Elution (Collect Fractions) loading->elution monitoring 5. Fraction Monitoring (TLC Analysis) elution->monitoring combine 6. Combine Pure Fractions monitoring->combine evaporation 7. Solvent Evaporation combine->evaporation drying 8. High Vacuum Drying evaporation->drying product Pure Product drying->product

Caption: A step-by-step workflow for the column chromatography purification process.

References

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ACS Omega. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. [Link]

  • Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine.
  • PubMed. (2001). Analytical method of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in human hair by column-switching liquid chromatography-mass spectrometry. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • ResearchGate. (2025, August 7). Improved Procedures for Preparation of 4-Hydroxy- and 2-Amino-4-methoxypyridines. [Link]

  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved from [Link]

  • MDPI. (2025, February 1). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. [Link]

  • ResearchGate. (2025, August 6). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

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Technical Support Center: Recrystallization Methods for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted pyridines via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of crystallizing this important class of heterocyclic compounds. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and functional materials, making their purification a critical step in synthesis. However, their unique electronic properties and potential for strong intermolecular interactions can present challenges during crystallization.

This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address the common issues encountered in the lab. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity crystalline products.

Troubleshooting Guide & FAQs

Common Issues in Pyridine Recrystallization

Question: My substituted pyridine is not dissolving in the chosen solvent, even with heating. What's wrong?

Answer: This issue typically points to a fundamental mismatch between your compound and the solvent. Here's a breakdown of the likely causes and solutions:

  • Incorrect Solvent Polarity: The "like dissolves like" principle is paramount in recrystallization.[1][2][3] Pyridine and its derivatives are generally polar molecules.[1] The polarity can be significantly influenced by the nature and position of the substituents. For instance, electron-donating groups like amino or hydroxyl groups increase polarity, while alkyl groups decrease it. If your solvent is too nonpolar (e.g., hexane, toluene), it may not have sufficient solvating power for a polar pyridine derivative.

    • Solution: You should perform small-scale solubility tests with a range of solvents of varying polarities.[4] For polar pyridines, consider solvents like ethanol, methanol, water, or mixtures such as ethanol/water.[2][4]

  • Insoluble Impurities: The undissolved material might not be your target compound but rather insoluble impurities.[1]

    • Solution: If a significant portion of your compound has dissolved and a small amount of solid remains, you may need to perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[1]

Question: My compound dissolved, but no crystals are forming after the solution has cooled. What should I do?

Answer: This is a very common and often frustrating issue in recrystallization, typically stemming from one of several factors:

  • Excessive Solvent: This is the most frequent reason for crystallization failure.[5] If the solution is not saturated or is only weakly supersaturated upon cooling, the solute molecules will remain in solution.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[1] Once the volume is reduced, allow the solution to cool again.

  • Supersaturation: The solution may be supersaturated, a metastable state where the compound is dissolved beyond its normal solubility limit but has not yet begun to crystallize.[5][6]

    • Solution 1: Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus of the solution.[1][6] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

    • Solution 2: Seeding: If you have a small, pure crystal of your compound (a "seed crystal"), adding it to the cooled solution can initiate crystallization.[1][6] The seed crystal acts as a template for other molecules to deposit onto.

  • Slow Crystallization Kinetics: Some substituted pyridines, particularly those with complex structures or flexible side chains, may be slow to crystallize.

    • Solution: Be patient. Allow the solution to stand undisturbed for a longer period, even overnight. Further cooling in an ice bath or refrigerator can also promote crystallization, but slow cooling often yields better quality crystals.[4]

Question: My substituted pyridine is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5][7] This is common when the melting point of the compound is low or when the compound is significantly impure, leading to a large melting point depression.[5][8]

  • Cause: The primary reason for oiling out is that the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point.[8] Then, allow the solution to cool very slowly. Slow cooling is critical to give the molecules time to orient themselves into a crystal lattice rather than aggregating as a disordered liquid.[5]

    • Change the Solvent System: The initial solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system. For instance, if you are using a nonpolar solvent, the addition of a miscible, more polar "anti-solvent" can sometimes induce crystallization.

    • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point so that the solution can be cooled to a temperature below the melting point of your compound before it becomes supersaturated.

Solvent Selection for Substituted Pyridines

Question: How do I choose the best solvent for recrystallizing my specific substituted pyridine?

Answer: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For substituted pyridines, the polarity of the molecule is the key determinant.

  • General Principle: Start with the "like dissolves like" rule.[2][3]

    • Polar Pyridines (e.g., aminopyridines, hydroxypyridines, pyridine-N-oxides): These compounds often have good solubility in polar protic solvents like ethanol, methanol, and water, or polar aprotic solvents like acetone and ethyl acetate.[2][10] Mixed solvent systems such as ethanol/water or ethyl acetate/hexane are also very effective.[4][11]

    • Nonpolar Pyridines (e.g., alkyl- or aryl-substituted pyridines): These may be more soluble in less polar solvents like toluene, dichloromethane, or even hexane, depending on the nature of the substituent.[12]

  • Systematic Approach:

    • Small-Scale Solubility Tests: Test the solubility of a small amount of your compound (a few milligrams) in about 0.5 mL of various solvents at room temperature and then upon heating.[4]

    • Evaluate Solvent Performance: The best solvent will show poor solubility at room temperature but complete dissolution upon heating. Good crystal formation should be observed upon cooling.

Here is a table of common solvents to consider for screening:

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for very polar pyridines; slow to dry.[2]
EthanolHigh78An excellent, versatile solvent for many pyridine derivatives.[2][10]
MethanolHigh65Good for polar compounds, but its lower boiling point can be a disadvantage.[2]
IsopropanolMedium82A good alternative to ethanol.
AcetoneMedium56A general-purpose solvent, but its low boiling point can make it tricky to work with.[2]
Ethyl AcetateMedium77Good for compounds of intermediate polarity.[2]
DichloromethaneLow-Medium40Useful for less polar compounds, but has a very low boiling point.[2]
TolueneLow111Good for aromatic and less polar compounds; high boiling point can make it difficult to remove.[2]
HexaneLow69Suitable for nonpolar compounds; often used as an "anti-solvent" in mixed systems.[2]
Advanced Techniques

Question: I'm working with a pyridine derivative that is difficult to crystallize. Are there any other methods I can try?

Answer: Yes, for particularly challenging compounds, several advanced techniques can be employed:

  • Mixed-Solvent Recrystallization: This is a powerful technique when no single solvent is ideal.[4]

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble).

    • Heat the solution to just below the boiling point.

    • Add a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (turbid).[13]

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

  • Co-crystallization: For compounds that resist crystallization, forming a co-crystal with a suitable co-former (e.g., a carboxylic acid or another molecule capable of strong hydrogen bonding) can be an effective purification strategy.[14] The co-crystal can then be purified by recrystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the standard procedure for recrystallizing a substituted pyridine from a single solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude substituted pyridine and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[4]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals to a constant weight.

Workflow for Recrystallization Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Start with Crude Substituted Pyridine dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes too_much_solvent Too Much Solvent? crystals_form->too_much_solvent No oiling_out->crystals_form No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes end Pure Product collect_crystals->end boil_off Boil Off Some Solvent too_much_solvent->boil_off Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal too_much_solvent->induce_crystallization No boil_off->cool induce_crystallization->cool change_solvent Change Solvent System induce_crystallization->change_solvent Still No Crystals reheat_add_solvent->cool change_solvent->dissolve

Caption: A decision-making workflow for troubleshooting common issues during the recrystallization of substituted pyridines.

References

  • Recrystallization-1.pdf. (n.d.).
  • How to crystallize the natural compounds from plant extracts? (2013, January 28). ResearchGate. Retrieved from [Link]

  • Flexi answers - How can an oil be recrystallized? | CK-12 Foundation. (n.d.). CK-12 Foundation.
  • Recrystallization. --->. (n.d.).
  • US4104290A - Process for separating oils and fats into liquid and solid fractions - Google Patents. (n.d.). Google Patents.
  • US3467659A - Process for the reduction of pyridine n-oxides - Google Patents. (n.d.). Google Patents.
  • Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents. (n.d.). Google Patents.
  • Crystallization. (n.d.).
  • A method to crystallize substances that oil out. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • Recrystallization. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents. (n.d.). Google Patents.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved from [Link]

  • pyridine-n-oxide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents. (n.d.). Google Patents.
  • Sonocrystallization of Fats: Considerations for Industrial Applications - YouTube. (2021, April 23). YouTube. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 4-methoxy-N-methylpyridin-2-amine and Other Pyridine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the pyridine scaffold represents a cornerstone of medicinal chemistry, offering a versatile platform for developing novel therapeutics.[1][2] This guide provides an in-depth comparison of 4-methoxy-N-methylpyridin-2-amine and related pyridine derivatives, focusing on their potential biological activities.

Due to the limited availability of direct experimental data for this compound in the public domain, this guide will leverage a data-driven approach by examining the biological profile of its close structural analog, 2-amino-4-methoxypyridine, and other related pyridine derivatives. The primary focus will be on the inhibition of inducible nitric oxide synthase (iNOS), a critical target in various inflammatory and pathological conditions.[3][4]

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine structural motif is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The position and nature of substituents on the pyridine ring play a crucial role in determining the potency and selectivity of these compounds. The 4-methoxy and N-methyl groups of our topic compound, this compound, are expected to significantly influence its physicochemical properties and target interactions.

Comparative Analysis: Pyridine Derivatives as iNOS Inhibitors

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) that can contribute to tissue damage in various diseases.[3][5] Consequently, the development of selective iNOS inhibitors is a major goal in therapeutic research. Several 2-aminopyridine derivatives have shown potent inhibitory activity against iNOS.

Below is a comparative summary of the in vitro inhibitory activity of 2-amino-4-methoxypyridine and other relevant pyridine derivatives against iNOS.

CompoundStructureiNOS IC₅₀ (nM)Selectivity vs. nNOSSelectivity vs. eNOSReference
2-Amino-4-methylpyridine2-amino, 4-methyl substituted pyridine6 (murine)~17x~17x[4]
2-Amino-4-methoxypyridine2-amino, 4-methoxy substituted pyridine40 (human)~2.5x~2.5x[4]
AminoguanidineGuanidine derivative (reference compound)2000-5000LowLow[4]

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. The IC₅₀ value for 2-amino-4-methoxypyridine is for the human recombinant enzyme, while the value for 2-amino-4-methylpyridine is for the enzyme from mouse RAW 264.7 cells.

Expert Insights on Structure-Activity Relationship (SAR):

The data suggests that the 4-substituent on the 2-aminopyridine scaffold plays a critical role in iNOS inhibitory activity. The methoxy group in 2-amino-4-methoxypyridine, while leading to a slightly lower potency compared to the methyl group in the murine enzyme assay, still demonstrates significant inhibition of the human enzyme.[4]

The effect of N-methylation on the 2-amino group, as in this compound, is not experimentally determined in this context. However, in medicinal chemistry, N-methylation can have several effects:

  • Increased Lipophilicity: This can enhance membrane permeability and potentially improve cell-based activity and oral bioavailability.

  • Altered Basicity: The basicity of the amino group can be a key determinant for interaction with the target protein. N-methylation will alter this property.

  • Steric Effects: The addition of a methyl group can introduce steric hindrance that may either enhance or diminish binding to the target.

Without direct experimental data, the precise impact of N-methylation on the iNOS inhibitory activity of this compound remains speculative. However, based on the potent activity of its parent amine, it is a promising candidate for investigation as an iNOS inhibitor.

Experimental Protocol: In Vitro iNOS Inhibition Assay

To enable researchers to validate and expand upon these findings, a detailed, self-validating protocol for an in vitro iNOS inhibition assay is provided below. This protocol is based on commonly used methods for assessing iNOS activity.[3][6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human iNOS enzyme.

Materials:

  • Recombinant human iNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH₄) (cofactor)

  • Calmodulin

  • Calcium Chloride (CaCl₂)

  • HEPES buffer (pH 7.4)

  • Griess Reagent (for nitrite determination)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer and Reagents add_enzyme Add iNOS Enzyme, Cofactors, and Calmodulin to Wells prep_reagents->add_enzyme prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds or Vehicle (DMSO) prep_compounds->add_compounds add_enzyme->add_compounds pre_incubate Pre-incubate at 37°C for 10 min add_compounds->pre_incubate add_substrate Initiate Reaction by Adding L-Arginine pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate stop_reaction Stop Reaction (e.g., by adding a stopping reagent) incubate->stop_reaction add_griess Add Griess Reagent to each well stop_reaction->add_griess incubate_color Incubate at Room Temperature for 15 min add_griess->incubate_color read_absorbance Read Absorbance at 540 nm incubate_color->read_absorbance calculate_ic50 Calculate % Inhibition and Determine IC₅₀ read_absorbance->calculate_ic50

Caption: Workflow for in vitro iNOS inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare all buffers and solutions to their final working concentrations. The assay buffer typically consists of HEPES buffer supplemented with necessary ions.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant human iNOS, NADPH, BH₄, calmodulin, and CaCl₂.

  • Addition of Inhibitors: Add the diluted test compounds or vehicle (DMSO for control wells) to the respective wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding L-arginine to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection of Nitrite: Stop the reaction and measure the amount of nitrite (a stable breakdown product of NO) produced using the Griess reagent. This involves adding the Griess reagent to each well and incubating at room temperature for 15 minutes to allow for color development.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The iNOS Signaling Pathway

To provide a broader context for the biological significance of iNOS inhibition, the following diagram illustrates the key signaling events leading to iNOS expression and the subsequent production of nitric oxide.

G cluster_stimuli Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_transcription Transcription & Translation cluster_activity Enzymatic Activity LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines (e.g., IFN-γ, TNF-α) IFNGR IFN-γ Receptor Cytokines->IFNGR TNFR TNF-α Receptor Cytokines->TNFR NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway JAK_STAT_pathway JAK/STAT Pathway IFNGR->JAK_STAT_pathway TNFR->NFkB_pathway iNOS_gene iNOS Gene Transcription NFkB_pathway->iNOS_gene JAK_STAT_pathway->iNOS_gene MAPK_pathway->iNOS_gene iNOS_protein iNOS Protein Synthesis iNOS_gene->iNOS_protein iNOS_enzyme iNOS iNOS_protein->iNOS_enzyme L_Arginine L-Arginine L_Arginine->iNOS_enzyme + O₂, NADPH NO Nitric Oxide (NO) iNOS_enzyme->NO L_Citrulline L-Citrulline iNOS_enzyme->L_Citrulline

Caption: Simplified iNOS signaling pathway.

This pathway highlights how inflammatory stimuli lead to the activation of transcription factors such as NF-κB and STAT1, which in turn drive the expression of the iNOS gene.[5][7] The resulting iNOS enzyme then catalyzes the production of NO from L-arginine. Inhibitors of iNOS, such as the 2-aminopyridine derivatives discussed, act directly on the iNOS enzyme to block this final step.

Conclusion and Future Directions

While direct biological data for this compound remains to be elucidated, the strong iNOS inhibitory activity of its parent amine, 2-amino-4-methoxypyridine, and other related analogs provides a compelling rationale for its investigation as a potential anti-inflammatory agent. The provided comparative data and experimental protocol offer a solid foundation for researchers to explore the therapeutic potential of this and other novel pyridine derivatives.

Future studies should focus on the synthesis and direct biological evaluation of this compound in iNOS inhibition assays and other relevant biological screens. A thorough investigation of its selectivity profile against other NOS isoforms and a broader panel of kinases will be crucial for determining its therapeutic window and potential off-target effects.

References

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The Pyridine Scaffold: A Comparative Guide to its Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a simple six-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, structural versatility, and ability to engage in various biological interactions have cemented its importance in the design of a vast array of therapeutic agents.[1] This guide provides an in-depth comparative analysis of pyridine derivatives as kinase inhibitors, offering experimental data, detailed protocols, and insights into their mechanisms of action to aid researchers in the rational design of next-generation therapeutics.

The Enduring Appeal of Pyridine in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are pivotal regulators of cellular signaling pathways.[2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets. The pyridine scaffold is a recurring motif in a multitude of FDA-approved kinase inhibitors due to several key features:

  • Hydrogen Bonding Capacity: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a critical interaction for anchoring inhibitors to the hinge region of the kinase ATP-binding pocket.[3]

  • Structural Versatility: The pyridine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

  • Bioisosteric Replacement: Pyridine and its fused bicyclic derivatives, such as pyrazolopyridines, are often considered bioisosteres of the purine core of ATP, enabling them to effectively compete for the ATP-binding site.

This guide will delve into a comparative study of various classes of pyridine-based kinase inhibitors, highlighting their performance against key oncogenic kinases.

A Comparative Look at Pyridine-Based Kinase Inhibitor Scaffolds

The versatility of the pyridine scaffold has given rise to a diverse array of kinase inhibitors. Here, we compare several prominent classes, with a focus on their target kinases and inhibitory potencies.

Aminopyridines

The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region.[1][3]

Fused Pyridine Systems: Expanding the Chemical Space

Fusing the pyridine ring with other heterocyclic structures has led to the development of highly potent and selective kinase inhibitors.

  • Pyrazolopyridines: This class of privileged heterocyclic cores is present in several inhibitors that have been developed against various cancers.[4]

  • Imidazopyridines: These derivatives have shown promise as potent inhibitors of kinases such as FLT3 and Aurora kinases.

  • Pyrrolopyridines: Derivatives of this scaffold have demonstrated potent inhibitory activity against kinases like Met kinase, Flt-3, and VEGFR-2.[5][6]

  • Thienopyridines: This class of compounds has been explored for its antiplatelet activity through the inhibition of the P2Y12 receptor, a G-protein coupled receptor, but its derivatives also show kinase inhibitory potential.[3][7]

  • Furopyridines: Recent studies have identified furopyridine derivatives as potent inhibitors of both wild-type and mutant forms of EGFR.

The following table provides a comparative overview of the inhibitory activities of representative compounds from these classes against a panel of kinases.

Scaffold ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
Aminopyridine Compound 26VRK1150[3]
Pyrazolopyridine Compound 28CSK<3[4]
Imidazopyridine A dual FLT3/Aurora inhibitorFLT3-
Aurora-A-
Pyrrolopyridine Compound 2Met1.8[5][6]
Flt-34[5][6]
VEGFR-227[5][6]
Compound 1rFMS30[8]
Thienopyridine Thienopyrimidine/thienopyridine derivativesAurora-BVarious[7]
Furopyridine PD18EGFR (wild-type)-
EGFR (L858R/T790M)-
EGFR (L858R/T790M/C797S)-

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Kinase Selectivity: A Critical Parameter for Drug Development

While high potency against the primary target is desirable, the selectivity of a kinase inhibitor across the human kinome is equally critical to minimize off-target effects and associated toxicities.[9] Kinome scanning technologies provide a comprehensive view of an inhibitor's selectivity profile.

The selectivity of a compound can be quantified using a Selectivity Score (S-score) , which is the ratio of kinases inhibited above a certain threshold to the total number of kinases tested.[8] A lower S-score indicates higher selectivity.

For example, in a study of aminopyridine-based VRK1 inhibitors, the introduction of a methyl group to the pyridine scaffold in compound 26 (S(50%) = 0.04) markedly improved its selectivity over the prototype compound 5 (S(50%) = 0.25) when screened against a panel of 48 human kinases.[3]

The following diagram illustrates the concept of a kinome scan, where red circles indicate inhibited kinases. A more selective inhibitor will have fewer and smaller red circles.

cluster_0 Highly Selective Inhibitor cluster_1 Promiscuous Inhibitor a1 a2 b1 b2 b3 b4 b5 b6 c1 c2 c3 c4 c5 c6 d1 d2

Conceptual representation of kinome selectivity.

Overcoming Resistance: A Major Challenge in Kinase Inhibitor Therapy

A significant challenge in cancer therapy is the emergence of drug resistance, often driven by secondary mutations in the kinase domain that prevent inhibitor binding.[10][11] The development of next-generation inhibitors capable of overcoming these resistance mutations is a key focus of drug discovery.

  • EGFR T790M "Gatekeeper" Mutation: The T790M mutation in the Epidermal Growth Factor Receptor (EGFR) is a common mechanism of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib. Pyrimidine-based irreversible EGFR inhibitors have been developed to target this mutation.[12][13] However, further mutations, such as C797S, can confer resistance to these third-generation inhibitors.[14]

  • BCR-ABL T315I Mutation: The T315I mutation in the BCR-ABL fusion protein confers resistance to imatinib and second-generation inhibitors in Chronic Myeloid Leukemia (CML).[10][15] Pyrido-pyrimidine inhibitors have shown efficacy against some imatinib-resistant mutants, but not T315I.[11]

  • VEGFR2 Resistance: Resistance to VEGFR2 inhibitors can emerge through mechanisms such as the activation of alternative signaling pathways.[16][17]

The following diagram illustrates how a gatekeeper mutation can sterically hinder the binding of an inhibitor.

cluster_0 Wild-Type Kinase cluster_1 Mutant Kinase WT_pocket ATP Binding Pocket (Threonine at gatekeeper) Inhibitor_WT Inhibitor Inhibitor_WT->WT_pocket Binds effectively Mutant_pocket ATP Binding Pocket (Isoleucine at gatekeeper) Inhibitor_Mutant Inhibitor Mutant_pocket->Inhibitor_Mutant Steric Hindrance (Binding blocked) cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Combine Kinase, Substrate, ATP, and Inhibitor B Add ADP-Glo™ Reagent A->B Incubate 40 min C Add Kinase Detection Reagent B->C Incubate 30-60 min D Measure Luminescence C->D

Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol for IC50 Determination (96-well plate format):

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in the appropriate kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add 10 µL of the serially diluted compound or vehicle control to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase reaction buffer to each well.

    • Initiate the reaction by adding 10 µL of ATP solution in kinase reaction buffer to each well. The final reaction volume is 30 µL.

  • Incubation:

    • Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 30 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 60 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [9][18] Workflow:

cluster_0 Step 1: Cell Seeding cluster_1 Step 2: Treatment cluster_2 Step 3: MTT Addition & Incubation cluster_3 Step 4: Formazan Solubilization & Detection A Seed cells in a 96-well plate B Add serially diluted inhibitor A->B Incubate 24h C Add MTT reagent B->C Incubate 24-72h D Add solubilization solution C->D Incubate 2-4h E Measure Absorbance D->E Incubate ~2h in the dark

Workflow for the MTT Cell Proliferation Assay.

Detailed Protocol (96-well plate format):

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The pyridine scaffold continues to be a cornerstone in the development of kinase inhibitors. Its versatility has enabled the design of a wide range of derivatives with potent and selective activities against various kinases implicated in cancer and other diseases. This guide has provided a comparative overview of several classes of pyridine-based inhibitors, highlighting their performance, selectivity, and the challenges of acquired resistance. The detailed experimental protocols offer a framework for the rigorous evaluation of novel compounds.

Future research in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target toxicities, as well as novel strategies to overcome resistance mechanisms. The continued exploration of the chemical space around the pyridine scaffold, guided by a deep understanding of kinase biology and structure-based drug design, holds immense promise for the discovery of the next generation of targeted therapies.

References

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  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

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Assessing the Cross-Reactivity of 4-methoxy-N-methylpyridin-2-amine: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the intricate process of drug discovery, the journey of a small molecule from a preliminary hit to a clinical candidate is governed by a rigorous evaluation of its efficacy, safety, and mechanism of action. A critical determinant of a compound's success is its selectivity—the ability to interact with its intended biological target while minimizing engagement with other proteins. This guide provides a comprehensive framework for assessing the cross-reactivity of 4-methoxy-N-methylpyridin-2-amine, a compound featuring a pyridine scaffold common in many therapeutic agents.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering a narrative that blends established protocols with the strategic rationale behind experimental choices. We will navigate the essential assays required to build a robust selectivity profile, compare its performance against relevant alternatives, and interpret the resulting data to make informed decisions.

The Rationale: Why Cross-Reactivity Assessment is Non-Negotiable

This compound belongs to the aminopyridine class of compounds, a privileged structure in medicinal chemistry.[2] While a compound may be designed with a specific target in mind, its structural features can permit binding to unintended "off-targets." These off-target interactions are a primary cause of adverse drug reactions and preclinical toxicity, contributing significantly to the high attrition rates in drug development.[3][4]

Conversely, a well-characterized "polypharmacology," where a drug intentionally interacts with multiple targets, can sometimes yield superior therapeutic outcomes.[5] Therefore, a comprehensive assessment of cross-reactivity is not merely a precautionary step but a fundamental component of understanding a compound's true mechanism of action and therapeutic potential. This guide will establish a multi-tiered strategy to de-risk and characterize this compound.

Experimental Design: A Multi-Pronged, Validating Workflow

For this comparative guide, we will assess this compound against two hypothetical alternatives:

  • Comparator A (Structural Analog): 4-ethoxy-N-methylpyridin-2-amine, to understand how minor structural modifications impact selectivity.

  • Comparator B (Known Selective Inhibitor): A well-characterized inhibitor of the hypothetical primary target, serving as a benchmark for selectivity.

Figure 2: The principle of target stabilization in the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses the primary target) to ~80% confluency. Treat cells with a high concentration (e.g., 10-20 µM) of this compound or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting with a specific antibody.

  • Data Analysis: Plot the band intensity for the target protein against the temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and therefore, engagement. The magnitude of the shift (ΔTm) is a measure of the stabilizing effect.

Data Presentation and Comparative Analysis

The data from these experiments should be consolidated into clear tables to facilitate objective comparison.

Table 1: Broad Kinase Screen Results (% Inhibition at 1 µM) This table summarizes the initial hit-finding data.

Kinase TargetThis compoundComparator A (Analog)Comparator B (Benchmark)
Primary Target (Hypothetical) 98%95%99%
Off-Target Kinase 1 (OTK1)85%60%15%
Off-Target Kinase 2 (OTK2)72%75%5%
Off-Target Kinase 3 (OTK3)30%25%<5%
Off-Target Kinase 4 (OTK4)15%18%<5%

Table 2: Quantitative Affinity Data (IC50 in nM) This table provides a quantitative measure of potency and selectivity.

TargetThis compoundComparator A (Analog)Comparator B (Benchmark)Selectivity Ratio (OTK1/Primary)
Primary Target 50 75 10 -
OTK11,5004,500>10,00030x
OTK22,2002,100>10,00044x

Table 3: Cellular Thermal Shift Assay Results (ΔTm in °C) This table confirms target engagement in a physiological context.

TargetThis compoundComparator A (Analog)Comparator B (Benchmark)
Primary Target +4.5 °C+4.1 °C+6.2 °C
OTK1+1.2 °C+0.5 °CNo Shift

Interpretation and Conclusion

  • On-Target Potency: this compound is a potent inhibitor of its primary target (IC50 = 50 nM), comparable to its structural analog (Comparator A) but less potent than the highly optimized benchmark (Comparator B). This is confirmed by a significant thermal shift in the CETSA experiment (+4.5 °C), verifying robust target engagement in living cells.

  • Cross-Reactivity Profile: The initial kinase screen reveals that this compound has off-target interactions, most notably with OTK1 and OTK2. The structural analog, Comparator A, shows a slightly different profile, suggesting the methoxy-to-ethoxy switch influences off-target binding. As expected, the benchmark inhibitor is exceptionally clean.

  • Selectivity Window: Quantitative follow-up shows that while off-target interactions exist, there is a respectable selectivity window (30- to 44-fold) between the primary target and the most significant off-targets. The CETSA data corroborates this, showing a much weaker stabilizing effect on OTK1 compared to the primary target, which suggests the off-target interaction may be less significant in a cellular milieu.

Final Assessment: this compound is a promising compound with potent on-target activity confirmed in cells. While it is not perfectly selective, its cross-reactivity profile is defined and quantified. The identified off-targets (OTK1, OTK2) should be further investigated to understand if their inhibition could lead to adverse effects or contribute to the compound's therapeutic profile. This multi-tiered, evidence-based approach provides the critical data needed to confidently advance—or halt—the development of a chemical entity.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Busch, D. J., Smith, A. M., & Schlessinger, J. (2021). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry, 64(15), 11263–11277. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, A., ... & Faelth-Savitski, M. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Cell, 152(6), 1403-1415. [Link]

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A Comparative Efficacy Analysis of 4-Methoxy-N-methylpyridin-2-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for designing novel therapeutic agents. Within this class, 4-methoxy-N-methylpyridin-2-amine and its analogs have emerged as a focal point of interest due to their diverse biological activities. This guide provides an in-depth, objective comparison of the efficacy of various analogs, supported by experimental data, to empower researchers in their quest for developing next-generation therapeutics. Our analysis is grounded in peer-reviewed studies and established experimental protocols, ensuring scientific integrity and providing actionable insights.

Introduction: The Therapeutic Potential of the Pyridin-2-amine Scaffold

The pyridin-2-amine core is a key pharmacophore found in a multitude of biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor. This dual functionality allows for critical interactions with various biological targets. The inclusion of a methoxy group at the 4-position and an N-methyl group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide will explore the efficacy of analogs based on their therapeutic applications, drawing comparisons from key studies in oncology, infectious diseases, and inflammatory disorders.

I. Anticancer Activity: Targeting Tubulin Polymerization

A significant area of investigation for pyridin-2-amine analogs has been in the development of novel anticancer agents, particularly those that target tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for cancer chemotherapy.

A study focused on the design and synthesis of N-alkyl-N-substituted phenylpyridin-2-amine derivatives identified several potent tubulin polymerization inhibitors[1]. The core structure explored was a diarylamine with one ring being a substituted pyridine and the other a 4-methoxyphenyl group, akin to our parent compound of interest.

Comparative Efficacy of N-Alkyl-N-substituted Phenylpyridin-2-amine Analogs

The following table summarizes the in vitro cytotoxic activity (GI₅₀) and tubulin polymerization inhibitory activity (IC₅₀) of key analogs from this study.

Compound IDR¹ (Pyridine C6)R² (Pyridine C3)R³ (Amine)GI₅₀ (μM, A549)Tubulin Polymerization IC₅₀ (μM)
1a ClNO₂H2.40 - 13.5Not Reported
3a ClNO₂CH₃1.55 - 2.20Not Reported
6a ClHCH₃0.19 - 0.411.7
7g OMeHCH₃0.19 - 0.411.4
8c CF₃COOMeCH₃0.19 - 0.411.5
CA-4 ---Not Reported~1.5

Data synthesized from a study on N-alkyl-N-substituted phenylpyridin-2-amine derivatives as tubulin polymerization inhibitors[1].

Analysis of Structure-Activity Relationship (SAR):

The data reveals several key insights into the SAR of these analogs. The introduction of an N-methyl group (comparing 1a to 3a ) enhanced cytotoxic activity. Furthermore, the nature of the substituent at the C6 position of the pyridine ring played a crucial role. While a chloro group (6a ) was effective, a methoxy group (7g ) or a trifluoromethyl group (8c ) also yielded highly potent compounds with submicromolar GI₅₀ values[1]. These lead compounds (6a , 7g , and 8c ) demonstrated significant tubulin polymerization inhibition, with IC₅₀ values comparable to the well-known tubulin inhibitor, Combretastatin A-4 (CA-4)[1]. Molecular modeling studies suggest these compounds bind to the colchicine-binding site on tubulin[2].

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a fluorescence-based method for monitoring tubulin polymerization.

Materials:

  • Tubulin (›99% pure)

  • Polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare solutions of the test compounds at various concentrations in polymerization buffer.

  • In a 96-well plate, add 10 µL of the test compound solution or DMSO (vehicle control).

  • Add 90 µL of a cold solution of tubulin and DAPI in polymerization buffer to each well.

  • Immediately place the plate in a fluorometer pre-heated to 37°C.

  • Measure the fluorescence intensity every minute for 60 minutes (Excitation: 360 nm, Emission: 450 nm).

  • The increase in fluorescence corresponds to the incorporation of DAPI into the polymerized microtubules.

  • Plot fluorescence intensity versus time to obtain polymerization curves.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway: Disruption of Microtubule Dynamics

The following diagram illustrates how these analogs disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

G cluster_0 Cellular Environment cluster_1 Cellular Consequences Analogs Analogs Tubulin_Dimers α/β-Tubulin Dimers Analogs->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Disrupted_Dynamics Disrupted Microtubule Dynamics Tubulin_Dimers->Disrupted_Dynamics Inhibition Microtubules->Tubulin_Dimers Depolymerization G2M_Arrest G2/M Phase Arrest Disrupted_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of tubulin-targeting pyridin-2-amine analogs.

II. Anti-Infective Activity: Targeting HIV-1 Reverse Transcriptase

The pyridin-2-amine scaffold has also been explored for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. NNRTIs are a critical component of highly active antiretroviral therapy (HAART).

A series of 3-aminopyridin-2(1H)-one derivatives, which can be considered analogs of our core structure, were synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT)[3].

Comparative Efficacy of 3-Aminopyridin-2(1H)-one Analogs
Compound IDR¹ (Pyridine C5)R² (Pyridine C6)R³ (Amine Substituent)HIV-1 RT IC₅₀ (nM)
34 (L-697,639) EthylMethyl(4,7-Dimethylbenzoxazol-2-yl)methyl19
37 (L-697,661) EthylMethyl(4,7-Dichlorobenzoxazol-2-yl)methyl25-50 (in cell culture)

Data from a study on 2-pyridinone derivatives as HIV-1 RT inhibitors[3].

Analysis of Structure-Activity Relationship (SAR):

These compounds demonstrated potent and highly selective inhibition of HIV-1 RT. The presence of a substituted benzoxazol-2-ylmethyl group on the 3-amino position was found to be crucial for high potency. Specifically, compound 34 (L-697,639) exhibited an impressive IC₅₀ of 19 nM in an enzymatic assay[3]. Both compounds 34 and 37 were able to inhibit the spread of HIV-1 infection in cell culture at nanomolar concentrations, leading to their selection for clinical trials[3].

Experimental Protocol: HIV-1 Reverse Transcriptase Assay

This is a generalized protocol for a colorimetric HIV-1 RT assay.

Materials:

  • Recombinant HIV-1 RT

  • Test compounds

  • Reaction buffer

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Labeled dNTPs (e.g., DIG-dUTP)

  • Anti-DIG-POD antibody

  • Substrate for POD (e.g., ABTS)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the test compound, HIV-1 RT, and the reaction mixture containing the template-primer and dNTPs.

  • Incubate the plate to allow for DNA synthesis.

  • Wash the plate to remove unincorporated dNTPs.

  • Add an anti-DIG-POD antibody that binds to the DIG-labeled DNA.

  • Wash the plate to remove unbound antibody.

  • Add the POD substrate and measure the absorbance at the appropriate wavelength.

  • The absorbance is proportional to the amount of synthesized DNA.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits RT activity by 50%.

Experimental Workflow: NNRTI Evaluation

The following diagram illustrates the workflow for evaluating potential NNRTIs.

G Synthesis Analog Synthesis Enzyme_Assay HIV-1 RT Enzyme Assay Synthesis->Enzyme_Assay Determine IC₅₀ Cell_Culture Antiviral Cell Culture Assay Enzyme_Assay->Cell_Culture Determine EC₅₀ Cytotoxicity Cytotoxicity Assay Cell_Culture->Cytotoxicity Determine CC₅₀ Lead_Opt Lead Optimization Cytotoxicity->Lead_Opt Calculate Selectivity Index (CC₅₀/EC₅₀)

Caption: Workflow for the evaluation of non-nucleoside reverse transcriptase inhibitors.

III. Anti-Inflammatory Activity: Targeting Inducible Nitric Oxide Synthase (iNOS)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions. Consequently, selective iNOS inhibitors are sought after as potential anti-inflammatory drugs. 2-Amino-4-methylpyridine has been identified as a potent iNOS inhibitor, and its analogs have been synthesized to improve potency and selectivity[4].

Comparative Efficacy of 2-Amino-4-methylpyridine Analogs as iNOS Inhibitors
Compound IDR (Pyridine C6)iNOS IC₅₀ (nM)Selectivity (iNOS vs nNOS/eNOS)
1 H-Non-selective
2 Alkyl28Improved selectivity
9 2-FluoropropylPotentHigh
18 3-FluoropropylPotentHigh
20 4-FluorobutylPotentHigh

Data from studies on 2-amino-4-methylpyridine analogs as iNOS inhibitors[4][5][6][7].

Analysis of Structure-Activity Relationship (SAR):

The parent compound, 2-amino-4-methylpyridine, is a potent but non-selective NOS inhibitor[4]. Structure-activity relationship studies have shown that substitution at the 6-position of the pyridine ring can significantly enhance both potency and selectivity for iNOS[5][6]. Specifically, the introduction of small alkyl or fluorinated alkyl chains at this position, as seen in compounds 9 , 18 , and 20 , resulted in highly potent and selective iNOS inhibitors[7]. These compounds are being explored as potential PET tracers for imaging iNOS expression in vivo[5][6][7].

Experimental Protocol: In Vitro iNOS Inhibition Assay

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent System

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Use the Griess Reagent System to measure the concentration of nitrite, a stable metabolite of NO, in the supernatant.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a rich source of biologically active compounds with therapeutic potential across multiple disease areas. This guide has provided a comparative analysis of the efficacy of these analogs as anticancer, anti-HIV, and anti-inflammatory agents. The structure-activity relationships discussed herein offer valuable insights for the rational design of more potent and selective compounds.

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring novel therapeutic applications for this versatile scaffold could lead to the discovery of first-in-class drugs for a range of unmet medical needs. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate these research endeavors.

References

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Center for Biotechnology Information. [Link]

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  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Center for Biotechnology Information. [Link]

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In Vitro Validation of Pyridine-2-Methylamine Derivatives as MmpL3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a promising new class of antitubercular agents, pyridine-2-methylamine derivatives, with established inhibitors of the essential mycobacterial membrane protein Large 3 (MmpL3). We will delve into the in vitro validation methodologies crucial for characterizing these compounds, presenting supporting experimental data for a representative pyridine-2-methylamine and comparing its performance against well-known MmpL3 inhibitors such as SQ109 and AU1235. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis (TB).

The Critical Role of MmpL3 in Mycobacterium tuberculosis

Mycobacterium tuberculosis (Mtb), the causative agent of TB, possesses a unique and complex cell wall that is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics. A key component of this cell wall is mycolic acid. MmpL3, a member of the resistance-nodulation-division (RND) superfamily of transporters, plays an essential role in the biogenesis of the mycobacterial cell wall by transporting trehalose monomycolate (TMM), the precursor to mycolic acids, across the inner membrane.[1][2] The genetic or chemical inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm, disruption of cell wall synthesis, and ultimately, bacterial cell death.[3] This makes MmpL3 a highly attractive and validated target for the development of novel anti-TB drugs.[4]

A number of structurally diverse small molecules have been identified as MmpL3 inhibitors, many of which are currently in various stages of preclinical and clinical development.[3] These include the ethylenediamine SQ109, which has completed phase II clinical trials, the adamantyl urea AU1235, and various indolecarboxamides.[3][4] Recently, a new class of potent MmpL3 inhibitors, the pyridine-2-methylamines, has emerged from structure-based drug design efforts.[3]

Comparative Analysis of MmpL3 Inhibitors

This guide focuses on a representative potent compound from the pyridine-2-methylamine series, compound 62 from Wen et al. (2023), and compares its in vitro performance with the established MmpL3 inhibitors SQ109 and AU1235.[3]

Table 1: Comparative In Vitro Activity of MmpL3 Inhibitors against M. tuberculosis H37Rv
Compound ClassRepresentative CompoundMIC (µg/mL) against Mtb H37RvCytotoxicity (IC50 in Vero cells, µg/mL)Selectivity Index (SI = IC50/MIC)
Pyridine-2-methylamineCompound 620.016≥ 16≥ 1000
EthylenediamineSQ109~0.78> 10> 12.8
Adamantyl UreaAU1235~0.06> 10> 167

Data for Compound 62 is from Wen et al. (2023)[3]. Data for SQ109 and AU1235 are representative values from the literature.

As the data indicates, the pyridine-2-methylamine derivative "Compound 62" exhibits exceptional potency against the virulent Mtb H37Rv strain, with a Minimum Inhibitory Concentration (MIC) significantly lower than that of SQ109 and comparable to AU1235.[3] Furthermore, it demonstrates a very favorable safety profile with a high selectivity index, indicating low toxicity towards mammalian cells.[3]

In Vitro Validation Workflow for Novel MmpL3 Inhibitors

The validation of a new compound as an MmpL3 inhibitor involves a multi-step process to determine its antimycobacterial activity, cytotoxicity, and target engagement. Below are the detailed protocols for these essential in vitro assays.

Diagram 1: Experimental Workflow for In Vitro Validation of MmpL3 Inhibitors

G cluster_0 Primary Screening cluster_1 Safety Assessment cluster_2 Mechanism of Action MIC MIC Determination (MABA/REMA) Cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero cells) MIC->Cytotoxicity Potent compounds (low MIC) TMM TMM Accumulation Assay Cytotoxicity->TMM Compounds with high Selectivity Index Resistant Resistant Mutant Generation & Whole Genome Sequencing TMM->Resistant Confirmation of MmpL3 inhibition

Caption: A streamlined workflow for the in vitro validation of putative MmpL3 inhibitors.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA) is a commonly used method for determining the MIC of compounds against Mtb.[1][3]

Protocol: Microplate Alamar Blue Assay (MABA)

  • Prepare a serial dilution of the test compound (e.g., Compound 62) in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Visually inspect the wells for a color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is the lowest compound concentration that remains blue.

Cytotoxicity Assay

It is crucial to assess the toxicity of a potential drug candidate against mammalian cells to ensure its safety. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Protocol: MTT Assay on Vero Cells

  • Seed Vero cells (a kidney epithelial cell line from an African green monkey) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Remove the medium and add MTT solution to each well. Incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Mechanism of Action: Target Validation

To confirm that the compound's antimycobacterial activity is due to the inhibition of MmpL3, two key experiments are performed: assessing the accumulation of the MmpL3 substrate (TMM) and generating and sequencing resistant mutants.

Protocol: TMM Accumulation Assay

  • Culture M. tuberculosis H37Rv in the presence of the test compound at its MIC.

  • Label the bacterial cells with a radioactive precursor of mycolic acids (e.g., [14C]acetic acid).

  • Extract the total lipids from the bacterial cells.

  • Analyze the lipid extracts by thin-layer chromatography (TLC).

  • Visualize the radiolabeled lipids by autoradiography. An accumulation of TMM in the compound-treated sample compared to the untreated control indicates inhibition of MmpL3.

Protocol: Resistant Mutant Generation and Whole Genome Sequencing

  • Plate a high density of M. tuberculosis H37Rv on Middlebrook 7H10 agar plates containing the test compound at a concentration several times higher than its MIC.

  • Incubate the plates for 3-4 weeks until resistant colonies appear.

  • Isolate the genomic DNA from the resistant colonies.

  • Perform whole-genome sequencing to identify any mutations.

  • Mutations in the mmpL3 gene in the resistant strains strongly suggest that MmpL3 is the direct target of the compound. For instance, resistance to pyridine-2-methylamine derivatives has been mapped to single nucleotide polymorphisms in mmpL3.[3]

Conclusion

The in vitro validation of novel antitubercular compounds is a rigorous process that requires a systematic evaluation of their potency, safety, and mechanism of action. The pyridine-2-methylamine class of MmpL3 inhibitors, as represented by compounds like Compound 62, demonstrates highly promising characteristics, including potent activity against M. tuberculosis and a favorable safety profile.[3] The detailed protocols and comparative data presented in this guide provide a framework for researchers to effectively evaluate and advance new MmpL3 inhibitors in the drug discovery pipeline, bringing us one step closer to novel and more effective treatments for tuberculosis.

References

  • Wen, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 255, 115351. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Tubulin Inhibitors: The Case of 4-methoxy-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Microtubules, the dynamic polymers of α- and β-tubulin, are a cornerstone target in oncology.[1][2] Their critical role in mitosis makes them highly susceptible to therapeutic intervention. While legacy drugs like taxanes and vinca alkaloids have proven clinical efficacy, challenges such as neurotoxicity and multidrug resistance necessitate a continued search for novel chemical scaffolds.[1][3] This guide presents a comprehensive framework for the preclinical benchmarking of a promising new chemical entity, 4-methoxy-N-methylpyridin-2-amine, against established tubulin inhibitors. Drawing from a recent study on structurally related N-alkyl-N-substituted phenylpyridin-2-amine derivatives which demonstrated potent tubulin polymerization inhibition at the colchicine binding site, this guide outlines a rigorous, multi-tiered experimental workflow.[1] We will detail the requisite in vitro and cell-based assays, explain the scientific rationale behind each methodological step, and provide standardized protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for Targeting Tubulin

Microtubules are dynamic polymers essential for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[2] This dynamic instability—the constant switching between polymerization and depolymerization—is critical for proper chromosome segregation.[4] Small molecules that interfere with this process can induce mitotic arrest and, ultimately, apoptosis in rapidly dividing cancer cells.[5][6]

These microtubule-targeting agents (MTAs) are broadly classified based on their binding site on the tubulin heterodimer and their mechanism of action:[2][3][7][8]

  • Microtubule Stabilizers: These agents, exemplified by the taxanes (e.g., Paclitaxel), bind to the β-tubulin subunit within the microtubule polymer, suppressing dynamics and leading to mitotic arrest.[3][5][7][9]

  • Microtubule Destabilizers: This larger class inhibits tubulin polymerization. They are further subdivided by their binding sites:

    • Vinca Alkaloids (e.g., Vinblastine, Vincristine): Bind to the "vinca domain" at the interface between two tubulin heterodimers, preventing their incorporation into growing microtubules.[7][10][11][12]

    • Colchicine-Site Binders: A diverse group of compounds that bind to the colchicine binding site on β-tubulin, inducing a conformational change that prevents polymerization.[7][13][14][15]

The candidate molecule, This compound , belongs to a class of tertiary diarylamines. A closely related series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines has been shown to inhibit tubulin polymerization by competitively binding to the colchicine site, demonstrating significant anti-proliferative activity.[1] This provides a strong rationale for investigating this compound as a potential colchicine-site inhibitor.

The Benchmarking Panel: Selecting the Right Comparators

To rigorously evaluate our candidate compound, we must benchmark it against well-characterized inhibitors representing the major classes of MTAs.

CompoundClassBinding SiteMechanism of Action
Paclitaxel Taxaneβ-Tubulin (Taxane Site)[16][17][18]Stabilizes microtubules, inhibits depolymerization.[3][7]
Vinblastine Vinca Alkaloidβ-Tubulin (Vinca Domain)[10][19][20]Inhibits microtubule polymerization by inducing tubulin self-association into non-microtubule aggregates.[5]
Colchicine Colchicine-Site Inhibitorβ-Tubulin (Colchicine Site)[7][14]Inhibits polymerization by binding to tubulin dimers.[7][14]
Candidate Compound N-Arylpyridin-2-amineHypothesized: Colchicine SiteHypothesized: Inhibits tubulin polymerization.

Experimental Workflow for Comprehensive Benchmarking

A robust evaluation requires a tiered approach, moving from direct biochemical assays to complex cell-based endpoints. This workflow ensures that observations at the cellular level are directly linked to the molecular mechanism of action.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Activity A In Vitro Tubulin Polymerization Assay B Binding Site Competition Assay A->B Confirms direct target engagement & mechanism C Cytotoxicity Assay (MTT / SRB) A->C Establishes cellular potency D Cell Cycle Analysis (Flow Cytometry) C->D Links cytotoxicity to cell cycle effects E Immunofluorescence Microscopy D->E Confirms mitotic arrest & visualizes microtubule disruption

Caption: A tiered experimental workflow for benchmarking novel tubulin inhibitors.

Tier 1: Direct Target Engagement (Biochemical Assays)

The first step is to unequivocally determine if the candidate compound directly interacts with purified tubulin and inhibits its polymerization.

Objective: To directly measure the effect of this compound on the assembly of purified tubulin into microtubules.

Causality: This is the most definitive biochemical assay to confirm tubulin as the direct target. It measures the rate and extent of polymerization, which is expected to decrease in the presence of a destabilizing agent.[4] A fluorescence-based method is preferred for its sensitivity and suitability for high-throughput screening.[4][21]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a tubulin reaction mix on ice containing 2 mg/mL purified porcine brain tubulin, 1 mM GTP, and 15% glycerol in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[22]

    • Include a fluorescent reporter dye (e.g., DAPI at 6.3 µM) that intercalates into polymerized microtubules, leading to a fluorescence increase.[22]

    • Prepare 10x stocks of the test compound, Paclitaxel (positive control for enhancement), and Colchicine (positive control for inhibition) in the same buffer.

  • Assay Execution:

    • In a pre-warmed (37°C) 96-well plate, add 5 µL of the 10x compound stocks or vehicle control.[4]

    • Initiate polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[4]

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the IC50 value (the concentration that inhibits polymerization by 50%) for the test compound and colchicine by analyzing the Vmax (maximum rate of polymerization) or the final plateau fluorescence across a range of concentrations.

Hypothetical Data Summary:

CompoundIC50 (Tubulin Polymerization, µM)
This compoundTo be determined
Colchicine~1.2[1]
Vinblastine~1.5
PaclitaxelEnhances polymerization
Tier 2: Characterization in a Cellular Context

Once direct tubulin inhibition is confirmed, the next phase is to assess the compound's effect on cancer cells.

Objective: To determine the concentration-dependent cytotoxic effect of the compound on human cancer cell lines.

Causality: This assay measures the metabolic activity of cells, which correlates with cell viability.[23] It provides the GI50/IC50 value, a key metric of a compound's potency. Comparing potency across different cell lines (e.g., a drug-sensitive vs. a drug-resistant line) can provide early insights into potential resistance mechanisms.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[24]

  • Compound Treatment: Treat cells with a serial dilution of the candidate compound and controls for 48-72 hours.[24]

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[23] Incubate for 3-4 hours at 37°C.[23]

  • Solubilization: Viable cells will reduce the yellow MTT to purple formazan crystals. Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well.[24]

  • Absorbance Reading: Shake the plate for 15 minutes to fully dissolve the formazan.[24] Read the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Summary:

CompoundGI50 (HeLa cells, µM)GI50 (MCF-7 cells, µM)
This compoundTo be determinedTo be determined
Colchicine~0.02~0.015
Vinblastine~0.003~0.002
Paclitaxel~0.005~0.004

Objective: To determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of anti-tubulin agents.[25]

Causality: By disrupting the mitotic spindle, tubulin inhibitors prevent cells from completing mitosis. This leads to an accumulation of cells in the G2/M phase of the cell cycle, which can be quantified by measuring the DNA content of a cell population.[25][26]

G start Treat Cells with Compound harvest Harvest & Fix Cells (e.g., 70% Ethanol) start->harvest stain Stain DNA with Propidium Iodide (PI) harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram acquire->analyze result Quantify % of Cells in G1, S, and G2/M Phases analyze->result

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

  • Treatment: Seed HeLa or MCF-7 cells in 6-well plates. Treat with the test compound at concentrations around its GI50 value for 18-24 hours.

  • Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Gate on single cells and analyze the PI fluorescence histogram.[27] The G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Quantify the percentage of cells in each phase (G1, S, G2/M).

Expected Outcome: Treatment with this compound, similar to other tubulin destabilizers, is expected to show a significant, dose-dependent increase in the percentage of cells in the G2/M phase compared to vehicle-treated controls.[25]

Objective: To visually confirm the disruption of the microtubule cytoskeleton within treated cells.

Causality: This assay provides direct visual evidence of the compound's effect on its intracellular target. While biochemical assays show inhibition of polymerization, and flow cytometry shows a downstream consequence (G2/M arrest), microscopy reveals the morphological changes to the microtubule network itself—such as depolymerization and mitotic spindle collapse—that underpin these effects.[28][29]

Detailed Protocol:

  • Cell Culture: Seed cells (e.g., HeLa) on sterile glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat cells with the compound at its GI50 concentration for a relevant time period (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with ice-cold methanol for 10 minutes or with 4% formaldehyde followed by a permeabilization step.[22][28][30]

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum).[30]

    • Incubate with a primary antibody against α-tubulin overnight at 4°C.

    • Wash extensively, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature, protected from light.[30]

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a confocal or high-resolution fluorescence microscope.

Expected Observations:

  • Vehicle Control: Well-defined, filamentous microtubule network extending throughout the cytoplasm.

  • Paclitaxel: Dense bundles of stabilized microtubules, often seen around the nucleus.

  • Colchicine/Vinblastine/Candidate: A diffuse, punctate tubulin stain, indicating depolymerization of the microtubule network. Mitotic cells will show disorganized chromosomes and a lack of a proper mitotic spindle.

Conclusion and Future Directions

This comprehensive benchmarking guide provides a rigorous framework for evaluating this compound as a novel tubulin polymerization inhibitor. By systematically progressing from direct biochemical validation to functional cellular assays, this workflow allows for a definitive characterization of the compound's mechanism of action and potency. Positive results, particularly the confirmation of colchicine-site binding and potent G2/M arrest, would establish this chemical scaffold as a promising lead for further preclinical development in oncology. Future studies could then expand to include in vivo efficacy models and investigations into its activity against multidrug-resistant cancer cell lines.

References

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A Senior Application Scientist’s Guide to Validating Small Molecule Binding: An Isothermal Titration Calorimetry (ITC) Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of a small molecule's interaction with its intended biological target is a cornerstone of any successful research program. This guide provides an in-depth, comparative analysis of Isothermal Titration Calorimetry (ITC) for the characterization of the binding of a representative small molecule, 4-methoxy-N-methylpyridin-2-amine, to a hypothetical protein target. As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the rationale behind methodological choices, ensuring a robust and self-validating experimental design. We will explore ITC in detail and objectively compare its performance and data output with other widely-used biophysical techniques: Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Gold Standard: Unpacking Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry stands as a preeminent method for characterizing biomolecular interactions because it directly measures the heat change (enthalpy, ΔH) that occurs when molecules bind.[1][2] This technique is unique in its ability to provide a complete thermodynamic profile of the binding event in a single experiment, offering deep insights into the forces driving the interaction.[3][4]

The Principle of Causality: Why Measure Heat?

Every binding event involves the formation and breaking of non-covalent bonds, resulting in either the release (exothermic) or absorption (endothermic) of heat.[5][6] ITC instruments are exquisitely sensitive calorimeters that detect these minute temperature changes.[7] An ITC system consists of two identical cells, a reference cell and a sample cell, housed in an adiabatic jacket.[8][9] The reference cell typically contains buffer, while the sample cell holds the protein solution. The small molecule ligand, in this case, this compound, is loaded into a precision syringe and injected in small, sequential aliquots into the sample cell. As binding occurs, a temperature difference between the sample and reference cells is detected, and a feedback system applies power to maintain a constant temperature.[5][7] This power differential is what is measured and is directly proportional to the heat of interaction.

The data from an ITC experiment allows for the direct determination of:

  • Binding Affinity (KD): The dissociation constant, which indicates the strength of the interaction.

  • Stoichiometry (n): The molar ratio of the ligand to the protein in the complex.[5]

  • Enthalpy (ΔH): The heat change associated with binding, providing insight into the types of bonds being formed and broken.[3]

From these primary measurements, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, offering a complete thermodynamic signature of the interaction.[4][6]

ITC Experimental Workflow: A Conceptual Overview

The following diagram outlines the logical flow of an ITC experiment, from initial preparation to final data interpretation.

ITC_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: ITC Experiment cluster_analysis Phase 3: Data Analysis P1 Protein Expression & Purification P3 Buffer Preparation & Dialysis (Crucial for matching) P1->P3 P2 Ligand Synthesis & Purification (this compound) P2->P3 P4 Accurate Concentration Determination (A280/BCA & NMR/qNMR) P3->P4 E1 Instrument Setup (Cleaning, Temperature Equilibration) P4->E1 E2 Sample Loading (Protein in cell, Ligand in syringe) E1->E2 E3 Automated Titration (Sequential Injections) E2->E3 E4 Control Experiments (Ligand into buffer) E3->E4 A1 Integration of Raw Data (Thermogram Peaks) E4->A1 A2 Generation of Binding Isotherm A1->A2 A3 Fitting to a Binding Model (e.g., One Set of Sites) A2->A3 A4 Extraction of Thermodynamic Parameters (KD, ΔH, n) A3->A4

Caption: A logical workflow for a typical Isothermal Titration Calorimetry experiment.

Protocol: Determining the Binding of this compound to a Target Protein

This protocol is a self-validating system. The control titration (ligand into buffer) is essential to determine the heat of dilution, which must be subtracted from the main experiment to ensure the observed heat is solely from the binding event.

1. Sample Preparation (The Foundation of Quality Data):

  • Protein Preparation: Express and purify the target protein to >95% purity. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) at 4°C. The final dialysis buffer will be used for all dilutions to ensure a perfect buffer match.
  • Causality: Buffer mismatch between the cell and syringe solutions is a primary source of large, artifactual heat signals that can obscure the true binding enthalpy.[10] Dialysis is the most effective method to achieve this match.
  • Ligand Preparation: Synthesize or procure this compound at high purity. Prepare a concentrated stock solution in 100% DMSO. Dilute the ligand to its final concentration using the exact same final dialysis buffer used for the protein. The final DMSO concentration should be identical in both the protein (cell) and ligand (syringe) solutions and should ideally be kept below 5% (v/v) to minimize large heats of dilution.[11]
  • Concentration Measurement: Determine the protein concentration accurately using a method like UV-Vis spectroscopy (A280) or a BCA assay. The active protein concentration can be further validated by the stoichiometry value (n) obtained from the ITC experiment. Determine the small molecule concentration accurately, for which quantitative NMR (qNMR) is an excellent method.
  • Trustworthiness: Inaccurate concentration measurements are a major source of error in determining binding affinity and stoichiometry.

2. ITC Experiment Setup:

  • Instrument: A MicroCal PEAQ-ITC or similar instrument is recommended.
  • Temperature: Set the experimental temperature to 25°C.
  • Sample Loading:
  • Cell: Load the target protein into the sample cell at a concentration of 10-20 µM. The concentration should be chosen to satisfy the 'c-window' (c = n * [Protein] / KD), ideally between 5 and 500 for a well-defined binding curve.[8]
  • Syringe: Load the this compound into the syringe at a concentration 10-15 times that of the protein in the cell (e.g., 150-300 µM).
  • Titration Parameters:
  • Injections: 19 injections of 2 µL each.
  • Spacing: 150 seconds between injections to allow the signal to return to baseline.
  • Stirring Speed: 750 rpm.

3. Data Acquisition & Analysis:

  • Main Experiment: Perform the titration of the ligand into the protein solution.
  • Control Experiment: Perform an identical titration of the ligand into the buffer-only solution. This measures the heat of dilution of the ligand.
  • Analysis:
  • Process the raw data (thermogram) by integrating the area under each injection peak.
  • Subtract the heats of dilution from the control experiment.
  • Plot the resulting heat per injection against the molar ratio of ligand to protein to generate the binding isotherm.
  • Fit the isotherm to a suitable binding model (e.g., "One Set of Sites") using the analysis software (e.g., MicroCal PEAQ-ITC Analysis Software). This will yield the KD, n, and ΔH.

Hypothetical Data for this compound Binding:

ParameterValueInterpretation
Affinity (KD) 1.5 µMIndicates a moderate-to-strong interaction, typical for a lead compound.
Stoichiometry (n) 0.98A value close to 1 suggests a 1:1 binding model and that ~98% of the protein is active.
Enthalpy (ΔH) -8.5 kcal/molThe negative value indicates an exothermic reaction, driven by favorable enthalpic contributions like hydrogen bonding.
Entropy (TΔS) -0.5 kcal/molA slightly unfavorable entropic contribution, possibly due to conformational restriction upon binding.
Gibbs Free Energy (ΔG) -8.0 kcal/molThe overall favorable free energy change confirms a spontaneous binding event.

A Comparative Framework: ITC vs. Other Biophysical Techniques

While ITC provides unparalleled thermodynamic detail, other techniques offer complementary information, particularly regarding kinetics and structural context. The choice of technique should be guided by the specific scientific question at hand.[5][8][12]

Surface Plasmon Resonance (SPR)
  • Principle: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip.[11] One binding partner (the "ligand") is immobilized on the chip, and the other (the "analyte") is flowed over the surface. Binding increases the mass on the surface, causing a measurable change in the refractive index.[11][13]

  • Data Output: Provides real-time kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) is calculated as koff/kon.[14]

  • Strengths: High sensitivity, requires low sample volumes, and provides crucial kinetic information (residence time) which is increasingly important in drug discovery.[8][12]

  • Weaknesses: Requires immobilization of one binding partner, which can potentially alter its native conformation and activity.[12] Susceptible to non-specific binding artifacts.[15] Does not directly provide thermodynamic data.

Biolayer Interferometry (BLI)
  • Principle: Similar to SPR, BLI is an optical technique that measures biomolecular interactions in real-time.[7] It analyzes the interference pattern of white light reflected from a biosensor tip where one molecule is immobilized.[5][10] Binding of a partner from the solution causes a shift in the interference pattern, which is proportional to the bound mass.[7]

  • Data Output: Similar to SPR, BLI provides kon, koff, and KD.

  • Strengths: Generally higher throughput than SPR due to its dip-and-read format using 96- or 384-well plates.[16][17] Less prone to clogging issues as it does not use microfluidics.

  • Weaknesses: Requires immobilization. Can be less sensitive than SPR, especially for small molecule fragments.[5] Data analysis can be complicated by signal drift and non-ideal sensorgrams.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei. Binding events can be detected by observing changes in the NMR spectrum of either the protein (protein-observed) or the ligand (ligand-observed).

  • Data Output: Can provide information on binding affinity (KD), identify the binding site on the protein (via chemical shift perturbations), and determine the binding epitope on the ligand (via Saturation Transfer Difference - STD NMR).[20][21]

  • Strengths: Provides invaluable structural context without the need for crystallization.[22] It is a solution-based technique, avoiding immobilization artifacts. NMR is particularly powerful for fragment-based drug discovery (FBDD) as it can reliably detect very weak interactions.[20][23]

  • Weaknesses: Lower throughput and requires significantly more protein sample, often isotopically labeled (15N, 13C), which can be expensive.[1] Sensitivity can be a limitation for large proteins.

Head-to-Head Comparison Table
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)NMR Spectroscopy
Measurement Principle Heat ChangeRefractive Index ChangeLight InterferenceNuclear Spin
Label-Free YesYesYesYes (protein may need isotope labels)
Immobilization Required NoYesYesNo
Primary Data Output KD, ΔH, nkon, koff, KDkon, koff, KDKD, Binding Site, Epitope
Thermodynamics Yes (Complete Profile) Can be derived (van't Hoff)LimitedCan be derived
Kinetics No (specialized methods exist)Yes (Direct Measurement) Yes (Direct Measurement) Can be derived
Affinity Range nM to mMpM to mMnM to mMµM to mM
Sample Consumption HighLow-MediumLow-MediumVery High
Throughput LowMedium-HighHighLow
Key Advantage True in-solution measurement; provides full thermodynamic data.[2]High sensitivity and real-time kinetic data.[8][11]Higher throughput and compatibility with crude samples.[16]Provides structural and dynamic information in solution.[24]
Key Limitation Low throughput, high sample consumption.[3][25]Immobilization can cause artifacts; risk of non-specific binding.[12][15]Lower sensitivity for small molecules; potential for signal drift.[5][18]Requires large amounts of soluble, stable protein; complex data analysis.[1]

Decision Framework for Selecting a Binding Assay

Choosing the right technology is critical. This decision tree provides a logical path for selecting an appropriate binding assay based on the primary research question.

Caption: A decision-making guide for selecting the appropriate biophysical assay.

Abbreviated Experimental Protocols for Alternative Techniques

Surface Plasmon Resonance (SPR) Protocol
  • Chip Preparation: Select an appropriate sensor chip (e.g., CM5). Activate the surface using a mixture of EDC/NHS.[6]

  • Ligand Immobilization: Covalently immobilize the target protein to the chip surface via amine coupling to achieve a target response level. Deactivate remaining active groups with ethanolamine.

  • Analyte Binding: Prepare a dilution series of this compound in running buffer.

  • Association/Dissociation: Inject each concentration of the small molecule over the sensor surface for a defined period (association), followed by a flow of running buffer (dissociation).[13]

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

Biolayer Interferometry (BLI) Protocol
  • Sensor Hydration: Hydrate streptavidin-coated biosensors in buffer.

  • Ligand Immobilization: Biotinylate the target protein and load it onto the streptavidin biosensors to achieve a stable baseline.[10][26]

  • Baseline: Equilibrate the loaded sensors in buffer to establish a baseline.

  • Association: Move the sensors into wells containing a dilution series of this compound.

  • Dissociation: Move the sensors back into buffer-only wells to measure dissociation.[26]

  • Data Analysis: Globally fit the association and dissociation curves to a kinetic model to determine binding parameters.

Saturation Transfer Difference (STD) NMR Protocol
  • Sample Preparation: Prepare two samples in a deuterated buffer: (A) the small molecule (ligand) alone, and (B) the target protein (~10-50 µM) with the small molecule in large molar excess (e.g., 100:1).[27]

  • Acquisition:

    • Acquire a standard 1D proton NMR spectrum for both samples.

    • On sample B, acquire the STD NMR experiment. This involves selectively irradiating protein resonances (on-resonance, e.g., at -1 ppm) and a region with no signals (off-resonance, e.g., at 40 ppm).[28]

  • Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the ligand protons that received saturation transfer from the protein.[28][29]

  • Analysis: The relative intensities of the signals in the difference spectrum indicate which parts of the small molecule are in closest proximity to the protein surface, thus mapping the binding epitope.

Conclusion

Validating the binding of a small molecule like this compound is a multi-faceted challenge that benefits from a strategic application of biophysical techniques. Isothermal Titration Calorimetry provides the most direct and comprehensive measurement of the thermodynamic forces that govern a molecular interaction, making it an indispensable tool for understanding the "why" of binding.[2][4] It is the only technique that delivers a complete thermodynamic profile—affinity, stoichiometry, enthalpy, and entropy—in a single, label-free, in-solution experiment.

However, a truly robust validation strategy often involves orthogonal methods. SPR and BLI are powerful for elucidating the kinetic behavior of an interaction, which is crucial for predicting in vivo efficacy, while NMR offers unparalleled insight into the structural nature of the binding event. By understanding the core principles, strengths, and limitations of each technique, researchers can design a validation cascade that not only confirms binding but also provides the rich, multi-dimensional data needed to confidently advance a compound through the drug discovery pipeline.

References

  • Nicoya Lifesciences. SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. [Link]

  • Reichert Technologies. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. [Link]

  • Lab Manager. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]

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  • ResearchGate. The strengths and limitations of using biolayer interferometry to monitor equilibrium titrations of biomolecules. [Link]

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  • ResearchGate. Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link]

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  • Protocols.io. STD.nan. [Link]

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  • Frontiers. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]

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Navigating Pyrogenicity Testing for Pyridine-Based Compounds: A Comparative Guide to the Monocyte Activation Test

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with parenteral pharmaceuticals, ensuring product safety from pyrogenic contamination is paramount. Pyrogens, substances that induce fever, can range from bacterial endotoxins to non-endotoxin pyrogens (NEPs) derived from viruses, fungi, or even materials from the manufacturing process.[1][2] The presence of these contaminants in injectable drugs can lead to severe patient reactions, including fever, inflammation, and potentially life-threatening septic shock.[3] This guide provides an in-depth comparison of pyrogenicity testing methods, with a special focus on the challenges and solutions for pyridine-based compounds, advocating for the Monocyte Activation Test (MAT) as the most robust and biologically relevant assay.

The Challenge with Pyridine-Based Compounds

Pyridine and its derivatives are common scaffolds in pharmaceuticals. However, their chemical nature can present significant challenges for traditional pyrogenicity tests, particularly the Limulus Amebocyte Lysate (LAL) assay. The LAL test, while highly sensitive to endotoxins from Gram-negative bacteria, is an enzymatic cascade assay.[4][5] This makes it susceptible to interference from various substances that can inhibit or enhance the enzymatic reaction, leading to false-negative or false-positive results, respectively.[6][7]

Factors that can interfere with the LAL test include:

  • pH and Ionic Strength: Solutions with non-optimal pH or high ionic concentrations can disrupt the enzymatic cascade.[4][8]

  • Chelating or Anticoagulant Properties: Substances that sequester divalent cations (like Ca²⁺ and Mg²⁺), which are essential for the LAL enzymes, can inhibit the clotting reaction.[4][8]

  • Colored Compounds: In chromogenic LAL assays, colored test samples can interfere with the spectrophotometric reading.[4]

  • Protein Denaturation: Compounds that denature proteins can inactivate the enzymes in the lysate.[8]

While specific studies on pyridine-based compounds' interference are not broadly published, their chemical properties suggest a high potential for such interactions. For instance, some pyridine derivatives are known to interact with bacterial lipopolysaccharides (LPS), which could mask the endotoxin from the LAL test.[9][10] This makes reliance on LAL alone a potential risk for this class of compounds.

A Comparative Overview of Pyrogenicity Tests

Historically, three main tests have been used for pyrogenicity assessment: the Rabbit Pyrogen Test (RPT), the Limulus Amebocyte Lysate (LAL) test, and the Monocyte Activation Test (MAT).[11]

  • Rabbit Pyrogen Test (RPT): This in vivo test involves injecting the product into rabbits and monitoring for a fever response.[12] It detects a broad spectrum of pyrogens, both endotoxin and non-endotoxin.[13] However, it suffers from low sensitivity, high variability, ethical concerns, and is being phased out by regulatory bodies like the European Pharmacopoeia.[14][15][16]

  • Limulus Amebocyte Lysate (LAL) Test: This in vitro test is highly sensitive to endotoxins from Gram-negative bacteria.[17] Its major drawback is its inability to detect non-endotoxin pyrogens (NEPs) and its susceptibility to interference, as discussed above.[6][17]

  • Monocyte Activation Test (MAT): This in vitro assay is based on the human immune response to pyrogens.[12] It uses human monocytes (from whole blood, peripheral blood mononuclear cells (PBMCs), or monocytic cell lines) which, when exposed to pyrogens, release pro-inflammatory cytokines like Interleukin-6 (IL-6).[3][18] The amount of cytokine released is then quantified, typically via an ELISA.[13][19]

The MAT stands out as it detects the full range of pyrogens relevant to humans, including endotoxins and NEPs, and is less prone to the chemical interferences that plague the LAL test.[19][20]

FeatureRabbit Pyrogen Test (RPT)Limulus Amebocyte Lysate (LAL) TestMonocyte Activation Test (MAT)
Principle In vivo fever response in rabbitsIn vitro enzymatic cascade from horseshoe crab blood lysateIn vitro cytokine release from human monocytes
Detected Pyrogens Endotoxins & Non-Endotoxin Pyrogens (NEPs)Endotoxins onlyEndotoxins & Non-Endotoxin Pyrogens (NEPs)[2]
Biological Relevance Rabbit response, may differ from humanNot a physiological responseMimics the human fever reaction[12]
Susceptibility to Interference Low (but some drugs can be pharmacologically active in rabbits)High (pH, ions, chelators, color)[4][5]Low (less affected by product chemistry)
Sensitivity Low and qualitative[12]Very high for endotoxinsHigh and quantitative[21]
Throughput Very LowHighModerate to High
Ethical Considerations High (animal use)Moderate (use of horseshoe crab blood)Low (human blood donors or cell lines)
Regulatory Acceptance Being phased out in Europe[16][22]Widely accepted for endotoxin testingRecommended replacement for RPT by Ph. Eur.[17][23]

The Monocyte Activation Test: The Superior Choice

The MAT is a robust and reliable method for the pyrogenicity testing of all parenteral drugs, and it is particularly advantageous for complex molecules like pyridine-based compounds. By simulating the human immune reaction, it provides a more biologically relevant assessment of pyrogenic risk.[24] The European Pharmacopoeia has recognized the MAT as a full replacement for the RPT after product-specific validation (Chapter 2.6.30).

Mechanism of Pyrogen Detection in MAT

The core of the MAT lies in the innate immune response. Monocytes express Pattern Recognition Receptors (PRRs), such as Toll-like Receptors (TLRs), on their surface. These receptors recognize specific molecular patterns on pathogens, known as Pathogen-Associated Molecular Patterns (PAMPs), which constitute the majority of pyrogens. For example, endotoxin (LPS) is recognized by TLR4, while pyrogens from Gram-positive bacteria are recognized by TLR2. This recognition triggers an intracellular signaling cascade, leading to the activation of transcription factors like NF-κB. This, in turn, induces the synthesis and release of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, which are the mediators of the fever response.[3][25]

PyrogenSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrogen Pyrogen (e.g., LPS) TLR Toll-like Receptor (TLR) Pyrogen->TLR Signaling Signaling Cascade (e.g., MyD88, TRAF6) TLR->Signaling NFkB NF-κB Activation Signaling->NFkB Transcription Gene Transcription NFkB->Transcription Cytokines Cytokine Release (IL-6, TNF-α, IL-1β) Transcription->Cytokines Synthesis & Secretion

Pyrogen-induced cytokine release pathway in monocytes.

Experimental Protocol: MAT for a Pyridine-Based Compound

This protocol outlines the key steps for validating and performing the MAT for a novel pyridine-based parenteral drug, in accordance with the European Pharmacopoeia (Ph. Eur. chapter 2.6.30).[26]

Preparatory Testing (Product-Specific Validation)

The goal of this phase is to demonstrate that the test product does not interfere with the assay's ability to detect pyrogens. This is a critical, self-validating step.[27][28]

  • Determine the Maximum Valid Dilution (MVD): This is the maximum dilution at which the endotoxin limit for the product can still be detected. It is calculated based on the product's endotoxin limit, concentration, and the assay's sensitivity.

  • Test for Interference:

    • Prepare a dilution series of the pyridine-based drug product.

    • Spike half of the samples in the series with a known amount of endotoxin standard (e.g., 0.5 EU/mL).

    • Run the MAT on both spiked and unspiked samples.

    • Acceptance Criteria: The recovery of the spiked endotoxin must be between 50% and 200% for a dilution to be considered non-interfering.[27] The lowest dilution that meets this criterion is chosen for the routine test.

  • Confirm Detection of Non-Endotoxin Pyrogens: It is also recommended to perform a similar spiking study with a known non-endotoxin pyrogen (e.g., Lipoteichoic acid) to confirm their detection is also not inhibited.[27]

Routine Test Procedure (Quantitative Method A)

MAT_Workflow start Start prep Prepare Drug Sample (at non-interfering dilution) and Controls start->prep incubate Incubate Sample with Monocytic Cells (e.g., Cryopreserved PBMCs) 18-24h at 37°C prep->incubate supernatant Collect Supernatant incubate->supernatant elisa Perform IL-6 ELISA supernatant->elisa read Read Plate on Spectrophotometer elisa->read analyze Analyze Data: - Plot standard curve - Interpolate sample concentrations read->analyze interpret Interpret Results: Compare sample pyrogen level to product limit analyze->interpret end End interpret->end

General workflow for the Monocyte Activation Test.
  • Assay Setup: In a 96-well plate, add the following in quadruplicate:

    • Negative Control (culture medium).

    • Endotoxin Standard Curve (a dilution series of a reference endotoxin standard).

    • Positive Product Control (Test Product spiked with endotoxin).

    • Test Product (diluted to the pre-determined non-interfering dilution).

  • Cell Culture: Thaw and prepare the monocytic cells (e.g., cryopreserved human PBMCs) according to the supplier's instructions and add them to each well.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. During this time, pyrogens will stimulate the monocytes to release cytokines.[18][29]

  • Cytokine Detection: After incubation, collect the cell culture supernatant. Quantify the concentration of IL-6 in the supernatant using a validated ELISA kit.[24]

  • Data Analysis and Interpretation:

    • Generate a standard curve by plotting the IL-6 concentration versus the endotoxin concentration.

    • Use the standard curve to determine the endotoxin equivalent concentration in the test sample.

    • If the pyrogen concentration in the product is below the established limit, the product passes the test.

Conclusion

For ensuring the pyrogenic safety of parenteral drugs, particularly challenging formulations like those containing pyridine-based compounds, the Monocyte Activation Test offers a scientifically superior, ethically sound, and regulatory-accepted alternative to traditional methods. Its foundation in the human immune response allows it to detect the full spectrum of relevant pyrogens while avoiding the product-specific interference that can compromise the LAL test.[1][21] As regulatory bodies increasingly move away from animal testing, adopting the MAT is not only a step towards better science but also a move towards future-proof quality control.[22]

References

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Safety Operating Guide

Operational Guide for the Safe Disposal of 4-methoxy-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of 4-methoxy-N-methylpyridin-2-amine (CAS No. 1104455-24-4). The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The foundation of this guide is built upon established principles of chemical safety and hazardous waste management, treating all waste containing this compound as hazardous unless confirmed otherwise by institutional environmental health and safety (EHS) personnel.[1]

Hazard Assessment and Identification

This compound is a substituted pyridine derivative. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, its structural class—substituted pyridines—is well-characterized. Pyridine and its derivatives are typically flammable, toxic, and irritant compounds.[2][3] Therefore, all waste streams containing this substance must be handled as hazardous chemical waste.[4][5]

The primary hazards associated with this compound, based on available supplier information and analogy to related structures, are summarized below.

Data Presentation: Hazard Profile
ParameterGuideline / InformationSource Analogs & Data
Waste Classification Hazardous WastePyridine, 2-Amino-4-methylpyridine[4][6]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Biosynth (for this compound)[7]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.Pyridine Derivatives[3][8][9]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat. Use in a chemical fume hood.General Laboratory Practice[2][3][10]
Likely Disposal Method High-temperature incineration by a licensed facility.Pyridine Waste Management[4][11][12]

Causality Note: The functional groups on the pyridine ring (methoxy and N-methylamine) influence the compound's chemical properties, but the core pyridine structure dictates its classification as a hazardous substance. The nitrogen-containing heterocyclic ring can produce toxic nitrogen oxides (NOx) upon incomplete combustion, necessitating controlled high-temperature incineration for proper disposal.[6][11]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. All personnel handling this compound must be familiar with the location of spill kits and emergency equipment.

Personal Protective Equipment (PPE) for Spill Cleanup:
  • Respiratory Protection: A full-face respirator may be required for large spills or in poorly ventilated areas.[12][13] For small spills within a certified chemical fume hood, standard laboratory ventilation may be sufficient.

  • Eye Protection: Chemical splash goggles are mandatory.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton®) are required. Nitrile gloves may offer limited protection and should be changed immediately upon contact.[2][8]

  • Body Protection: A lab coat or chemical-resistant apron must be worn.[2]

Experimental Protocol: Spill Containment and Cleanup
  • Evacuate and Alert: Immediately alert personnel in the vicinity. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.[2]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.[10]

  • Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[2][8][10] For solid spills, carefully sweep up the material to avoid creating dust.[6][13]

  • Collect Absorbed Material: Carefully scoop the absorbent material and spilled compound into a designated, leak-proof hazardous waste container.[5] Use non-sparking tools if the compound is in a flammable solvent.[11][14]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (such as isopropanol or ethanol), followed by soap and water.[5]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents, wipes, and PPE, must be collected and disposed of as hazardous waste.[5]

Step-by-Step Disposal Procedures

The disposal of this compound must follow a documented, compliant pathway from the point of generation to final disposal.

Mandatory Visualization: Waste Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for managing waste generated from this compound.

G Figure 1: Disposal Workflow for this compound A Waste Generation (e.g., unused reagent, solution, contaminated labware) B Characterize Waste Stream A->B C Solid Waste (e.g., contaminated gloves, wipes, solids) B->C Solid D Liquid Waste (e.g., reaction mixtures, solutions) B->D Liquid E Segregate from Incompatible Wastes (e.g., strong oxidizers, acids) C->E D->E F Select Compatible Container (HDPE or glass, screw cap) E->F G Label Container with Hazardous Waste Tag (List all constituents) F->G H Store in Satellite Accumulation Area (SAA) (At/near point of generation) G->H I Container Full or >1 Year? H->I I->H No J Arrange for EHS Pickup I->J Yes K Transport to Licensed Waste Facility (via EHS) J->K L Final Disposal (Incineration) K->L

Caption: Decision workflow from waste generation to final disposal.

Experimental Protocol: Waste Collection and Storage
  • Waste Identification and Segregation:

    • All materials contaminated with this compound must be treated as hazardous waste.[2][5] This includes the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, silica gel, filter paper).

    • Crucially, do not mix this waste with incompatible materials. Store it separately from strong acids and oxidizing agents.[8][15]

    • Where possible, keep halogenated solvent waste separate from non-halogenated solvent waste, as disposal costs can differ.[1]

  • Container Selection and Management:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[15][16] High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for amine or basic wastes.[16]

    • The container must be in good condition, with no cracks or deterioration.[15]

    • Do not fill containers beyond 90% capacity to allow for expansion.[16] Keep the container closed at all times except when adding waste.[1][15]

  • Labeling:

    • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[1][17]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including solvents and their approximate percentages.[5][15] Do not use abbreviations or chemical formulas.

    • Include the name of the Principal Investigator and the laboratory location (building and room number).[1]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[15][17]

    • The SAA should be under the direct control of laboratory personnel and clearly marked with signage.[16]

    • Ensure the container is within secondary containment to capture any potential leaks.[16]

    • Waste can be accumulated for up to one year, but containers must be removed within three days of becoming full.[15][17]

  • Final Disposal:

    • Once the container is full or ready for disposal, arrange for pickup through your institution's EHS department or a licensed hazardous waste contractor.[5] Do not dispose of this chemical down the drain or by evaporation in a fume hood.[12][15]

    • The ultimate disposal method for pyridine-based wastes is typically controlled high-temperature incineration to ensure complete destruction of the hazardous compound.[4][11]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Pyridine for Synthesis Safety Data Sheet. Loba Chemie. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

Sources

Personal protective equipment for handling 4-methoxy-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-methoxy-N-methylpyridin-2-amine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling, use, and disposal of this compound (CAS No. 1104455-24-4). As a specialized pyridinamine derivative, this compound requires careful management in a laboratory setting. This document synthesizes field-proven insights and best practices to ensure the safety of all personnel and the integrity of research outcomes.

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is therefore based on a comprehensive analysis of structurally similar compounds, including various aminopyridine and methoxypyridine derivatives. A conservative approach to safety is strongly advised.

Hazard Assessment: An Inferred Profile

Based on the toxicological data of analogous aminopyridine compounds, this compound should be handled as a substance with the potential for significant health hazards. The primary routes of exposure are likely through skin contact, eye contact, and ingestion.

Expected Hazard Classifications (Inferred):

Hazard ClassCategoryGHS Hazard StatementBasis of Inference
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinData for 2-Amino-4-methylpyridine[1]
Acute Toxicity, OralCategory 3H301: Toxic if swallowedData for 2-Amino-4-methylpyridine[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS data for 2-Amino-4-methoxypyridine and 6-methoxy-N-methylpyridin-2-amine[2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationGHS data for 2-Amino-4-methoxypyridine and 6-methoxy-N-methylpyridin-2-amine[2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS data for 2-Amino-4-methoxypyridine and 6-methoxy-N-methylpyridin-2-amine[1][2][3]

Aminopyridines as a class are known to be readily absorbed through the skin and gastrointestinal tract. They can be acutely toxic and may cause convulsions. Therefore, it is crucial to prevent all direct contact with this compound.

Personal Protective Equipment (PPE): A Proactive Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE and the rationale for each.

PPE CategoryRecommended SpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent dermal absorption, which is a primary exposure route for aminopyridines. Always inspect gloves for integrity before use and practice proper glove removal technique.
Eye and Face Protection Safety glasses with side shields and a face shieldTo protect against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.
Body Protection A fully buttoned laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeRecommended when handling the solid material outside of a certified chemical fume hood to prevent inhalation of dust or aerosols.

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE start Assess Task-Specific Risks is_splash Potential for Splash? start->is_splash is_aerosol Aerosol/Dust Generation? start->is_aerosol gloves Nitrile/Neoprene Gloves start->gloves lab_coat Lab Coat start->lab_coat safety_glasses Safety Glasses start->safety_glasses face_shield Face Shield is_splash->face_shield Yes respirator Respirator is_aerosol->respirator Yes Waste_Disposal start Waste Generation (e.g., unused chemical, contaminated PPE) classify Classify as Hazardous Waste 'this compound' start->classify segregate Segregate from other waste streams classify->segregate containerize Place in a sealed, labeled, leak-proof container segregate->containerize store Store in designated hazardous waste area containerize->store dispose Arrange for pickup by EHS or licensed contractor store->dispose

Caption: A systematic approach to chemical waste management ensures safety and compliance.

By adhering to these guidelines, researchers can work safely with this compound, minimizing personal risk and ensuring environmental responsibility.

References

  • Jubilant Ingrevia Limited. (2024, February 2).
  • PubChem. (n.d.). 6-methoxy-N-methylpyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • ChemSupply Australia. (2024, June 26).
  • Jubilant Ingrevia Limited. (2024, January 25).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.